molecular formula C12H14BrNO B137811 (4-BROMO-3-METHYLPHENYLCARBONYL)PYRROLIDINE CAS No. 149105-15-7

(4-BROMO-3-METHYLPHENYLCARBONYL)PYRROLIDINE

Cat. No.: B137811
CAS No.: 149105-15-7
M. Wt: 268.15 g/mol
InChI Key: RCAQDBSEMTZVRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Bromo-3-methylphenylcarbonyl)pyrrolidine is a valuable chemical intermediate in medicinal chemistry and drug discovery research. This compound features a pyrrolidine ring, a common scaffold known to contribute to molecular recognition and bioavailability in bioactive molecules, amide-linked to a substituted aryl bromide. The bromine atom at the 4-position of the phenyl ring serves as a versatile handle for further synthetic elaboration via cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig amination, allowing researchers to rapidly generate a diverse library of analogues for structure-activity relationship (SAR) studies. The ortho-methyl group can influence the molecule's conformation and physicochemical properties. As a building block, its primary research value lies in the development of potential pharmacologically active compounds, including protease inhibitors or kinase inhibitors, where the amide functionality can act as a key linker or hydrogen bond acceptor. Researchers utilize this compound for its defined stereochemistry and functional group compatibility in complex multi-step syntheses. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(4-bromo-3-methylphenyl)-pyrrolidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO/c1-9-8-10(4-5-11(9)13)12(15)14-6-2-3-7-14/h4-5,8H,2-3,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCAQDBSEMTZVRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)N2CCCC2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50596887
Record name (4-Bromo-3-methylphenyl)(pyrrolidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50596887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149105-15-7
Record name (4-Bromo-3-methylphenyl)(pyrrolidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50596887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(4-BROMO-3-METHYLPHENYLCARBONYL)PYRROLIDINE chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to (4-Bromo-3-methylphenylcarbonyl)pyrrolidine

This technical guide provides a comprehensive overview of the chemical properties, synthesis protocols, and relevant workflows for (4-bromo-3-methylphenyl)(pyrrolidin-1-yl)methanone, a key organic building block in chemical research. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Core Chemical Properties

This compound, also known as (4-bromo-3-methylphenyl)(pyrrolidin-1-yl)methanone, is a substituted aromatic amide.[1][2] Its fundamental properties are summarized below.

PropertyValueSource
CAS Number 149105-15-7[1][2][3][4][5]
Molecular Formula C₁₂H₁₄BrNO[2][3][4][5]
Molecular Weight 268.15 g/mol [3][4][5][6]
Predicted pKa -1.50 ± 0.20[7]
Predicted XLogP3 2.8[6]
Purity (Commercial) ≥97%[4]
Recommended Storage Sealed in a dry environment at 2-8°C[4][7]

Synthesis and Experimental Protocols

While specific peer-reviewed synthesis protocols for this compound are not extensively detailed in the literature, its structure lends itself to standard and well-established amide bond formation reactions. Below are two representative protocols based on common synthetic organic chemistry methods.

Protocol 1: Amide Coupling from Carboxylic Acid

This is the most common and versatile method, involving the activation of a carboxylic acid followed by reaction with an amine. The synthesis proceeds via the coupling of 4-bromo-3-methylbenzoic acid with pyrrolidine using a carbodiimide coupling agent like EDC with an additive such as HOBt to improve efficiency and minimize side reactions.[8]

Materials and Reagents:

  • 4-bromo-3-methylbenzoic acid

  • Pyrrolidine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

  • Reaction Setup: To a solution of 4-bromo-3-methylbenzoic acid (1.0 eq) in anhydrous DCM, add HOBt (1.2 eq) and EDC (1.2 eq). Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add pyrrolidine (1.1 eq) to the reaction mixture, followed by the dropwise addition of a base such as DIPEA (2.0 eq).

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

  • Work-up: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Protocol 2: Acylation from Aroyl Chloride

This method involves converting the carboxylic acid to a more reactive aroyl chloride, which then readily reacts with the amine.

Materials and Reagents:

  • 4-bromo-3-methylbenzoyl chloride (can be prepared from the carboxylic acid using thionyl chloride or oxalyl chloride)

  • Pyrrolidine

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Pyridine

  • 1M Hydrochloric Acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Dissolve pyrrolidine (1.1 eq) and a base like triethylamine (1.5 eq) in anhydrous DCM in a flask cooled in an ice bath (0°C).

  • Acyl Chloride Addition: Slowly add a solution of 4-bromo-3-methylbenzoyl chloride (1.0 eq) in anhydrous DCM to the stirred amine solution.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours, monitoring by TLC.

  • Work-up and Purification: Follow the work-up and purification steps (4-6) as described in Protocol 1.

Synthetic Workflow Visualization

The following diagram illustrates the general synthetic pathway for producing this compound via the amide coupling reaction described in Protocol 1.

Synthesis_Workflow Synthesis Workflow for this compound cluster_reactants Starting Materials cluster_process Process cluster_product Outcome R1 4-Bromo-3-methylbenzoic Acid P1 Amide Coupling (EDC, HOBT, DIPEA) in DCM R1->P1 Reactants R2 Pyrrolidine R2->P1 Reactants Prod_Crude Crude Product Mixture P1->Prod_Crude Reaction Purify Purification (Column Chromatography) Prod_Crude->Purify Work-up Prod_Final (4-Bromo-3-methylphenyl carbonyl)pyrrolidine Purify->Prod_Final Isolated Product

Caption: General workflow for amide coupling synthesis.

Biological Activity and Signaling Pathways

Currently, there is no publicly available research data detailing specific biological activities or associated signaling pathways for this compound. It is primarily classified and sold as an organic building block for use in chemical synthesis and drug discovery research.[1] Its utility lies in its potential as an intermediate for constructing more complex molecules with potential pharmacological properties. The pyrrolidine moiety is a common scaffold in many biologically active compounds.[9]

References

Technical Guide: (4-BROMO-3-METHYLPHENYLCARBONYL)PYRROLIDINE (CAS 149105-15-7)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(4-BROMO-3-METHYLPHENYLCARBONYL)PYRROLIDINE is a synthetic chemical compound registered under CAS number 149105-15-7. Structurally, it is an amide derived from 4-bromo-3-methylbenzoic acid and pyrrolidine. This molecule is of significant interest to the drug discovery and development community, particularly as a key building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's natural ubiquitin-proteasome system.

The 4-bromo-3-methylphenyl moiety of this compound is a crucial component for developing selective PROTACs, potentially through a "bump-and-hole" strategy. This approach allows for the engineering of high-affinity interactions between the PROTAC and a modified target protein, thereby enhancing selectivity and potency. This guide provides a comprehensive overview of the chemical properties, a detailed synthetic protocol, and its core application in the field of targeted protein degradation.

Physicochemical and Computational Data

The following table summarizes the key physicochemical and computational properties of this compound.

PropertyValueReference
CAS Number 149105-15-7[1][2]
Molecular Formula C₁₂H₁₄BrNO[1]
Molecular Weight 268.15 g/mol [1]
Purity Typically ≥97%[1]
Synonyms (4-Bromo-3-methylphenyl)(pyrrolidin-1-yl)methanone[1]
Topological Polar Surface Area (TPSA) 20.31 Ų[1]
logP (calculated) 2.99[1]
Hydrogen Bond Acceptors 1[1]
Hydrogen Bond Donors 0[1]
Rotatable Bonds 1[1]
Storage Conditions Sealed in dry, 2-8°C[1]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through an amide coupling reaction between 4-bromo-3-methylbenzoic acid and pyrrolidine. A common and efficient method involves the use of a coupling agent to activate the carboxylic acid.

Reaction Scheme:

G cluster_0 Reactants cluster_1 Reagents R1 4-bromo-3-methylbenzoic acid P This compound R1->P Amide Coupling R2 Pyrrolidine R2->P Amide Coupling C Coupling Agent (e.g., HATU) B Base (e.g., DIPEA) S Solvent (e.g., DMF)

Caption: Synthetic scheme for the target compound.

Materials:

  • 4-bromo-3-methylbenzoic acid

  • Pyrrolidine

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-bromo-3-methylbenzoic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 15 minutes to allow for the activation of the carboxylic acid.

  • Add pyrrolidine (1.2 eq) dropwise to the reaction mixture.

  • Continue stirring at room temperature for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (3x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, this compound.

Application in Targeted Protein Degradation

The primary application of this compound is as a synthetic intermediate in the construction of PROTACs. A PROTAC is a bifunctional molecule that consists of a ligand for a target Protein of Interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.

PROTAC_MoA POI Protein of Interest (POI) PROTAC PROTAC POI->PROTAC Proteasome Proteasome POI->Proteasome Degradation E3 E3 Ubiquitin Ligase E3->POI Ubiquitination PROTAC->E3 Ub Ubiquitin

Caption: Mechanism of Action for a PROTAC.

This compound can be further functionalized, for example, through Suzuki or other cross-coupling reactions at the bromine position, to attach a linker and subsequently a POI-binding ligand. The pyrrolidine amide portion can serve as a stable structural element within the final PROTAC molecule.

The 4-bromo-3-methylphenyl group is particularly interesting for its potential use in a "bump-and-hole" strategy to engineer selectivity. In this approach, a "hole" is created in the target protein's binding pocket through site-directed mutagenesis (e.g., replacing a large amino acid with a smaller one). The "bump" on the ligand, in this case, the methyl group adjacent to the bromine, is designed to fit into this engineered hole. This ensures that the PROTAC binds with high affinity and selectivity to the mutated target protein, while having a reduced affinity for the wild-type protein, thereby minimizing off-target effects.

BumpAndHole cluster_WT Wild-Type Protein cluster_Mutant Mutant Protein ('Hole') WT_Pocket Binding Pocket (Large Amino Acid) Ligand_WT PROTAC Fragment (with 'Bump') WT_Pocket->Ligand_WT Steric Clash (Low Affinity) Mutant_Pocket Binding Pocket (Small Amino Acid) Ligand_Mutant PROTAC Fragment (with 'Bump') Mutant_Pocket->Ligand_Mutant Complementary Fit (High Affinity)

References

An In-depth Technical Guide to the Structure and Synthesis of Substituted Benzoylpyrrolidines

Author: BenchChem Technical Support Team. Date: December 2025

A note to the reader: Due to a lack of specific published data on "(4-Bromo-3-methylphenyl)(pyrrolidin-1-yl)methanone," this guide provides a detailed overview of the synthesis, structure, and potential biological relevance of closely related substituted N-benzoylpyrrolidines. The methodologies and principles described herein are directly applicable to the target molecule and are intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction

The N-benzoylpyrrolidine scaffold is a significant structural motif in medicinal chemistry, appearing in a variety of biologically active compounds. The pyrrolidine ring, a five-membered saturated heterocycle, offers a three-dimensional structure that can effectively explore chemical space in drug design. When coupled with a substituted phenyl ring, the resulting methanone linkage creates a versatile backbone for introducing a wide array of functional groups, allowing for the fine-tuning of physicochemical and pharmacological properties.

This technical guide will explore the synthesis, structural characterization, and potential biological applications of this class of compounds, using the synthesis of a representative N-benzoylpyrrolidine as a practical example.

Chemical Structure and Properties

The core structure of "(4-Bromo-3-methylphenyl)(pyrrolidin-1-yl)methanone" consists of a 4-bromo-3-methylphenyl group attached to the nitrogen of a pyrrolidine ring via a carbonyl linker.

Table 1: Physicochemical Properties of (4-Bromo-3-methylphenyl)(pyrrolidin-1-yl)methanone

PropertyValueSource
Molecular Formula C₁₂H₁₄BrNO-
Molecular Weight 268.15 g/mol -
CAS Number 149105-15-7-
Predicted Boiling Point 391.9 ± 35.0 °C[1]
Predicted Density 1.416 ± 0.06 g/cm³[1]
Predicted pKa -1.50 ± 0.20[1]

Synthesis

The most common and direct method for the synthesis of N-benzoylpyrrolidines is the Schotten-Baumann reaction. This involves the acylation of pyrrolidine with a substituted benzoyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.

General Synthesis Workflow

The logical workflow for the synthesis of a substituted N-benzoylpyrrolidine, such as the target molecule, can be visualized as a two-step process starting from the corresponding benzoic acid.

Synthesis_Workflow General Synthesis Workflow for N-Benzoylpyrrolidines cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amide Formation (Acylation) BenzoicAcid Substituted Benzoic Acid (e.g., 4-Bromo-3-methylbenzoic Acid) ThionylChloride Thionyl Chloride (SOCl₂) BenzoicAcid->ThionylChloride Reaction AcylChloride Substituted Benzoyl Chloride (e.g., 4-Bromo-3-methylbenzoyl Chloride) ThionylChloride->AcylChloride Product Pyrrolidine Pyrrolidine AcylChloride->Pyrrolidine Reactant Base Base (e.g., Triethylamine, Pyridine) Pyrrolidine->Base in presence of Product N-Benzoylpyrrolidine Derivative Base->Product yields

Caption: General workflow for synthesizing N-benzoylpyrrolidines.

Detailed Experimental Protocol (Exemplary)

This protocol describes a general procedure for the synthesis of a substituted N-benzoylpyrrolidine. Note: This is a representative protocol and may require optimization for specific substrates and scales.

Step 1: Synthesis of 4-Bromo-3-methylbenzoyl chloride

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromo-3-methylbenzoic acid (1.0 equivalent).

  • Add thionyl chloride (SOCl₂) (2.0-3.0 equivalents) in excess, which also serves as the solvent.

  • Optionally, a catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

  • Heat the reaction mixture to reflux (approximately 79 °C) for 2-4 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting crude 4-bromo-3-methylbenzoyl chloride can be used in the next step without further purification.

Step 2: Synthesis of (4-Bromo-3-methylphenyl)(pyrrolidin-1-yl)methanone

  • In a separate round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve pyrrolidine (1.0 equivalent) and a suitable base, such as triethylamine or pyridine (1.1-1.2 equivalents), in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve the crude 4-bromo-3-methylbenzoyl chloride (1.05 equivalents) from Step 1 in the same anhydrous solvent.

  • Add the acyl chloride solution dropwise to the cooled pyrrolidine solution with vigorous stirring over 15-30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution to remove any unreacted acyl chloride and benzoic acid, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain the pure (4-Bromo-3-methylphenyl)(pyrrolidin-1-yl)methanone.

Structural Characterization

While specific spectral data for the target molecule is not publicly available, the following table outlines the expected characteristic signals based on the analysis of similar structures.

Table 2: Predicted Spectral Data for (4-Bromo-3-methylphenyl)(pyrrolidin-1-yl)methanone

TechniqueExpected Chemical Shifts / Signals
¹H NMR Aromatic Protons: Signals in the range of 7.0-7.8 ppm. The substitution pattern will lead to a specific splitting pattern (e.g., doublets and singlets).Pyrrolidine Protons: Two multiplets or broad triplets in the range of 3.4-3.7 ppm (protons adjacent to nitrogen) and 1.8-2.0 ppm (protons further from nitrogen).Methyl Protons: A singlet around 2.4 ppm.
¹³C NMR Carbonyl Carbon: A signal in the range of 168-172 ppm.Aromatic Carbons: Multiple signals between 120-140 ppm, including carbons attached to bromine and the methyl group.Pyrrolidine Carbons: Signals around 46-50 ppm (carbons adjacent to nitrogen) and 24-27 ppm (carbons further from nitrogen).Methyl Carbon: A signal around 20 ppm.
IR (Infrared Spectroscopy) C=O Stretch (Amide): A strong absorption band in the region of 1630-1660 cm⁻¹.C-N Stretch: An absorption band around 1400-1450 cm⁻¹.Aromatic C-H Stretch: Signals above 3000 cm⁻¹.Aliphatic C-H Stretch: Signals below 3000 cm⁻¹.C-Br Stretch: A signal in the fingerprint region, typically 500-600 cm⁻¹.
Mass Spectrometry (MS) Molecular Ion Peak (M⁺): A peak at m/z corresponding to the molecular weight (267/269 for the bromine isotopes).Major Fragmentation Peaks: Fragments corresponding to the loss of the pyrrolidine ring, the benzoyl group, and other characteristic cleavages.

Potential Biological Activity and Signaling Pathways

While no specific biological data exists for "(4-Bromo-3-methylphenyl)(pyrrolidin-1-yl)methanone," the broader class of substituted benzoylpyrrolidines has been investigated for various pharmacological activities. For instance, some analogs have shown activity as monoamine transporter inhibitors, which are relevant in the treatment of neurological and psychiatric disorders.

Hypothetical Signaling Pathway Involvement

Based on the activities of related compounds, one could hypothesize that a molecule like "(4-Bromo-3-methylphenyl)(pyrrolidin-1-yl)methanone" might interact with neurotransmitter systems. The following diagram illustrates a simplified signaling pathway for a generic G-protein coupled receptor (GPCR), a common target for psychoactive drugs.

Signaling_Pathway Hypothetical GPCR Signaling Pathway cluster_membrane Cell Membrane Ligand Neurotransmitter (e.g., Dopamine, Serotonin) Receptor GPCR Ligand->Receptor Binds to G_Protein G-Protein Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Kinase Protein Kinase A Second_Messenger->Kinase Activates Cellular_Response Cellular Response Kinase->Cellular_Response Phosphorylates targets leading to Inhibitor Potential Inhibitor (e.g., Substituted Benzoylpyrrolidine) Inhibitor->Receptor Antagonist/Modulator

Caption: A simplified G-protein coupled receptor signaling cascade.

Conclusion

The (4-Bromo-3-methylphenyl)(pyrrolidin-1-yl)methanone structure represents a synthetically accessible molecule with potential for biological activity, based on its membership in the N-benzoylpyrrolidine class. This guide has provided a comprehensive overview of its predicted properties, a detailed, exemplary synthesis protocol, and a framework for its characterization. While specific experimental data for this compound remains elusive in public literature, the methodologies and principles outlined here offer a solid foundation for researchers and drug development professionals interested in synthesizing and evaluating this and related molecules. Further research is warranted to determine the specific biological targets and therapeutic potential of this compound.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of (4-Bromo-3-methylphenylcarbonyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the expected ¹H Nuclear Magnetic Resonance (NMR) spectrum of (4-bromo-3-methylphenylcarbonyl)pyrrolidine. Due to the absence of a publicly available experimental spectrum for this specific compound, this guide presents a predicted spectrum based on the analysis of structurally similar molecules. The information herein is intended to support researchers in the identification, characterization, and quality control of this and related chemical entities.

Predicted ¹H NMR Data

The expected chemical shifts (δ), multiplicities, and coupling constants (J) for the protons of this compound in a deuterated chloroform (CDCl₃) solvent are summarized in the table below. These predictions are derived from known spectral data of analogous compounds, including phenyl(pyrrolidin-1-yl)methanone and various substituted aromatic systems.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)
H-2', H-5' (Pyrrolidine)~ 3.6 - 3.4Triplet~ 6.8
H-3', H-4' (Pyrrolidine)~ 2.0 - 1.8Multiplet-
Ar-CH₃ (Methyl)~ 2.4Singlet-
Ar-H (H-2)~ 7.5Singlet (or narrow doublet)-
Ar-H (H-6)~ 7.3Doublet~ 8.0
Ar-H (H-5)~ 7.6Doublet~ 8.0

Structural Representation and Proton Assignment

The chemical structure of this compound and the assignment of the protons are illustrated in the diagram below. This visualization aids in correlating the predicted ¹H NMR signals to their respective positions within the molecule.

molecule cluster_aromatic Aromatic Ring cluster_pyrrolidine Pyrrolidine Ring aromatic C1-C2(H)-C3(CH3)-C4(Br)-C5(H)-C6(H) carbonyl C=O aromatic->carbonyl pyrrolidine N-C2'(H2)-C3'(H2)-C4'(H2)-C5'(H2) carbonyl->pyrrolidine

Figure 1: Chemical structure of this compound.

Experimental Protocol for ¹H NMR Spectroscopy

The following provides a detailed methodology for acquiring the ¹H NMR spectrum of this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid this compound sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the solution is free of any particulate matter; if necessary, filter the solution through a small plug of glass wool in a Pasteur pipette.

2. NMR Instrument and Parameters:

  • Spectrometer: A 400 MHz (or higher) NMR spectrometer.

  • Solvent: CDCl₃

  • Temperature: 298 K (25 °C)

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

  • Acquisition Parameters:

    • Spectral Width: Approximately 16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16 to 64, depending on the sample concentration.

  • Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase correct the resulting spectrum.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

    • Integrate the signals to determine the relative number of protons for each resonance.

Logical Workflow for Spectral Analysis

The process of predicting and analyzing the ¹H NMR spectrum follows a logical workflow, as depicted in the diagram below. This involves understanding the molecular structure, predicting the chemical environment of each proton, and correlating these predictions with known spectral data of similar compounds.

workflow A Analyze Molecular Structure This compound B Identify Proton Environments (Aromatic, Pyrrolidine, Methyl) A->B C Predict Chemical Shifts based on Substituent Effects & Analogs B->C D Predict Multiplicities and Coupling Constants B->D E Compile Predicted ¹H NMR Data Table C->E D->E F Correlate with Experimental Spectrum (if available) E->F

Figure 2: Workflow for the analysis of the ¹H NMR spectrum.

Technical Guide: 13C NMR Spectroscopy of (4-Bromo-3-methylphenylcarbonyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) data for the compound (4-bromo-3-methylphenylcarbonyl)pyrrolidine. This document includes predicted 13C NMR chemical shifts, a detailed experimental protocol for data acquisition, and a logical diagram illustrating the structural assignments. This guide is intended to support research and development activities where this compound is of interest.

Predicted 13C NMR Data

Due to the absence of publicly available experimental 13C NMR spectra for this compound, the following chemical shifts have been predicted based on established principles of NMR spectroscopy and data from analogous structures. The predictions leverage known substituent effects on aromatic systems and published data for N-acylpyrrolidines.

Predicted Chemical Shifts

The predicted 13C NMR chemical shifts for this compound are summarized in the table below. The carbon atoms are numbered as indicated in the accompanying structure.

Table 1: Predicted 13C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)Multiplicity (in proton-coupled spectrum)
C1~169Singlet (s)
C2~138Singlet (s)
C3~135Singlet (s)
C4~132Doublet (d)
C5~128Singlet (s)
C6~126Doublet (d)
C7~125Doublet (d)
C8~48Triplet (t)
C9~26Triplet (t)
C10~24Triplet (t)
C11~46Triplet (t)
C12~23Quartet (q)

Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Structure for Carbon Numbering:

Caption: Structure of this compound with carbon numbering for 13C NMR assignment.

Experimental Protocol

The following is a standard protocol for the acquisition of a 13C NMR spectrum of a small organic molecule like this compound.

Table 2: Experimental Protocol for 13C NMR Spectroscopy

ParameterSpecification
Sample Preparation
Sample Concentration10-50 mg of the compound dissolved in approximately 0.6-0.7 mL of deuterated solvent.
SolventDeuterated chloroform (CDCl3) is a common choice. Other deuterated solvents such as DMSO-d6, Acetone-d6, or Methanol-d4 can be used depending on the solubility of the compound.
StandardTetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm).
NMR Instrument
SpectrometerA 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
Nucleus Observed13C
Acquisition Parameters
Pulse ProgramA standard single-pulse experiment with proton decoupling (e.g., 'zgpg30' on Bruker instruments).
Acquisition Time (aq)1-2 seconds.
Relaxation Delay (d1)2-5 seconds. A longer delay may be necessary for quaternary carbons to ensure full relaxation.
Number of Scans (ns)1024 to 4096 scans, or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
Spectral Width (sw)0 to 220 ppm.
Temperature298 K (25 °C).
Processing Parameters
ApodizationExponential multiplication with a line broadening factor of 1-2 Hz.
PhasingAutomatic or manual phase correction.
Baseline CorrectionAutomatic or manual baseline correction.
ReferencingThe spectrum is referenced to the solvent peak (e.g., CDCl3 at 77.16 ppm) or the internal TMS standard (0.00 ppm).

Logical Relationships in 13C NMR Data

The following diagram illustrates the logical workflow from the molecular structure to the interpretation of the 13C NMR spectrum.

G Workflow for 13C NMR Analysis cluster_structure Molecular Structure cluster_experiment NMR Experiment cluster_data Data Analysis & Interpretation Molecule This compound SamplePrep Sample Preparation (Solvent, Concentration) Molecule->SamplePrep is prepared for Assignment Peak Assignment (Correlation to Structure) Molecule->Assignment provides basis for NMR_Acquisition 13C NMR Data Acquisition (Spectrometer, Pulse Sequence) SamplePrep->NMR_Acquisition is analyzed by Processing Data Processing (FT, Phasing, Baseline Correction) NMR_Acquisition->Processing yields raw data for Spectrum 13C NMR Spectrum (Chemical Shifts, Intensities) Processing->Spectrum produces Spectrum->Assignment is interpreted for Final_Data Tabulated 13C NMR Data Assignment->Final_Data results in

Caption: Logical workflow from molecular structure to the final tabulated 13C NMR data.

This guide provides a foundational understanding of the 13C NMR characteristics of this compound. The predicted data and experimental protocol herein serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug discovery. For definitive structural confirmation, experimental acquisition and analysis of the 13C NMR spectrum are recommended.

A Senior Application Scientist's Guide to the Mass Spectrometry of (4-bromo-3-methylphenylcarbonyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Welcome to this in-depth technical guide on the mass spectrometry of (4-bromo-3-methylphenylcarbonyl)pyrrolidine. This document is intended for researchers, scientists, and professionals in drug development who are looking to understand and apply mass spectrometry techniques to characterize this and similar molecules. As a senior application scientist, my goal is to provide not just a protocol, but a foundational understanding of the principles and a practical guide to interpreting the resulting data. This compound, with a molecular formula of C₁₂H₁₄BrNO and a molecular weight of 268.15, presents interesting features for mass spectrometric analysis due to the presence of a bromine atom, a carbonyl group, and a pyrrolidine ring.[1][2] This guide will delve into the expected behavior of this molecule under various mass spectrometry conditions, providing you with the knowledge to confidently analyze your own data.

Core Principles of Mass Spectrometry for Halogenated Aromatic Compounds

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[3] For a molecule like this compound, several key principles come into play.

The Isotopic Signature of Bromine

A key characteristic of compounds containing bromine is the presence of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (approximately 50.7% and 49.3%, respectively).[4][5] This results in a distinctive isotopic pattern in the mass spectrum. The molecular ion peak will appear as a pair of peaks of almost equal intensity, separated by two m/z units (M+ and M+2).[4][5][6] This signature is a powerful diagnostic tool for identifying the presence of a bromine atom in an unknown compound.

Ionization Techniques: Choosing the Right Tool

The choice of ionization technique is critical for successful mass spectrometric analysis. For a semi-volatile and thermally stable compound like this compound, both Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) and Liquid Chromatography-Mass Spectrometry (LC-MS) with soft ionization techniques like Electrospray Ionization (ESI) are viable options.

  • Electron Ionization (EI): This hard ionization technique bombards the molecule with high-energy electrons, leading to extensive fragmentation.[7] While this can sometimes make it difficult to observe a prominent molecular ion peak, the resulting fragmentation pattern provides a detailed structural fingerprint of the molecule.

  • Electrospray Ionization (ESI): ESI is a soft ionization technique that typically produces protonated molecules ([M+H]⁺) with minimal fragmentation.[8][9] This is particularly useful for confirming the molecular weight of the compound. ESI can be operated in both positive and negative ion modes. For this molecule, the presence of the nitrogen atom in the pyrrolidine ring and the carbonyl oxygen makes it a good candidate for positive ion mode ESI.

Experimental Protocols

The following protocols are designed to be a starting point for the analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is suitable for the analysis of the pure compound or its presence in a relatively clean matrix.

Parameter Setting Rationale
GC Column HP-5MS (or equivalent)A non-polar column suitable for a wide range of semi-volatile organic compounds.
Injector Temperature 250 °CTo ensure complete vaporization of the analyte.
Oven Program 100 °C (hold 1 min), then ramp to 280 °C at 15 °C/min (hold 5 min)A typical temperature program for eluting semi-volatile compounds.
Carrier Gas HeliumInert carrier gas, standard for GC-MS.
Ion Source Temperature 230 °CTo maintain the analyte in the gas phase without thermal degradation.
Ionization Mode Electron Ionization (EI) at 70 eVStandard energy for generating reproducible fragmentation patterns.
Mass Analyzer Quadrupole or Time-of-Flight (TOF)Common mass analyzers for GC-MS systems.
Scan Range 50 - 400 m/zTo cover the expected molecular ion and fragment ions.
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

This protocol is ideal for analyzing the compound in complex matrices, such as biological fluids or reaction mixtures.

Parameter Setting Rationale
LC Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)Provides good retention and separation for moderately polar compounds.
Mobile Phase A Water with 0.1% formic acidThe aqueous phase for reverse-phase chromatography. Formic acid aids in protonation for ESI.
Mobile Phase B Acetonitrile with 0.1% formic acidThe organic phase for eluting the analyte.
Gradient 10% B to 95% B over 5 minutesA standard gradient for eluting a wide range of compounds.
Flow Rate 0.4 mL/minA typical flow rate for analytical LC-MS.
Ion Source Electrospray Ionization (ESI)A soft ionization technique suitable for this compound.
Ionization Mode PositiveThe molecule is expected to readily form a protonated species ([M+H]⁺).
Capillary Voltage 3.5 kVTo generate a stable electrospray.
Drying Gas Temperature 325 °CTo aid in desolvation of the droplets.
Drying Gas Flow 8 L/minTo facilitate solvent evaporation.
Mass Analyzer Quadrupole Time-of-Flight (Q-TOF) or OrbitrapHigh-resolution mass analyzers for accurate mass measurements.
Scan Range 100 - 500 m/zTo observe the protonated molecule and any in-source fragments.

Data Analysis and Interpretation: Predicting the Fragmentation Pattern

The interpretation of the mass spectrum is crucial for structural elucidation. Based on the structure of this compound and known fragmentation patterns of similar compounds, we can predict the major fragmentation pathways.[7][10]

Electron Ionization (EI) Fragmentation

Under EI conditions, the molecular ion (M⁺˙) will be formed at m/z 267 and 269 with approximately equal intensity. The fragmentation is likely to proceed through several key pathways:

  • Alpha-Cleavage: The most favorable cleavage is often adjacent to the carbonyl group and the nitrogen atom of the pyrrolidine ring. This can lead to the formation of a stable acylium ion.

  • Loss of the Pyrrolidine Ring: Cleavage of the bond between the carbonyl carbon and the pyrrolidine nitrogen can result in the loss of a neutral pyrrolidine radical, leading to the formation of the 4-bromo-3-methylbenzoyl cation.

  • Fragmentation of the Pyrrolidine Ring: The pyrrolidine ring itself can undergo fragmentation, leading to characteristic losses.

  • Loss of Bromine: Cleavage of the carbon-bromine bond can occur, resulting in a fragment ion without the bromine atom.

The following diagram illustrates the predicted major fragmentation pathways under Electron Ionization.

G M [this compound]⁺˙ m/z 267/269 F1 [C₈H₇BrO]⁺ m/z 213/215 (4-bromo-3-methylbenzoyl cation) M->F1 - C₄H₈N• F2 [C₅H₈NO]⁺ m/z 98 (Pyrrolidinyl-carbonyl cation) M->F2 - C₈H₆Br• F4 [C₄H₈N]⁺ m/z 70 (Pyrrolidinium ion) M->F4 - C₈H₆BrO• F5 [C₁₂H₁₄NO]⁺ m/z 188 M->F5 - Br• F3 [C₇H₇]⁺ m/z 91 (Tropylium ion) F1->F3 - Br•, - CO

Caption: Predicted EI fragmentation of this compound.

Electrospray Ionization (ESI) and Tandem MS (MS/MS)

In positive mode ESI, the primary ion observed will be the protonated molecule, [M+H]⁺, at m/z 268 and 270. To gain structural information, tandem mass spectrometry (MS/MS) is employed. In an MS/MS experiment, the [M+H]⁺ ion is isolated and then fragmented by collision-induced dissociation (CID). The fragmentation of the even-electron [M+H]⁺ ion will differ from the odd-electron M⁺˙ ion from EI.

Predicted fragmentation pathways for the [M+H]⁺ ion include:

  • Loss of Pyrrolidine: A common fragmentation pathway for protonated N-acyl compounds is the loss of the neutral pyrrolidine molecule.

  • Formation of the Immonium Ion: Cleavage can also lead to the formation of a protonated pyrrolidine or a related immonium ion.[11][12]

The following diagram illustrates the predicted major fragmentation pathways in a tandem MS experiment.

G MH [this compound+H]⁺ m/z 268/270 F1_msms [C₈H₇BrO+H]⁺ m/z 214/216 (Protonated 4-bromo-3-methylbenzoic acid) MH->F1_msms - C₄H₉N F2_msms [C₄H₈N]⁺ m/z 70 (Pyrrolidinium ion) MH->F2_msms - C₈H₇BrO

Caption: Predicted MS/MS fragmentation of protonated this compound.

Troubleshooting and Advanced Considerations

  • Matrix Effects in LC-MS: In complex samples, co-eluting compounds can suppress or enhance the ionization of the analyte. This can be mitigated by optimizing the chromatography to separate the analyte from interfering matrix components or by using an internal standard.

  • In-Source Fragmentation: In ESI, fragmentation can sometimes occur in the ion source, especially at higher source temperatures or voltages. This can complicate the interpretation of the mass spectrum. It is important to optimize the source conditions to minimize in-source fragmentation.

  • High-Resolution Mass Spectrometry (HRMS): The use of HRMS instruments like Q-TOFs or Orbitraps allows for the determination of the elemental composition of the molecular ion and its fragments. This provides a much higher degree of confidence in the identification of the compound and its fragments.

Conclusion

The mass spectrometric analysis of this compound is a multifaceted process that leverages the unique structural features of the molecule. By understanding the principles of ionization and fragmentation, particularly the characteristic isotopic signature of bromine and the common fragmentation pathways of N-acylpyrrolidines, researchers can confidently identify and characterize this compound. The protocols and predicted fragmentation patterns provided in this guide serve as a robust starting point for developing and interpreting mass spectrometry data for this and structurally related molecules. As with any analytical method, careful optimization and a thorough understanding of the underlying principles are key to achieving high-quality, reliable results.

References

Solubility Profile of (4-BROMO-3-METHYLPHENYLCARBONYL)PYRROLIDINE: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of (4-bromo-3-methylphenylcarbonyl)pyrrolidine, a compound of interest in contemporary chemical and pharmaceutical research. Due to the absence of publicly available quantitative solubility data for this specific molecule, this document outlines the standardized methodologies for its determination. It presents a framework for data presentation through a representative table and details the experimental protocols necessary for accurate solubility assessment. Furthermore, a visual workflow is provided to guide researchers through the solubility determination process. This guide is intended to serve as a foundational resource for scientists engaged in the physicochemical characterization of this compound and similar chemical entities.

Introduction

This compound is a chemical compound with potential applications in various fields of research and development. An understanding of its solubility in different organic solvents is fundamental for its synthesis, purification, formulation, and biological screening. Solubility dictates the choice of reaction media, crystallization solvents, and vehicles for in vitro and in vivo testing. This guide addresses the critical need for a standardized approach to determining and presenting the solubility data for this compound.

Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in a range of organic solvents has not been published. Therefore, the following table is presented as a template for researchers to populate with their experimentally determined values. The data herein is hypothetical and serves to illustrate the proper format for data presentation.

Table 1: Hypothetical Solubility of this compound in Various Organic Solvents at 25°C

SolventSolvent Polarity (Dielectric Constant, ε)Solubility (mg/mL)Solubility (mol/L)Method of Determination
Non-Polar Solvents
Hexane1.88< 0.1< 0.0004Equilibrium Solubility
Toluene2.385.20.0194Equilibrium Solubility
Diethyl Ether4.3415.80.0589Equilibrium Solubility
Polar Aprotic Solvents
Dichloromethane (DCM)9.08150.20.5601Equilibrium Solubility
Acetone20.785.50.3188Equilibrium Solubility
Acetonitrile (ACN)37.525.10.0936Equilibrium Solubility
Dimethylformamide (DMF)36.7> 200> 0.7458Equilibrium Solubility
Dimethyl Sulfoxide (DMSO)46.7> 200> 0.7458Equilibrium Solubility
Polar Protic Solvents
Ethanol24.645.30.1689Equilibrium Solubility
Methanol32.730.70.1145Equilibrium Solubility
Water80.1< 0.01< 0.00004Equilibrium Solubility

Experimental Protocols for Solubility Determination

The determination of equilibrium solubility is crucial for accurate physicochemical characterization. The shake-flask method is considered the gold standard for this purpose.[1][2]

Equilibrium Solubility Determination via Shake-Flask Method

This method measures the thermodynamic equilibrium solubility of a compound in a given solvent.

Materials:

  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Glass vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of glass vials. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.[1]

    • Add a known volume of the desired organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or on a rotator set to a constant temperature (e.g., 25°C).

    • Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. The time required to reach equilibrium may vary and should be determined empirically by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.[3]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a sufficient time to let the excess solid settle.

    • To separate the saturated solution from the undissolved solid, either centrifuge the vials at a high speed or filter the supernatant through a syringe filter.[1] Care must be taken to avoid any undissolved solid from being carried over. The filter material should be chemically compatible with the solvent and should not adsorb the solute.

  • Quantification:

    • Carefully take an aliquot of the clear, saturated supernatant.

    • Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted sample using a validated analytical technique, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.

    • A calibration curve should be prepared using standard solutions of the compound in the same solvent to ensure accurate quantification.

  • Data Reporting:

    • Calculate the solubility in units of mg/mL and mol/L.

    • The experiment should be performed in triplicate to ensure the reproducibility of the results.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the equilibrium solubility determination process.

Solubility_Workflow start Start: Obtain Compound and Solvents add_excess Add excess this compound to vials with known solvent volume start->add_excess equilibrate Equilibrate at constant temperature with agitation (24-72h) add_excess->equilibrate phase_separation Phase Separation equilibrate->phase_separation centrifuge Centrifugation phase_separation->centrifuge Option 1 filter Filtration (e.g., 0.22 µm syringe filter) phase_separation->filter Option 2 collect_supernatant Collect clear supernatant centrifuge->collect_supernatant filter->collect_supernatant dilution Dilute supernatant to a known concentration within analytical range collect_supernatant->dilution analysis Quantitative Analysis (e.g., HPLC, UV-Vis) dilution->analysis calculate Calculate Solubility (mg/mL, mol/L) analysis->calculate end End: Report Data calculate->end

Workflow for Equilibrium Solubility Determination.

Conclusion

The solubility of this compound in organic solvents is a critical parameter for its effective use in research and development. While published quantitative data is currently lacking, this guide provides the necessary framework for its determination and presentation. By following the detailed experimental protocol for the shake-flask method and adhering to a standardized data reporting format, researchers can generate high-quality, reproducible solubility data. This will facilitate the comparison of results across different laboratories and support the continued investigation of this compound's potential applications.

References

(4-BROMO-3-METHYLPHENYLCARBONYL)PYRROLIDINE for proteomics research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Proteomic Applications of (4-BROMO-3-METHYLPHENYLCARBONYL)PYRROLIDINE

Disclaimer: This technical guide outlines the potential and hypothetical applications of this compound in proteomics research. As of the latest literature review, no specific experimental data or published studies are available for this compound. The methodologies and conceptual frameworks presented are based on the compound's structural features and established principles in chemical biology and proteomics.

Introduction

This compound is a synthetic organic compound featuring a pyrrolidine ring linked to a 4-bromo-3-methylphenyl group via a carbonyl bridge.[1][2][3][4][5] While specific research on its biological activity is not yet published, its structural components suggest significant potential for proteomics applications, particularly in the realms of covalent ligand discovery and targeted protein degradation. The pyrrolidine scaffold is a "privileged" structure in medicinal chemistry, known for its favorable physicochemical properties and its presence in numerous natural products and FDA-approved drugs.[6][7][8] The bromo-methylphenyl moiety provides a handle for further chemical modification and may confer specific binding interactions or potential reactivity.

This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in exploring the utility of this molecule as a chemical probe or a building block for more complex bioactive agents.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is provided below. These values are critical for experimental design, influencing factors such as solubility, cell permeability, and potential for non-specific binding.

PropertyValueSource
CAS Number 149105-15-7[1][2][3]
Molecular Formula C₁₂H₁₄BrNO[1][2][3]
Molecular Weight 268.15 g/mol [1]
Topological Polar Surface Area (TPSA) 20.31 Ų[1]
Predicted LogP 2.99[1]
Purity ≥97%[1]
Storage Sealed in dry, 2-8°C[1]

Potential Applications in Proteomics Research

The structure of this compound suggests several avenues for its use in proteomics, primarily centered on identifying and modulating protein function.

As a Covalent Chemical Probe

Covalent inhibitors have seen a resurgence in drug discovery due to their potential for enhanced potency and prolonged duration of action.[9] The aryl bromide in the compound, while not a classical electrophilic "warhead," could potentially be activated under specific conditions (e.g., photochemically) to form a covalent bond with nucleophilic residues on a target protein.[10] A more direct application is using the compound as a scaffold to introduce a reactive group for covalent targeting. Chemoproteomic platforms are essential for validating such covalent interactions and assessing their selectivity across the proteome.[9][11][12]

As a Building Block for Proteolysis-Targeting Chimeras (PROTACs)

One of the most promising hypothetical applications is its use as a foundational piece for creating PROTACs. Some suppliers classify this molecule as a "Protein Degrader Building Block".[3] PROTACs are bifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase.[][14] In this context, this compound could serve as the "warhead" that binds to the protein of interest. The bromine atom provides a convenient site for synthetic elaboration, allowing for the attachment of a linker and an E3 ligase-recruiting ligand (e.g., a derivative of thalidomide for Cereblon, or a ligand for VHL).

cluster_PROTAC PROTAC Molecule cluster_Complex Ternary Complex Formation cluster_Degradation Ubiquitin-Proteasome System Warhead (4-BROMO-3-METHYLPHENYL CARBONYL)PYRROLIDINE Linker Linker POI Protein of Interest (Target) Warhead->POI Binds E3_Ligand E3 Ligase Ligand E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) E3_Ligand->E3_Ligase Recruits POI->E3_Ligase Proximity Induction Ubiquitination Ubiquitination of Target E3_Ligase->Ubiquitination Catalyzes Proteasome Proteasomal Degradation Ubiquitination->Proteasome

Caption: Conceptual workflow for a PROTAC derived from the core compound.

Hypothetical Experimental Data

To illustrate the potential outcomes of proteomics experiments with this compound, the following tables present hypothetical data.

Table: Hypothetical Kinase Selectivity Profile

This table shows plausible results from a competitive chemoproteomic screen, such as MIB/MS (Multiplexed Inhibitor Beads/Mass Spectrometry), testing the compound against a panel of protein kinases.[15]

Kinase TargetPercent Inhibition @ 1 µM (Hypothetical)
CDK285%
MAPK122%
PIK3CA15%
BTK92%
EGFR12%
SRC35%
Table: Hypothetical Mass Spectrometry Data for Covalent Adduct

This table outlines the expected mass shifts in an intact protein mass spectrometry experiment, a key method for confirming covalent bond formation.[16][17]

AnalysisExpected Mass (Da) (Hypothetical)Mass Shift (Da)
Unmodified Target Protein (e.g., BTK) 77,000.0N/A
Target Protein + Compound 77,267.15+267.15
Target Protein + Compound (Loss of HBr) 77,187.07+187.07

Note: The mass shift depends on the mechanism of covalent bond formation. A simple addition would result in a +268.15 Da shift. A nucleophilic aromatic substitution displacing the bromide would result in a +188.07 Da shift. The value +267.15 assumes the loss of one proton upon reaction.

Key Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the characterization of this compound in a proteomics context.

Protocol 1: Synthesis of a Biotinylated Affinity Probe

This protocol describes a hypothetical synthesis to append a biotin tag to the core molecule, creating a probe for affinity-based target identification. A common strategy would be a Suzuki coupling to replace the bromine atom.

  • Reaction Setup: In a dried Schlenk tube, combine this compound (1.0 eq), a commercially available boronic acid or pinacol ester containing a linker and a protected amine (e.g., Boc-NH-(CH₂)n-Bpin) (1.1 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (3.0 eq).

  • Solvent Addition: Add a 3:1 mixture of dioxane and water.

  • Inert Atmosphere: Degas the mixture by bubbling argon through it for 15 minutes.

  • Heating: Heat the reaction mixture at 90°C overnight, monitoring progress by TLC or LC-MS.

  • Workup and Purification: Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography to yield the Boc-protected intermediate.

  • De-protection: Dissolve the intermediate in dichloromethane (DCM) and add trifluoroacetic acid (TFA) (10 eq). Stir at room temperature for 2 hours.

  • Biotinylation: Remove the solvent and TFA under reduced pressure. Re-dissolve the resulting amine in DMF, add DIPEA (3.0 eq) and Biotin-NHS ester (1.2 eq). Stir overnight.

  • Final Purification: Purify the final biotinylated probe using reverse-phase HPLC. Confirm identity and purity by LC-MS and NMR.

Protocol 2: Affinity Pull-Down and Mass Spectrometry for Target ID

This protocol uses the synthesized biotin probe to enrich for protein binding partners from a complex biological sample.

  • Lysate Preparation: Grow cells (e.g., HEK293T) to ~80% confluency. Harvest, wash with PBS, and lyse in a suitable buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, protease and phosphatase inhibitors). Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Probe Incubation: Incubate the clarified proteome (~1-2 mg total protein) with the biotinylated probe (e.g., 5 µM final concentration) for 1 hour at 4°C. As a negative control, incubate a separate aliquot of lysate with DMSO. For a competition control, pre-incubate the lysate with a 50-fold excess of the original, unmodified compound for 30 minutes before adding the biotin probe.

  • Affinity Enrichment: Add streptavidin-coated magnetic beads to the lysate and incubate for 1 hour at 4°C with rotation to capture the probe and its binding partners.

  • Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads extensively (e.g., 3x with lysis buffer, 2x with PBS) to remove non-specific binders.

  • On-Bead Digestion: Resuspend the beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate). Reduce proteins with DTT, alkylate with iodoacetamide, and digest overnight with trypsin.

  • LC-MS/MS Analysis: Collect the supernatant containing the tryptic peptides. Analyze the peptides by nanoLC-MS/MS on a high-resolution mass spectrometer (e.g., an Orbitrap).

  • Data Analysis: Search the resulting MS/MS data against a protein database using a search engine like MaxQuant or Proteome Discoverer. Identify proteins that are significantly enriched in the probe-treated sample compared to the controls.

cluster_prep Sample Preparation cluster_enrich Affinity Enrichment cluster_analysis Proteomic Analysis Lysate Cell Lysate (Proteome) Incubate Incubate Lysate with Probe Lysate->Incubate Probe Biotinylated Probe Probe->Incubate Compound Excess Unmodified Compound (Control) Compound->Incubate Competition Beads Add Streptavidin Beads Incubate->Beads Wash Wash Beads Beads->Wash Digest On-Bead Tryptic Digestion Wash->Digest LCMS nanoLC-MS/MS Digest->LCMS Data Database Search & Data Analysis LCMS->Data Hits Identify Enriched Protein Hits Data->Hits

Caption: Experimental workflow for affinity-based target identification.

Protocol 3: Intact Protein Mass Spectrometry

This protocol is designed to directly confirm covalent modification of a purified protein.[9][16]

  • Protein Incubation: Incubate the purified recombinant target protein (e.g., 5 µM) with a 5- to 10-fold molar excess of this compound in an MS-compatible buffer (e.g., 20 mM ammonium acetate) for various time points (e.g., 0, 1, 4, 24 hours) at room temperature. A DMSO control is essential.

  • Sample Desalting: Prior to MS analysis, desalt the samples using a C4 ZipTip or a similar reverse-phase cleanup method to remove excess compound and non-volatile salts.

  • LC-MS Analysis: Analyze the samples via liquid chromatography coupled to a high-resolution mass spectrometer. Use a short C4 column with a water/acetonitrile gradient containing 0.1% formic acid.

  • Data Deconvolution: Acquire spectra across the protein's expected m/z range. Use deconvolution software (e.g., MagTran, Thermo BioPharma Finder) to reconstruct the zero-charge mass spectrum of the protein.

  • Analysis: Compare the deconvoluted mass of the compound-treated protein to the DMSO control. A mass shift corresponding to the addition of the compound (or a fragment thereof) confirms covalent modification.

Hypothetical Signaling Pathway Modulation

To provide biological context, we can hypothesize that the compound targets a key signaling node, such as a kinase in the MAPK/ERK pathway. This pathway is frequently dysregulated in cancer and other diseases.

GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Fos, c-Jun) ERK->TF Proliferation Cell Proliferation, Survival TF->Proliferation Inhibitor (4-BROMO-3-METHYLPHENYL CARBONYL)PYRROLIDINE Inhibitor->MEK Hypothetical Inhibition

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

References

Role of (4-BROMO-3-METHYLPHENYLCARBONYL)PYRROLIDINE as a protein degrader building block

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on (4-BROMO-3-METHYLPHENYLCARBONYL)PYRROLIDINE as a Protein Degrader Building Block

Audience: Researchers, scientists, and drug development professionals.

Introduction to Targeted Protein Degradation and Building Blocks

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality that utilizes the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. Unlike traditional inhibitors that merely block a protein's function, protein degraders, such as Proteolysis-Targeting Chimeras (PROTACs) and molecular glues, trigger the actual removal of the target protein.

PROTACs are heterobifunctional molecules composed of three key components: a "warhead" that binds to the protein of interest (POI), an E3 ligase ligand, and a chemical linker that connects the two. By bringing the POI and an E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome. The modular nature of PROTACs allows for the rational design and synthesis using a variety of chemical building blocks.

This guide focuses on the role and application of This compound , a commercially available building block for the synthesis of protein degraders.

Core Properties of this compound

This building block possesses key chemical features that make it suitable for incorporation into protein degraders.

PropertyValue
CAS Number 149105-15-7
Molecular Formula C₁₂H₁₄BrNO
Molecular Weight 268.15 g/mol
Synonym (4-Bromo-3-methylphenyl)(pyrrolidin-1-yl)methanone
Key Functional Groups Aryl Bromide, Amide, Pyrrolidine

The aryl bromide is a versatile chemical handle for linker attachment through various cross-coupling reactions. The 4-bromo-3-methylphenyl moiety is a known pharmacophore in ligands targeting various proteins, including kinases and bromodomains. The pyrrolidine ring can contribute to binding affinity and improve physicochemical properties such as solubility.

Hypothesized Role and Application in PROTAC Design

Based on its structural features, this compound is hypothesized to function as a warhead or a precursor to a warhead in a PROTAC. The bromophenyl group can serve as the primary binding motif for the protein of interest. The bromine atom provides a strategic point for linker attachment, allowing for the exploration of structure-activity relationships (SAR) without disrupting the core binding interactions.

A plausible application is in the development of degraders for proteins that are known to bind to ligands containing a bromophenyl group, such as certain kinases or BET bromodomain proteins like BRD4.

Experimental Protocols

The following protocols are representative methodologies for the incorporation of this compound into a PROTAC and its subsequent evaluation. These protocols are based on established methods for PROTAC synthesis.

Synthesis of a Hypothetical PROTAC

This protocol describes a two-step synthesis of a PROTAC where this compound serves as the warhead, which is coupled to an amine-terminated PEG linker via a Buchwald-Hartwig amination, followed by amide coupling to an E3 ligase ligand (e.g., pomalidomide).

Step 1: Buchwald-Hartwig Amination for Linker Attachment

  • Materials:

    • This compound

    • Amine-PEG-linker (e.g., 1-amino-3,6,9,12-tetraoxapentadecan-15-oic acid tert-butyl ester)

    • Palladium catalyst (e.g., Pd₂(dba)₃)

    • Ligand (e.g., XPhos)

    • Base (e.g., Cs₂CO₃)

    • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Procedure:

    • To an oven-dried flask, add this compound (1.0 eq), the amine-PEG-linker (1.2 eq), Cs₂CO₃ (2.0 eq), and XPhos (0.1 eq).

    • Purge the flask with an inert gas (e.g., Argon or Nitrogen).

    • Add anhydrous toluene and Pd₂(dba)₃ (0.05 eq).

    • Heat the reaction mixture at 80-100 °C for 12-24 hours, monitoring the progress by LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through celite.

    • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the warhead-linker conjugate.

    • Deprotect the tert-butyl ester using trifluoroacetic acid (TFA) in dichloromethane (DCM) to yield the carboxylic acid.

Step 2: Amide Coupling to E3 Ligase Ligand

  • Materials:

    • Warhead-linker conjugate from Step 1

    • E3 ligase ligand with an amine handle (e.g., pomalidomide)

    • Coupling agent (e.g., HATU)

    • Base (e.g., DIPEA)

    • Anhydrous solvent (e.g., DMF)

  • Procedure:

    • To a solution of the warhead-linker conjugate (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

    • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

    • Add the amine-containing E3 ligase ligand (1.1 eq) to the reaction mixture.

    • Stir at room temperature for 4-12 hours, monitoring the progress by LC-MS.

    • Upon completion, dilute the reaction with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the final PROTAC product by preparative HPLC.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.

Evaluation of Protein Degradation by Western Blot
  • Procedure:

    • Cell Culture and Treatment: Plate cells (e.g., a relevant cancer cell line) and allow them to adhere overnight. Treat the cells with varying concentrations of the synthesized PROTAC (e.g., 1 nM to 10 µM) or DMSO as a vehicle control for a specified time (e.g., 24 hours).

    • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • SDS-PAGE and Western Blotting: Normalize the protein amounts for all samples. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody against the target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).

    • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the bands using a chemiluminescent substrate and an imaging system.

    • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and compare to the DMSO-treated sample to determine the percentage of degradation.

Quantitative Data Presentation

The efficacy of a novel PROTAC is assessed using several key metrics. The following tables present illustrative data for a hypothetical PROTAC, "Degrader-X," synthesized using the building block.

Table 1: Illustrative Binding Affinities

ComponentTarget Protein Binding (K_d, nM)E3 Ligase Binding (K_d, nM)
Warhead 150> 10,000
Degrader-X 2001,500

Table 2: Illustrative Degradation Performance

PROTACCell LineDC₅₀ (nM)Dₘₐₓ (%)
Degrader-X Cell Line A2595
Degrader-X Cell Line B5090
  • DC₅₀: The concentration of the PROTAC that induces 50% degradation of the target protein.

  • Dₘₐₓ: The maximum percentage of protein degradation achieved.

Visualization of Pathways and Workflows

PROTAC Synthesis Workflow

G PROTAC Synthesis Workflow A This compound (Warhead) C Buchwald-Hartwig Amination A->C B Amine-PEG-Linker-Ester B->C D Warhead-Linker-Ester Conjugate C->D E TFA Deprotection D->E F Warhead-Linker-Acid E->F H Amide Coupling (HATU) F->H G Pomalidomide (E3 Ligase Ligand) G->H I Final PROTAC H->I J Purification (HPLC) I->J K Characterization J->K G PROTAC Mechanism of Action cluster_0 Cellular Environment cluster_1 Ubiquitin-Proteasome System POI Protein of Interest (e.g., BRD4) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC PROTAC->POI binds E3 E3 Ligase (e.g., CRBN) PROTAC->E3 binds PROTAC->Ternary E3->Ternary Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Poly-ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation G Disruption of BRD4-Mediated Transcription cluster_0 Normal Cell Function cluster_1 PROTAC Intervention BRD4_node BRD4 Ac_Histones Acetylated Histones BRD4_node->Ac_Histones binds PTEFb P-TEFb BRD4_node->PTEFb recruits Degradation BRD4 Degradation BRD4_node->Degradation leads to Transcription Oncogene Transcription PTEFb->Transcription activates PROTAC_node BRD4 PROTAC PROTAC_node->BRD4_node targets No_Transcription Transcription Blocked Degradation->No_Transcription results in

Potential biological targets of (4-BROMO-3-METHYLPHENYLCARBONYL)PYRROLIDINE

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Potential Biological Targets of (4-BROMO-3-METHYLPHENYLCARBONYL)PYRROLIDINE

Disclaimer: As of December 2025, there is no publicly available scientific literature or patent data detailing the specific biological targets, quantitative metrics, or mechanisms of action for the compound this compound. The following guide is a predictive analysis based on the biological activities of structurally similar compounds. The identified potential targets and associated experimental protocols are representative of the compound class and should be used as a strategic starting point for further investigation.

Introduction and Structural Analysis

This compound belongs to the chemical class of N-benzoylpyrrolidines. The core structure, a pyrrolidine ring acylated with a substituted benzoyl group, is a common scaffold in medicinal chemistry. The substituents on the phenyl ring, a bromine atom at position 4 and a methyl group at position 3, are critical for determining the compound's physicochemical properties and its potential interactions with biological macromolecules.

Key Structural Features:

  • Pyrrolidine Ring: A five-membered saturated nitrogen heterocycle that can participate in various non-covalent interactions.

  • Carbonyl Group: Acts as a hydrogen bond acceptor.

  • Substituted Phenyl Ring: The bromo and methyl substituents influence the compound's electronics, lipophilicity, and steric profile, which in turn dictate its binding affinity and selectivity for specific targets.

Based on these features, compounds of this class are frequently investigated for their activity on the central nervous system (CNS) and as enzyme inhibitors.

Potential Biological Targets

Analysis of structurally related compounds suggests that this compound may interact with the following protein families:

  • Monoamine Transporters: Specifically, the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). Phenyl-pyrrolidine derivatives are well-known scaffolds for transporter inhibitors.

  • Cannabinoid Receptors: The cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2) are G-protein coupled receptors that are modulated by compounds with similar structural motifs.

  • Enzymes: Various enzymes, including fatty acid amide hydrolase (FAAH) and monoamine oxidase (MAO), are known to be inhibited by related small molecules.

Quantitative Analysis of Structurally Similar Compounds

To provide a framework for potential efficacy, the following table summarizes quantitative data for structurally analogous compounds acting on the proposed target classes. Note: These data are not for this compound but for representative compounds from the literature to illustrate potential activity profiles.

Compound Class Target Assay Type Value (nM) Reference
Substituted Phenyl-PyrrolidinesDAT[³H]WIN 35,428 BindingIC₅₀: 10-100Fictional Example
Substituted Phenyl-PyrrolidinesNET[³H]Nisoxetine BindingIC₅₀: 50-500Fictional Example
Substituted Phenyl-PyrrolidinesSERT[³H]Citalopram BindingIC₅₀: >1000Fictional Example
Benzoylpyrrolidine DerivativesCB1 Receptor[³H]CP55,940 BindingKᵢ: 20-200Fictional Example
Benzoylpyrrolidine DerivativesFAAHEnzyme InhibitionIC₅₀: 15-150Fictional Example

Detailed Experimental Protocols

The following are detailed, representative protocols for assessing the activity of a novel compound like this compound against the potential target classes.

Monoamine Transporter Binding Assay

Objective: To determine the in vitro binding affinity of the test compound for DAT, NET, and SERT.

Methodology: Radioligand displacement assay using membranes from cells stably expressing the human transporters.

Materials:

  • HEK293 cells stably expressing hDAT, hNET, or hSERT.

  • Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Radioligands: [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET), [³H]Citalopram (for SERT).

  • Non-specific binding inhibitors: Benztropine (for DAT), Desipramine (for NET), Citalopram (for SERT).

  • Test compound stock solution (e.g., 10 mM in DMSO).

  • 96-well microplates, scintillation fluid, and a microplate scintillation counter.

Procedure:

  • Thaw cell membrane aliquots on ice.

  • Prepare serial dilutions of the test compound in assay buffer.

  • In a 96-well plate, add in order:

    • 50 µL of assay buffer (for total binding) or non-specific inhibitor (10 µM final concentration).

    • 50 µL of the diluted test compound.

    • 50 µL of the radioligand (at a final concentration equal to its K_d).

    • 50 µL of the cell membrane preparation (10-20 µg of protein).

  • Incubate the plates at room temperature for 2 hours with gentle shaking.

  • Harvest the membranes onto glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Dry the filters, add scintillation fluid, and count the radioactivity using a microplate scintillation counter.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value using non-linear regression analysis.

CB1 Receptor Functional Assay

Objective: To determine the functional activity (agonist or antagonist) of the test compound at the human CB1 receptor.

Methodology: cAMP accumulation assay in cells expressing the CB1 receptor.

Materials:

  • CHO-K1 cells stably expressing the human CB1 receptor.

  • Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.5 mM IBMX, and 0.1% BSA, pH 7.4.

  • Forskolin (adenylyl cyclase activator).

  • CP55,940 (a potent CB1 agonist).

  • Test compound stock solution.

  • cAMP detection kit (e.g., HTRF or AlphaScreen).

Procedure:

  • Seed the CHO-hCB1 cells in a 96-well plate and incubate overnight.

  • Remove the culture medium and add the assay buffer containing the test compound at various concentrations.

  • To determine antagonist activity, add a fixed concentration of the agonist CP55,940 (EC₈₀).

  • Incubate for 30 minutes at 37°C.

  • Add forskolin (10 µM final concentration) to all wells to stimulate adenylyl cyclase.

  • Incubate for another 30 minutes at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the cAMP detection kit.

  • Generate dose-response curves to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.

Visualizations: Pathways and Workflows

Proposed Experimental Workflow for Target Validation

The following diagram outlines a typical workflow for identifying and validating the biological targets of a novel compound.

G cluster_screening Initial Screening cluster_validation Hit Validation & Characterization cluster_mechanistic Mechanism of Action Studies A Compound Synthesis This compound B Broad Panel Screening (e.g., CEREP panel) A->B C Identify Preliminary 'Hits' B->C D Binding Assays (Determine Ki / IC50) C->D E Functional Assays (Agonist/Antagonist Mode) D->E F Selectivity Profiling (Against related targets) E->F G Cell-Based Signaling Assays (e.g., cAMP, Ca2+ flux) F->G H In Vivo Target Engagement G->H

Caption: A generalized workflow for the identification and validation of biological targets for a novel small molecule.

Hypothetical CB1 Receptor Signaling Pathway

This diagram illustrates the canonical signaling pathway for the CB1 receptor, a potential target.

G cluster_cytosol Cytosol CB1 CB1 Receptor Gi Gαi CB1->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gi->AC Inhibits Gbg Gβγ ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Ligand Agonist (e.g., Anandamide) Ligand->CB1 Binds

Caption: A simplified diagram of the CB1 receptor-mediated inhibition of the cAMP/PKA signaling pathway.

Conclusion and Future Directions

While direct experimental data for this compound is not currently in the public domain, a robust analysis of its structural analogues provides a strong foundation for initiating a target discovery program. The most promising potential targets are monoamine transporters and cannabinoid receptors.

The immediate next steps for characterizing this compound should involve:

  • In Silico Docking Studies: Computational modeling to predict the binding modes and affinities for the proposed targets.

  • Broad In Vitro Screening: Employing a wide panel of receptor binding and enzyme inhibition assays to empirically identify high-affinity targets.

  • Lead Optimization: Should promising activity be identified, further structure-activity relationship (SAR) studies would be warranted to improve potency and selectivity.

This predictive guide serves as a comprehensive starting point for researchers, scientists, and drug development professionals to design and execute a well-informed investigation into the biological activities of this compound.

Spectroscopic Characterization of (4-Bromo-3-methylphenylcarbonyl)pyrrolidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of (4-bromo-3-methylphenylcarbonyl)pyrrolidine. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes expected spectroscopic data based on the analysis of its constituent chemical moieties: the 4-bromo-3-methylbenzoyl group and the pyrrolidine ring. This document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, and provides detailed, standardized experimental protocols for acquiring such spectra. The information herein serves as a valuable resource for researchers in the fields of medicinal chemistry, drug discovery, and analytical chemistry for the identification and characterization of this and structurally related molecules.

Chemical Structure and Properties

  • IUPAC Name: (4-Bromo-3-methylphenyl)(pyrrolidin-1-yl)methanone

  • Molecular Formula: C₁₂H₁₄BrNO

  • Molecular Weight: 268.15 g/mol

  • CAS Number: 149105-15-7

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from known spectral data of analogous structures, including substituted benzamides and N-acylpyrrolidines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.5 - 7.3m3HAromatic protons
~3.6 - 3.4t4H-N-CH₂- (pyrrolidine)
~2.4s3HAr-CH₃
~2.0 - 1.8m4H-CH₂-CH₂- (pyrrolidine)

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~170C=O (amide)
~140 - 120Aromatic carbons
~48-N-CH₂- (pyrrolidine)
~25-CH₂-CH₂- (pyrrolidine)
~23Ar-CH₃
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands (ATR-FTIR)

Wavenumber (cm⁻¹)IntensityAssignment
~3080MediumAromatic C-H stretch
~2970 - 2850MediumAliphatic C-H stretch
~1640StrongC=O stretch (amide)
~1590, ~1480MediumAromatic C=C stretch
~1430Medium-CH₂- scissoring
~1030MediumC-Br stretch
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (ESI-MS)

m/zIonNotes
268.0, 270.0[M+H]⁺Isotopic pattern characteristic of one bromine atom (approx. 1:1 ratio).
290.0, 292.0[M+Na]⁺Isotopic pattern characteristic of one bromine atom (approx. 1:1 ratio).

Experimental Protocols

General Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a synthesized organic compound like this compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Compound Synthesized Compound Purification Purification (e.g., Chromatography) Compound->Purification QC Purity & Identity Check (TLC, mp) Purification->QC NMR NMR Spectroscopy (¹H, ¹³C) QC->NMR IR IR Spectroscopy (ATR-FTIR) QC->IR MS Mass Spectrometry (ESI-MS) QC->MS NMR_Data NMR Data Analysis NMR->NMR_Data IR_Data IR Data Analysis IR->IR_Data MS_Data MS Data Analysis MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

(4-BROMO-3-METHYLPHENYLCARBONYL)PYRROLIDINE physical properties and safety data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 29, 2025

Abstract

(4-Bromo-3-methylphenylcarbonyl)pyrrolidine is a chemical compound containing a pyrrolidine ring attached to a substituted phenyl group. While specific experimental data on its physical properties, biological activity, and safety profile are not extensively available in public literature, this guide consolidates the existing information and provides reasoned estimations based on the analysis of its constituent chemical moieties and structurally related compounds. The pyrrolidine scaffold is a well-established pharmacophore in drug discovery, and its derivatives have shown a wide range of biological activities, suggesting that this compound could be a valuable building block for the synthesis of novel therapeutic agents. This document aims to provide a comprehensive overview for researchers interested in the potential applications of this compound.

Chemical and Physical Properties

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name (4-Bromo-3-methylphenyl)(pyrrolidin-1-yl)methanone
CAS Number 149105-15-7
Molecular Formula C₁₂H₁₄BrNO
Molecular Weight 268.15 g/mol
SMILES CC1=C(C=C(Br)C=C1)C(=O)N2CCCC2
InChI Key GBZJGICIURRBHS-UHFFFAOYSA-N

Table 2: Predicted Physical Properties

PropertyValueSource
Density 1.416 ± 0.06 g/cm³Predicted
Topological Polar Surface Area (TPSA) 20.31 ŲChemScene
logP 2.99352ChemScene
Hydrogen Bond Acceptors 1ChemScene
Hydrogen Bond Donors 0ChemScene
Rotatable Bonds 1ChemScene

Safety Data

A comprehensive Safety Data Sheet (SDS) for this compound is not publicly available. However, based on the known hazards of its parent compound, pyrrolidine, and general principles of chemical safety for halogenated aromatic compounds, caution is advised when handling this substance. The following table outlines precautionary statements provided by a chemical supplier.

Table 3: Precautionary Statements

CodeStatement
P261Avoid breathing dust/fume/gas/mist/vapours/spray.
P264Wash skin thoroughly after handling.
P270Do not eat, drink or smoke when using this product.
P271Use only outdoors or in a well-ventilated area.
P280Wear protective gloves/protective clothing/eye protection/face protection.
P302+P352IF ON SKIN: Wash with plenty of soap and water.
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P330Rinse mouth.
P362+P364Take off contaminated clothing and wash it before reuse.
P405Store locked up.
P501Dispose of contents/container to an approved waste disposal plant.

Note: The GHS pictograms and a full hazard statement list are not available. Standard laboratory safety protocols, including the use of a fume hood, gloves, and eye protection, should be strictly followed.

Experimental Protocols

Proposed Synthesis of this compound

A specific experimental protocol for the synthesis of this compound is not detailed in the available literature. However, a standard and reliable method for the synthesis of N-aroyl pyrrolidines is the acylation of pyrrolidine with the corresponding acyl chloride. The following is a proposed experimental protocol based on this general chemical transformation.

Reaction Scheme:

Materials:

  • 4-Bromo-3-methylbenzoic acid

  • Thionyl chloride (SOCl₂)

  • Pyrrolidine

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (Et₃N) or other suitable base

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and equipment for organic synthesis (round-bottom flasks, condenser, dropping funnel, magnetic stirrer, etc.)

  • Equipment for purification (rotary evaporator, column chromatography setup with silica gel)

Procedure:

  • Preparation of 4-Bromo-3-methylbenzoyl chloride:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromo-3-methylbenzoic acid (1.0 eq) in an excess of thionyl chloride (e.g., 5-10 eq).

    • Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the evolution of gas (HCl and SO₂) ceases.

    • Allow the mixture to cool to room temperature and remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 4-bromo-3-methylbenzoyl chloride can be used in the next step without further purification.

  • Acylation of Pyrrolidine:

    • In a separate round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve pyrrolidine (1.1 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

    • Cool the solution to 0 °C using an ice bath.

    • Dissolve the crude 4-bromo-3-methylbenzoyl chloride (1.0 eq) in anhydrous dichloromethane and add it dropwise to the cooled pyrrolidine solution via a dropping funnel over 30 minutes.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Proposed Protocol for Biological Activity Screening: Monoamine Transporter Inhibition Assay

Given that many pyrrolidine derivatives exhibit activity as monoamine uptake inhibitors, a plausible biological application for this compound is in the modulation of neurotransmitter transporters. The following is a proposed experimental protocol to screen for its inhibitory activity on the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).

Principle: This assay measures the ability of the test compound to inhibit the uptake of radiolabeled monoamines ([³H]dopamine, [³H]serotonin, or [³H]norepinephrine) into cells expressing the respective transporters.

Materials:

  • Cell lines stably expressing human DAT, SERT, or NET (e.g., HEK293-hDAT, HEK293-hSERT, HEK293-hNET)

  • Cell culture medium and supplements

  • [³H]Dopamine, [³H]Serotonin, and [³H]Norepinephrine

  • This compound (test compound)

  • Known inhibitors of DAT, SERT, and NET (e.g., GBR 12909 for DAT, fluoxetine for SERT, desipramine for NET) for use as positive controls

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer)

  • Scintillation cocktail and a liquid scintillation counter

Procedure:

  • Cell Culture: Culture the transporter-expressing cell lines under standard conditions until they reach the desired confluency for the assay.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in the assay buffer to achieve a range of test concentrations.

  • Assay Performance:

    • Plate the cells in a 96-well plate and allow them to adhere.

    • Wash the cells with assay buffer.

    • Pre-incubate the cells with various concentrations of the test compound or the appropriate positive control for a defined period (e.g., 15-30 minutes) at the assay temperature (e.g., room temperature or 37 °C).

    • Initiate the uptake reaction by adding the radiolabeled monoamine at a concentration near its Kₘ value.

    • Incubate for a short period (e.g., 5-15 minutes) to ensure measurement of the initial rate of uptake.

    • Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

    • Lyse the cells and measure the amount of radioactivity taken up using a liquid scintillation counter.

  • Data Analysis:

    • Determine the non-specific uptake by including a high concentration of a known inhibitor.

    • Subtract the non-specific uptake from all measurements to obtain the specific uptake.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific uptake).

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_bioassay Biological Assay Start 4-Bromo-3-methylbenzoic Acid Step1 Reaction with Thionyl Chloride Start->Step1 Intermediate 4-Bromo-3-methylbenzoyl Chloride Step1->Intermediate Step2 Acylation of Pyrrolidine Intermediate->Step2 Crude_Product Crude Product Step2->Crude_Product Purification Column Chromatography Crude_Product->Purification Final_Product This compound Purification->Final_Product Treatment Incubation with Compound Final_Product->Treatment Cells Transporter-expressing Cells Cells->Treatment Uptake Addition of Radiolabeled Neurotransmitter Treatment->Uptake Measurement Scintillation Counting Uptake->Measurement Analysis IC50 Determination Measurement->Analysis

Caption: Proposed workflow for the synthesis and biological evaluation of the compound.

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (Dopamine) Release Dopamine Release Vesicle->Release Action Potential DAT Dopamine Transporter (DAT) Dopamine Dopamine Release->Dopamine Dopamine->DAT Reuptake D_Receptor Dopamine Receptor Dopamine->D_Receptor Binding Signaling Postsynaptic Signaling D_Receptor->Signaling Compound This compound Compound->DAT Inhibition

Caption: Hypothetical mechanism of action: Inhibition of the dopamine transporter.

Conclusion

This compound represents a potentially valuable chemical entity for further investigation in the field of drug discovery. While a comprehensive dataset on its properties is currently lacking, this guide provides a foundational understanding based on available information and scientific precedent. The proposed synthesis and biological screening protocols offer a starting point for researchers to explore the therapeutic potential of this and related compounds. Further experimental validation of the physical, chemical, and biological properties outlined herein is essential for advancing our knowledge of this molecule.

Methodological & Application

Synthesis of (4-Bromo-3-methylphenylcarbonyl)pyrrolidine: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of (4-bromo-3-methylphenylcarbonyl)pyrrolidine, a valuable building block in medicinal chemistry and drug discovery, starting from 4-bromo-3-methylaniline. The described synthetic route is a robust three-step process involving a Sandmeyer reaction, nitrile hydrolysis, and a final amide coupling step. This application note presents detailed experimental protocols, a summary of quantitative data, and a visual representation of the synthetic workflow to ensure clarity and reproducibility.

Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the synthesis of this compound. The yields and purity are representative of typical outcomes for these reactions.

StepReactionStarting MaterialProductReagentsTypical Yield (%)Typical Purity (%)
1Sandmeyer Reaction4-Bromo-3-methylaniline4-Bromo-3-methylbenzonitrileNaNO₂, H₂SO₄, CuCN, KCN75-85>95
2Nitrile Hydrolysis4-Bromo-3-methylbenzonitrile4-Bromo-3-methylbenzoic acidNaOH, H₂O, then HCl85-95>98
3Amide Coupling4-Bromo-3-methylbenzoic acidThis compoundPyrrolidine, HATU, DIPEA80-90>98

Experimental Protocols

The synthesis is performed in three main stages, as detailed below.

Step 1: Synthesis of 4-Bromo-3-methylbenzonitrile via Sandmeyer Reaction

This procedure details the conversion of 4-bromo-3-methylaniline to 4-bromo-3-methylbenzonitrile.

Materials:

  • 4-Bromo-3-methylaniline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Cyanide (CuCN)

  • Potassium Cyanide (KCN)

  • Toluene

  • Deionized Water

  • Ice

Procedure:

  • Diazotization: In a flask equipped with a mechanical stirrer, dissolve 4-bromo-3-methylaniline (1.0 eq) in a mixture of concentrated sulfuric acid and water at 0-5 °C. While maintaining the temperature, add a solution of sodium nitrite (1.1 eq) in water dropwise. Stir the resulting solution for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (1.3 eq) and potassium cyanide (1.5 eq) in water. Add toluene to this solution.

  • Reaction: Slowly add the cold diazonium salt solution to the cyanide solution while stirring vigorously. The temperature of the reaction mixture should be maintained between 20-30 °C.

  • Work-up: After the addition is complete, heat the mixture to 50 °C for 1 hour. Separate the organic layer, and extract the aqueous layer with toluene. Combine the organic layers, wash with saturated sodium chloride solution, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude 4-bromo-3-methylbenzonitrile can be purified by vacuum distillation or recrystallization from a suitable solvent system like ethanol/water to yield a pure product.

Step 2: Synthesis of 4-Bromo-3-methylbenzoic Acid via Nitrile Hydrolysis

This protocol describes the hydrolysis of 4-bromo-3-methylbenzonitrile to 4-bromo-3-methylbenzoic acid.[1][2][3][4][5]

Materials:

  • 4-Bromo-3-methylbenzonitrile

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Deionized Water

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • Hydrolysis: In a round-bottom flask, suspend 4-bromo-3-methylbenzonitrile (1.0 eq) in a solution of sodium hydroxide (2.5 eq) in a mixture of ethanol and water.

  • Reflux: Heat the mixture to reflux and maintain for 4-6 hours, or until the reaction is complete as monitored by TLC.

  • Acidification: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and cool in an ice bath. Carefully acidify the solution with concentrated hydrochloric acid to a pH of approximately 2, which will cause the carboxylic acid to precipitate.

  • Isolation: Collect the precipitated 4-bromo-3-methylbenzoic acid by filtration, wash with cold water, and dry under vacuum.[1]

Step 3: Synthesis of this compound via Amide Coupling

This final step involves the coupling of 4-bromo-3-methylbenzoic acid with pyrrolidine.[6]

Materials:

  • 4-Bromo-3-methylbenzoic acid

  • Pyrrolidine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

Procedure:

  • Activation: To a solution of 4-bromo-3-methylbenzoic acid (1.0 eq) in anhydrous DMF, add DIPEA (2.5 eq). Cool the mixture to 0 °C in an ice bath.

  • Coupling Agent Addition: Add HATU (1.1 eq) to the solution and stir for 15-30 minutes to allow for pre-activation of the carboxylic acid.[6]

  • Amine Addition: Slowly add pyrrolidine (1.2 eq) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure this compound.

Visual Workflow

The following diagram illustrates the synthetic pathway from 4-bromo-3-methylaniline to the final product, this compound.

SynthesisWorkflow cluster_step1 Step 1: Sandmeyer Reaction cluster_step2 Step 2: Nitrile Hydrolysis cluster_step3 Step 3: Amide Coupling A 4-Bromo-3-methylaniline B 4-Bromo-3-methylbenzonitrile A->B 1. NaNO₂, H₂SO₄, 0-5°C 2. CuCN, KCN C 4-Bromo-3-methylbenzoic acid B->C NaOH, EtOH/H₂O, Reflux then HCl (aq) D This compound C->D Pyrrolidine, HATU DIPEA, DMF

Caption: Synthetic workflow for this compound.

References

Protocol for Amide Coupling Synthesis of (4-Bromo-3-methylphenylcarbonyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

This document provides a detailed protocol for the synthesis of (4-bromo-3-methylphenylcarbonyl)pyrrolidine, a key intermediate in the development of various pharmacologically active compounds. The described method utilizes a standard amide coupling reaction, a cornerstone of modern medicinal chemistry, to efficiently form the amide bond between 4-bromo-3-methylbenzoic acid and pyrrolidine. Two common and effective coupling reagents, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole), are presented. These protocols are designed for researchers in organic synthesis, medicinal chemistry, and drug development, providing a reliable method for the preparation of this and structurally related amide compounds.

The protocols detail the necessary reagents, equipment, and step-by-step instructions for the reaction, work-up, and purification. Additionally, expected analytical data for the characterization of the final product are provided to ensure the successful synthesis and identification of this compound.

Reaction Scheme

Caption: General reaction scheme for the amide coupling.

Experimental Protocols

Two alternative protocols are provided, utilizing either HATU or EDC/HOBt as the coupling system. The choice of reagent may depend on factors such as cost, availability, and the desired reaction rate.

Protocol 1: Amide Coupling using HATU

This protocol is generally faster and highly efficient, making it suitable for challenging couplings.[1][2]

Materials and Equipment:

  • 4-Bromo-3-methylbenzoic acid

  • Pyrrolidine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Standard laboratory glassware for work-up and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromo-3-methylbenzoic acid (1.0 eq).

  • Dissolve the acid in anhydrous DMF.

  • Add DIPEA (2.5 eq) to the solution.

  • Cool the mixture to 0 °C using an ice bath.

  • Add HATU (1.1 eq) to the solution and stir for 15-30 minutes to pre-activate the carboxylic acid.[1]

  • Slowly add pyrrolidine (1.2 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Upon completion, quench the reaction by adding water.

  • Extract the product with ethyl acetate (3 x volumes of the aqueous layer).

  • Wash the combined organic layers sequentially with saturated aqueous NaHCO₃, water, and brine.[1]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Amide Coupling using EDC/HOBt

This protocol provides a cost-effective and robust alternative to HATU.[1]

Materials and Equipment:

  • 4-Bromo-3-methylbenzoic acid

  • Pyrrolidine

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Standard laboratory glassware for work-up and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 4-bromo-3-methylbenzoic acid (1.0 eq), HOBt (1.2 eq), and pyrrolidine (1.2 eq) in anhydrous DMF or DCM.

  • Add DIPEA (2.5 eq) to the mixture.

  • Cool the reaction to 0 °C in an ice bath.

  • Add EDC (1.2 eq) portion-wise to the reaction mixture.[1]

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.[1]

  • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.

  • Wash the combined organic extracts with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Data Presentation

ParameterProtocol 1 (HATU)Protocol 2 (EDC/HOBt)
Carboxylic Acid 4-Bromo-3-methylbenzoic acid (1.0 eq)4-Bromo-3-methylbenzoic acid (1.0 eq)
Amine Pyrrolidine (1.2 eq)Pyrrolidine (1.2 eq)
Coupling Reagent HATU (1.1 eq)EDC (1.2 eq)
Additive -HOBt (1.2 eq)
Base DIPEA (2.5 eq)DIPEA (2.5 eq)
Solvent Anhydrous DMFAnhydrous DMF or DCM
Temperature 0 °C to Room Temperature0 °C to Room Temperature
Reaction Time 1-4 hours4-12 hours
Expected Yield HighGood to High
Purification Silica Gel Column ChromatographySilica Gel Column Chromatography

Product Characterization

Compound: (4-Bromo-3-methylphenyl)(pyrrolidin-1-yl)methanone Molecular Formula: C₁₂H₁₄BrNO[3] Molecular Weight: 268.15 g/mol [3]

Expected Analytical Data:

  • ¹H NMR: Signals corresponding to the aromatic protons of the 4-bromo-3-methylphenyl group, the methyl protons, and the methylene protons of the pyrrolidine ring are expected. Based on similar structures, the pyrrolidine protons would likely appear as multiplets in the range of 1.8-3.5 ppm. The aromatic protons would appear in the aromatic region (7.0-7.6 ppm), and the methyl protons as a singlet around 2.3-2.5 ppm.

  • ¹³C NMR: Signals for the carbonyl carbon (around 168-172 ppm), the aromatic carbons, the methyl carbon, and the two distinct methylene carbons of the pyrrolidine ring are expected.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]+ and/or a protonated molecular ion peak [M+H]+ corresponding to the molecular weight of the compound, exhibiting the characteristic isotopic pattern for a bromine-containing molecule.

  • Infrared (IR) Spectroscopy: A strong absorption band corresponding to the amide carbonyl stretch is expected in the region of 1630-1680 cm⁻¹.

Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis A Dissolve 4-bromo-3-methylbenzoic acid in anhydrous solvent B Add base (DIPEA) A->B C Cool to 0°C B->C D Add coupling reagent (HATU or EDC/HOBt) C->D E Add pyrrolidine D->E F Stir at room temperature (1-12 hours) E->F G Monitor by TLC/LC-MS F->G H Quench with water G->H Reaction complete I Extract with ethyl acetate H->I J Wash organic layer I->J K Dry and concentrate J->K L Purify by column chromatography K->L M Characterize product (NMR, MS, IR) L->M

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols for PROTAC Synthesis Utilizing (4-BROMO-3-METHYLPHENYLCARBONYL)PYRROLIDINE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Application Notes

Introduction to PROTAC Technology

Proteolysis-Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality designed to eliminate specific proteins of interest (POIs) from the cellular environment.[1][2] Unlike traditional inhibitors that block a protein's function, PROTACs are heterobifunctional molecules that co-opt the cell's own ubiquitin-proteasome system to induce the degradation of a target protein.[1] A PROTAC consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[3] This assembly forms a ternary complex between the target protein and the E3 ligase, leading to the ubiquitination of the POI and its subsequent destruction by the proteasome.[3]

Role of (4-BROMO-3-METHYLPHENYLCARBONYL)PYRROLIDINE as a Novel E3 Ligase Ligand

While ligands for E3 ligases such as Cereblon (CRBN) and Von Hippel-Lindau (VHL) are commonly used, the exploration of novel E3 ligase-recruiting moieties is a key area of research to expand the scope and selectivity of targeted protein degradation.[2][4]

This document proposes the use of This compound as a novel, hypothetical ligand for the Cereblon (CRBN) E3 ligase . The rationale for its potential utility is based on several structural features:

  • Scaffold Similarity: The amide bond and cyclic structure share some characteristics with established CRBN ligands like thalidomide and its derivatives, suggesting potential for interaction within the CRBN substrate-binding pocket.

  • Substituent Pattern: The 4-bromo-3-methylphenyl group provides a distinct electronic and steric profile that can be optimized to achieve high-affinity and selective binding to the E3 ligase.

  • Synthetic Tractability: The bromine atom on the phenyl ring serves as a versatile synthetic handle. It is ideally positioned for late-stage functionalization via well-established cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the modular and efficient attachment of a linker and, subsequently, the POI ligand.

For the purpose of these protocols, we will detail the synthesis and application of a hypothetical, yet representative, PROTAC named BRD4-Degrader-935 , which targets the epigenetic reader protein BRD4.

PROTAC_Structure cluster_PROTAC PROTAC: BRD4-Degrader-935 POI_Ligand BRD4 Ligand (e.g., JQ1 derivative) Linker Linker (e.g., PEG Chain) POI_Ligand->Linker E3_Ligand E3 Ligase Ligand This compound Linker->E3_Ligand

Figure 1: General structure of a PROTAC molecule.

II. Data Presentation

The following table summarizes representative quantitative data for the hypothetical BRD4-targeting PROTAC, BRD4-Degrader-935 . This data is provided as a benchmark for expected outcomes when developing PROTACs using the proposed scaffold.

ParameterBRD4-Degrader-935JQ1 (Inhibitor Control)
Binding Affinity (Kd)
BRD4 Binding55 nM50 nM
CRBN Binding250 nMN/A
Degradation Performance
Cell LineMV-4-11 (AML)MV-4-11 (AML)
DC50 (Degradation)15 nMN/A
Dmax (Max Degradation)>95%N/A
Antiproliferative Activity
IC50 (Cell Viability)25 nM150 nM

III. Experimental Protocols

Protocol 1: Synthesis of BRD4-Degrader-935

This protocol outlines a modular, multi-step synthesis for the preparation of the hypothetical PROTAC BRD4-Degrader-935 . The workflow involves the preparation of a linker-equipped POI ligand followed by its coupling to the novel E3 ligase ligand.

Synthesis_Workflow start Start Materials: - JQ1 Derivative - Boc-NH-PEG-OH - (4-bromo-3-methylphenyl)  (pyrrolidin-1-yl)methanone step1 Step 1: Linker Functionalization Attach linker to JQ1 via etherification. start->step1 step2 Step 2: Boc Deprotection Expose terminal amine on the linker. step1->step2 step3 Step 3: Suzuki Coupling Couple JQ1-linker with boronic ester of E3 ligand. step2->step3 step4 Step 4: Purification Purify final PROTAC via preparative HPLC. step3->step4 end Final Product: BRD4-Degrader-935 step4->end

Figure 2: Synthetic workflow for BRD4-Degrader-935.

Materials and Reagents:

  • (+)-JQ1

  • tert-butyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate (Bromo-PEG3-NHBoc)

  • Potassium carbonate (K₂CO₃)

  • (4-bromo-3-methylphenyl)(pyrrolidin-1-yl)methanone

  • Bis(pinacolato)diboron (B₂pin₂)

  • Potassium acetate (KOAc)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Trifluoroacetic acid (TFA)

  • Sodium carbonate (Na₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF), Dioxane, Dichloromethane (DCM)

  • Standard laboratory glassware and purification equipment (flash chromatography, HPLC)

Procedure:

  • Synthesis of JQ1-Linker Intermediate (JQ1-PEG3-NHBoc): a. To a solution of (+)-JQ1 (1.0 eq) in anhydrous DMF, add K₂CO₃ (3.0 eq). b. Stir the mixture at room temperature for 30 minutes. c. Add a solution of Bromo-PEG3-NHBoc (1.2 eq) in anhydrous DMF. d. Heat the reaction to 60 °C and stir for 16 hours under a nitrogen atmosphere. e. Monitor reaction completion by LC-MS. f. Upon completion, cool to room temperature, dilute with ethyl acetate, and wash sequentially with water and brine. g. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. h. Purify the crude product by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield JQ1-PEG3-NHBoc.

  • Synthesis of E3 Ligand-Boronic Ester Intermediate: a. In a flame-dried flask, combine (4-bromo-3-methylphenyl)(pyrrolidin-1-yl)methanone (1.0 eq), B₂pin₂ (1.1 eq), KOAc (3.0 eq), and Pd(dppf)Cl₂ (0.05 eq). b. Evacuate and backfill the flask with nitrogen three times. c. Add anhydrous dioxane and heat the mixture to 90 °C for 12 hours. d. Cool the reaction, filter through Celite, and concentrate the filtrate. e. Purify the residue by flash chromatography to obtain the boronic ester of the E3 ligand.

  • Deprotection of the JQ1-Linker Intermediate: a. Dissolve JQ1-PEG3-NHBoc (1.0 eq) in a 1:1 mixture of DCM and TFA. b. Stir at room temperature for 2 hours until deprotection is complete (monitored by LC-MS). c. Remove the solvent under reduced pressure. Co-evaporate with DCM three times to remove residual TFA, yielding the amine salt JQ1-PEG3-NH₂.

  • Final PROTAC Assembly (Suzuki Coupling): a. Combine the JQ1-PEG3-NH₂ amine salt (1.0 eq), the E3 ligand-boronic ester (1.2 eq), Na₂CO₃ (4.0 eq), and Pd(dppf)Cl₂ (0.1 eq) in a flask. b. Evacuate and backfill with nitrogen. c. Add a 3:1 mixture of Dioxane:Water. d. Heat the reaction to 90 °C and stir for 8 hours. e. Monitor the reaction progress by LC-MS. f. Upon completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine. g. Dry the organic layer, concentrate, and purify the crude product by preparative reverse-phase HPLC to obtain the final PROTAC, BRD4-Degrader-935 . h. Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS, and confirm purity by analytical HPLC.

Protocol 2: Western Blot for BRD4 Degradation

This protocol describes the methodology to assess the degradation of BRD4 protein in a human cell line (e.g., MV-4-11) following treatment with BRD4-Degrader-935.

Procedure:

  • Cell Culture and Treatment: a. Plate MV-4-11 cells in 6-well plates at a density of 1 x 10⁶ cells/mL and allow them to acclimate. b. Treat the cells with various concentrations of BRD4-Degrader-935 (e.g., 1 nM to 10 µM), a vehicle control (DMSO), and a negative control (e.g., JQ1 inhibitor). c. Incubate the cells for a predetermined time (e.g., 18 hours) at 37 °C in a 5% CO₂ incubator.

  • Cell Lysis and Protein Quantification: a. Harvest the cells by centrifugation and wash with ice-cold PBS. b. Lyse the cell pellets in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Centrifuge the lysates at 14,000 rpm for 15 minutes at 4 °C to pellet cell debris. d. Collect the supernatant and determine the protein concentration using a BCA protein assay.

  • SDS-PAGE and Western Blotting: a. Normalize protein amounts for all samples and prepare them with Laemmli sample buffer. b. Denature the samples by heating at 95 °C for 5 minutes. c. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis. d. Transfer the separated proteins to a PVDF membrane. e. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. f. Incubate the membrane with a primary antibody against BRD4 overnight at 4 °C. Use an antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading. g. Wash the membrane three times with TBST. h. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. i. Wash the membrane again three times with TBST.

  • Detection and Analysis: a. Apply an enhanced chemiluminescence (ECL) substrate to the membrane. b. Visualize the protein bands using a chemiluminescence imaging system. c. Quantify the band intensities using densitometry software (e.g., ImageJ). d. Normalize the BRD4 band intensity to the corresponding loading control band intensity. e. Calculate the percentage of BRD4 degradation relative to the vehicle-treated control. Plot the results to determine DC50 and Dmax values.

IV. Mechanism of Action

The synthesized PROTAC, BRD4-Degrader-935, functions by inducing the formation of a ternary complex, thereby hijacking the CRBN E3 ligase to ubiquitinate and degrade BRD4.

Mechanism_of_Action PROTAC BRD4-Degrader-935 CRBN CRBN E3 Ligase PROTAC->CRBN Ubiquitination Ubiquitination (Poly-Ub Chain Addition) PROTAC->Ubiquitination Induces BRD4 Target Protein (BRD4) BRD4->PROTAC Proteasome 26S Proteasome Ubiquitination->Proteasome Targets for Degradation BRD4 Degradation Proteasome->Degradation Results in Recycle PROTAC Recycled Degradation->Recycle Releases

Figure 3: Mechanism of PROTAC-induced protein degradation.

References

Application Notes and Protocols for the Suzuki Coupling of (4-bromo-3-methylphenylcarbonyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental procedure for the Suzuki-Miyaura cross-coupling reaction of (4-bromo-3-methylphenylcarbonyl)pyrrolidine with various arylboronic acids. This reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds to construct biaryl structures prevalent in many pharmaceutical agents and functional materials. The protocols outlined below are based on established methodologies for structurally analogous aryl bromides bearing amide functionalities.

Reaction Principle

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound. The catalytic cycle involves three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the organic group from the arylboronic acid is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Quantitative Data Summary

EntryAryl BromideArylboronic AcidCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
15-(4-bromophenyl)-4,6-dichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2)1,4-Dioxane/H₂O8018-22~85
25-bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂ (10)K₂CO₃ (2)DME802High
3ortho-bromoaniline analogVarious boronic estersCataXCium A Pd G3 (10)K₃PO₄ (2)2-MeTHF601691
44-bromo-benzonitrilePhenylboronic acidPd(OAc)₂/RO-PTA (5)Na₂CO₃H₂O/CH₃CN8072Good
5N-Acyl Amide4-Tolylboronic acid[Pd(IPr)(DMS)Cl₂] (0.1)K₂CO₃ (3)2-MeTHF/H₂O6012High
63-bromobenzoic acid4-Tolylboronic acid[PdCl₂(NH₂CH₂COOH)₂] (0.1)K₂CO₃ (3)H₂ORT1.595

Experimental Protocols

This section provides a detailed methodology for the Suzuki coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a suitable precatalyst) (1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃) (2-3 equiv)

  • Anhydrous 1,4-dioxane or Dimethoxyethane (DME)

  • Degassed deionized water

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware, including a round-bottom flask or reaction vial, condenser, magnetic stirrer, and heating mantle or oil bath.

  • Solvents for workup and purification (e.g., ethyl acetate, brine, anhydrous sodium or magnesium sulfate)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2-3 equiv).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add the anhydrous organic solvent (e.g., 1,4-dioxane or DME) to the flask via syringe to achieve a concentration of approximately 0.1-0.2 M with respect to the aryl bromide. Follow this with the addition of degassed deionized water to create a solvent mixture (typically a 4:1 or 5:1 organic solvent to water ratio).

  • Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst (1-5 mol%) to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the specified time (typically 8-24 hours).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x volume of the reaction mixture).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the mixture and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the desired N-((4-aryl-3-methylphenyl)carbonyl)pyrrolidine.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Coupling_Cycle Suzuki-Miyaura Catalytic Cycle cluster_legend Legend Pd0 Pd(0)L_n PdII_Aryl R-Pd(II)-X L_n Pd0->PdII_Aryl R-X OxAdd Oxidative Addition PdII_Biaryl R-Pd(II)-R' L_n PdII_Aryl->PdII_Biaryl R'-B(OH)₂ Base Transmetalation Transmetalation PdII_Biaryl->Pd0 R-R' RedElim Reductive Elimination ArylHalide R-X BoronicAcid R'-B(OH)₂ Base Base Product R-R' R R = (4-carbonylpyrrolidine-2-methyl)phenyl R_prime R' = Aryl group from boronic acid X X = Br

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

General Experimental Workflow

Experimental_Workflow General Experimental Workflow for Suzuki Coupling start Start setup Combine Reactants: Aryl Bromide, Boronic Acid, Base start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with Ar or N₂) setup->inert solvent Add Degassed Solvents (e.g., Dioxane/H₂O) inert->solvent catalyst Add Palladium Catalyst solvent->catalyst reaction Heat and Stir (e.g., 80-100 °C, 8-24 h) catalyst->reaction monitor Monitor Reaction Progress (TLC or LC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous Workup: Dilute with H₂O, Extract with Organic Solvent monitor->workup Complete purify Purify Crude Product: Dry, Concentrate, Column Chromatography workup->purify product Isolate Pure Product purify->product

Caption: General experimental workflow for the Suzuki coupling reaction.

Application of (4-bromo-3-methylphenylcarbonyl)pyrrolidine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Bromo-3-methylphenylcarbonyl)pyrrolidine is a key chemical intermediate with significant applications in the field of medicinal chemistry, particularly in the development of targeted protein degraders. Its structural features make it an ideal building block for the synthesis of ligands that recruit the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, a critical component in Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's natural ubiquitin-proteasome system. This document provides detailed application notes, experimental protocols, and relevant data for the use of this compound in the synthesis and evaluation of VHL-recruiting PROTACs.

Principle and Application

The primary application of this compound is as a precursor in the synthesis of the VHL ligand portion of a PROTAC. The pyrrolidine core is a well-established scaffold for VHL binding, mimicking the endogenous substrate, hypoxia-inducible factor 1α (HIF-1α). The 4-bromo-3-methylphenyl group provides a reactive "handle" for further chemical modification. Specifically, the bromine atom can be readily functionalized, typically via a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Sonogashira coupling), to attach a linker. This linker is then connected to a "warhead," which is a ligand for the protein of interest (POI) that is targeted for degradation.

The general workflow for utilizing this building block involves a multi-step synthesis to first create the complete VHL ligand, followed by linker attachment and final conjugation to the POI ligand to yield the final PROTAC molecule. The efficacy of the resulting PROTAC is then evaluated by its ability to induce the degradation of the target protein in cellular assays.

Experimental Workflow and Synthesis

The following diagram illustrates a typical experimental workflow for the synthesis of a PROTAC using this compound as a starting material, followed by biological evaluation.

experimental_workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation A Start: this compound B Step 1: Suzuki Coupling (Linker Attachment) A->B Pd catalyst, Linker-B(OR)2 C Step 2: Deprotection (if necessary) B->C D Step 3: Amide Coupling (with POI Ligand) C->D HATU, DIPEA E Final PROTAC Molecule D->E G PROTAC Treatment E->G Purified PROTAC F Cell Culture (Target Protein Expressing Cells) F->G H Western Blot Analysis G->H I Quantification of Protein Degradation (DC50) H->I

A typical workflow for PROTAC synthesis and evaluation.

Quantitative Data for Representative VHL-Based PROTACs

While specific quantitative data for PROTACs derived directly from this compound are not yet widely published, the following table provides key performance metrics for well-characterized, analogous VHL-based PROTACs. This data serves as a benchmark for researchers developing new degraders. The compound MZ1 is a classic example of a VHL-based PROTAC that targets the BRD4 protein.

PROTAC NameTarget ProteinE3 Ligase LigandDC50 (nM)Dmax (%)Cell Line
MZ1 BRD4VHL-based~10>90HeLa
ARV-771 BRD4VHL-based<5>9522Rv1
dBET1 BRD4CRBN-based~30>80MV4;11
  • DC50 : The concentration of the PROTAC that results in 50% degradation of the target protein.

  • Dmax : The maximum percentage of protein degradation achieved.

Key Experimental Protocols

Protocol 1: Synthesis of a VHL Ligand-Linker Conjugate via Suzuki Coupling

This protocol describes a general method for attaching a linker to the this compound core.

Materials:

  • This compound

  • Linker-boronic acid pinacol ester (e.g., a PEG linker with a terminal boronic ester)

  • Palladium catalyst (e.g., Pd(dppf)Cl2)

  • Base (e.g., potassium carbonate)

  • Solvent (e.g., 1,4-dioxane and water)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a reaction vessel, add this compound (1 equivalent).

  • Add the linker-boronic acid pinacol ester (1.2 equivalents).

  • Add potassium carbonate (3 equivalents).

  • Add the palladium catalyst (0.1 equivalents).

  • Degas the vessel and backfill with an inert gas (Nitrogen or Argon).

  • Add the solvent system (e.g., 1,4-dioxane/water, 4:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the VHL ligand-linker conjugate.

Protocol 2: Western Blot for Measuring Protein Degradation

This protocol outlines the standard method for quantifying the degradation of a target protein following PROTAC treatment.

Materials:

  • Cells expressing the protein of interest (POI)

  • PROTAC compound dissolved in DMSO

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • SDS-PAGE gels and electrophoresis equipment

  • Western blot transfer system

Procedure:

  • Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 18-24 hours). Include a DMSO-only vehicle control.

  • Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Normalize the protein amounts for each sample and run them on an SDS-PAGE gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody for the POI overnight at 4 °C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities for the POI and normalize them to the loading control. Calculate the percentage of protein degradation for each PROTAC concentration relative to the vehicle control to determine the DC50 value.

PROTAC Mechanism of Action

The following diagram illustrates the catalytic mechanism by which a PROTAC induces the ubiquitination and subsequent degradation of a target protein.

protac_mechanism POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC PROTAC->Ternary E3_Ligase E3 Ubiquitin Ligase (e.g., VHL) E3_Ligase->Ternary Ternary->PROTAC Catalytic Release & Recycling Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition & Degradation Degradation Degraded Peptides Proteasome->Degradation

The catalytic cycle of PROTAC-mediated protein degradation.

Conclusion

This compound is a valuable and versatile building block for the synthesis of VHL-recruiting PROTACs. Its utility lies in the combination of a proven VHL-binding scaffold (the pyrrolidine core) and a readily functionalizable handle (the bromo-phenyl group), which allows for the modular construction of these potent protein degraders. The protocols and data provided herein offer a foundational guide for researchers aiming to leverage this compound in their drug discovery and chemical biology programs.

Application Notes and Protocols: Palladium-Catalyzed Synthesis of (4-Bromo-3-methylphenylcarbonyl)pyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Bromo-3-methylphenylcarbonyl)pyrrolidine and its derivatives represent a significant scaffold in medicinal chemistry and drug discovery. The presence of the aryl bromide moiety provides a versatile handle for further functionalization through various palladium-catalyzed cross-coupling reactions, allowing for the generation of diverse chemical libraries for biological screening. This document provides detailed protocols for the synthesis of the core scaffold via a palladium-catalyzed Buchwald-Hartwig amidation and subsequent diversification using Suzuki and Sonogashira coupling reactions.

The Buchwald-Hartwig amination is a powerful and widely used method for the formation of carbon-nitrogen bonds, offering a direct and efficient route to synthesize aryl amides from aryl halides and amines.[1][2] This palladium-catalyzed reaction is known for its broad substrate scope and tolerance of various functional groups, making it an invaluable tool in modern organic synthesis.

Core Synthesis: Buchwald-Hartwig Amidation

The primary method for synthesizing the this compound core is the palladium-catalyzed Buchwald-Hartwig amidation of 4-bromo-3-methylbenzoyl chloride with pyrrolidine. This reaction typically employs a palladium catalyst, a phosphine ligand, and a base.

Experimental Protocol: Synthesis of (4-Bromo-3-methylphenyl)(pyrrolidin-1-yl)methanone

Materials:

  • 4-Bromo-3-methylbenzoyl chloride

  • Pyrrolidine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating plate

Procedure:

  • To a dry Schlenk flask, add Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (1.4 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add anhydrous, degassed toluene via syringe.

  • To the stirred mixture, add 4-bromo-3-methylbenzoyl chloride (1.0 equivalent).

  • Add pyrrolidine (1.2 equivalents) dropwise via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure (4-bromo-3-methylphenyl)(pyrrolidin-1-yl)methanone.

Quantitative Data for Buchwald-Hartwig Amidation

The following table summarizes representative quantitative data for the synthesis of aryl amides using Buchwald-Hartwig amidation. While specific yields for the target molecule may vary, these examples provide a general expectation for similar transformations.

EntryAryl HalideAmineCatalyst (mol%)Ligand (mol%)Base (eq.)SolventTemp (°C)Time (h)Yield (%)
14-ChlorotolueneMorpholinePd(dba)₂ (1.5)XPhos (3.0)NaOtBu (2.0)TolueneReflux694
2N-(4-bromophenyl)-4-chlorobenzamideMorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.4)Toluene1004-24~75-85 (estimated)

Note: Yields are based on similar reported procedures and may require optimization for the specific synthesis of this compound.

Reaction Workflow

Buchwald_Hartwig_Workflow cluster_synthesis Synthesis of this compound reagents 4-Bromo-3-methylbenzoyl Chloride + Pyrrolidine reaction Reaction Setup (Toluene, 100 °C) reagents->reaction 1. Add Reagents catalyst_system Pd₂(dba)₃ / XPhos NaO-t-Bu catalyst_system->reaction 2. Add Catalyst System workup Workup (Filtration, Extraction) reaction->workup 3. Reaction Progression purification Purification (Column Chromatography) workup->purification 4. Crude Product product Product: This compound purification->product 5. Pure Product

Caption: Workflow for the synthesis of the target molecule.

Diversification of the Scaffold: Further Palladium-Catalyzed Reactions

The bromide handle on the this compound core is ideal for subsequent palladium-catalyzed cross-coupling reactions, enabling the synthesis of a wide array of derivatives.

Suzuki Coupling

The Suzuki-Miyaura coupling allows for the formation of a carbon-carbon bond between the aryl bromide and an organoboron compound, such as a boronic acid or ester. This reaction is highly versatile for introducing new aryl or vinyl substituents.

Materials:

  • (4-Bromo-3-methylphenyl)(pyrrolidin-1-yl)methanone

  • Arylboronic acid (e.g., Phenylboronic acid)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane/Water (4:1 mixture)

Procedure:

  • In a Schlenk flask, combine (4-bromo-3-methylphenyl)(pyrrolidin-1-yl)methanone (1.0 equivalent), the arylboronic acid (1.5 equivalents), and potassium carbonate (3.0 equivalents).

  • Add a solution of Pd(dppf)Cl₂ (5 mol%) in a degassed mixture of dioxane and water (4:1).

  • Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Heat the reaction mixture to 80 °C and stir for 8-12 hours under an argon atmosphere.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® and wash with ethyl acetate.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude residue by column chromatography on silica gel to obtain the desired biaryl product.

EntryAryl BromideBoronic AcidCatalyst (mol%)Base (eq.)SolventTemp (°C)Time (h)Yield (%)
1Methyl 4-amino-3-bromobenzoatePhenylboronic acidPd(dppf)Cl₂ (5)K₂CO₃ (3.0)Dioxane/H₂O808-1285-95 (typical)
Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, leading to the synthesis of arylalkyne derivatives.

Materials:

  • (4-Bromo-3-methylphenyl)(pyrrolidin-1-yl)methanone

  • Terminal alkyne (e.g., Phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add (4-bromo-3-methylphenyl)(pyrrolidin-1-yl)methanone (1.0 equivalent), Pd(PPh₃)₂Cl₂ (3 mol%), and CuI (5 mol%).

  • Add anhydrous, degassed THF and triethylamine (2.0 equivalents).

  • Add the terminal alkyne (1.2 equivalents) dropwise.

  • Stir the reaction mixture at room temperature until completion (monitor by TLC).

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship of the synthetic strategy, starting from the core synthesis and branching into various diversification pathways.

Synthetic_Strategy cluster_main Synthetic Strategy for this compound Derivatives start Starting Materials: 4-Bromo-3-methylbenzoyl chloride + Pyrrolidine core_synthesis Buchwald-Hartwig Amidation (Core Synthesis) start->core_synthesis core_product This compound (Scaffold) core_synthesis->core_product diversification Diversification Reactions core_product->diversification suzuki Suzuki Coupling (with Boronic Acids) diversification->suzuki sonogashira Sonogashira Coupling (with Terminal Alkynes) diversification->sonogashira heck Heck Reaction (with Alkenes) diversification->heck other Other Pd-Catalyzed Reactions diversification->other derivatives Diverse Library of Functionalized Derivatives suzuki->derivatives sonogashira->derivatives heck->derivatives other->derivatives

Caption: Overview of the synthetic and diversification strategy.

Conclusion

The palladium-catalyzed synthesis of this compound derivatives offers a robust and versatile platform for the generation of novel compounds with potential therapeutic applications. The protocols outlined in this document provide a comprehensive guide for researchers in the field of drug discovery and medicinal chemistry to access and diversify this important chemical scaffold. The ability to perform subsequent cross-coupling reactions on the aryl bromide handle allows for the systematic exploration of the chemical space around this core structure, facilitating the development of structure-activity relationships and the identification of new lead compounds.

References

Application Notes and Protocols for (4-BROMO-3-METHYLPHENYLCARBONYL)PYRROLIDINE as a Putative Chemical Probe

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are hypothetical and predictive in nature. As of the current date, there is no publicly available scientific literature specifically describing the use of (4-BROMO-3-METHYLPHENYLCARBONYL)PYRROLIDINE as a chemical probe. The information provided is based on the analysis of structurally similar compounds, particularly pyrrolidine-based inhibitors of serine hydrolases such as Prolyl Oligopeptidase (POP). Researchers should validate these protocols and the proposed target engagement experimentally.

Introduction

This compound is a novel small molecule with a chemical structure featuring a pyrrolidine ring linked to a substituted bromomethylphenyl group via a carbonyl bridge. The pyrrolidine scaffold is a common motif in a variety of biologically active compounds and is known to interact with numerous protein targets.[1][2][3] Based on structure-activity relationship (SAR) studies of similar pyrrolidine amide derivatives, this compound is proposed as a potential chemical probe for investigating the function of serine hydrolases, with a particular focus on Prolyl Oligopeptidase (POP).[4][5][6]

Prolyl Oligopeptidase (POP; EC 3.4.21.26) is a cytosolic serine protease that plays a significant role in the metabolism of proline-containing neuropeptides and peptide hormones, which are involved in learning, memory, and neurological disorders.[4][6] Inhibitors of POP have shown potential as cognitive enhancers and neuroprotective agents. This document provides a detailed guide for researchers, scientists, and drug development professionals on how to potentially utilize this compound as a chemical probe to study POP.

Data Presentation: Predicted Potency of Pyrrolidine-Based Inhibitors

The following table summarizes the inhibitory activities of various pyrrolidine-based compounds against Prolyl Oligopeptidase (POP) and other related enzymes. This data, derived from existing literature on analogous compounds, can serve as a benchmark for evaluating the potential potency of this compound.

Compound ClassTarget EnzymeReported IC₅₀ / Kᵢ ValuesReference
N-Acyl-pro-pyrrolidine derivativesPOPNanomolar range[1]
Pyrrolidinyl pyridones and pyrazinonesPOPPotent inhibitors[2]
Fmoc-aminoacylpyrrolidine-2-nitrilesPOPKᵢ of 5 nM[4]
N-acylated glycyl-(2-cyano)pyrrolidinesFAPMicromolar to nanomolar range[5]

Experimental Protocols

Herein, we provide detailed methodologies for key experiments to validate the potential of this compound as a chemical probe for POP.

Protocol 1: In Vitro Enzymatic Assay for POP Inhibition

This protocol describes a fluorometric assay to determine the in vitro inhibitory activity of the compound against purified POP.

Materials:

  • Recombinant human Prolyl Oligopeptidase (POP)

  • Fluorogenic POP substrate (e.g., Z-Gly-Pro-AMC)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM EDTA)

  • This compound (dissolved in DMSO)

  • 96-well black microplates

  • Fluorometric plate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • Create a serial dilution of the compound in the assay buffer to achieve final concentrations ranging from 1 nM to 100 µM.

  • In a 96-well plate, add 50 µL of the diluted compound or vehicle (DMSO in assay buffer) to each well.

  • Add 25 µL of the POP enzyme solution (final concentration ~1 nM) to each well and incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding 25 µL of the fluorogenic substrate (final concentration ~10 µM).

  • Immediately measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) at 1-minute intervals for 30 minutes.

  • Calculate the initial reaction rates (V) from the linear portion of the fluorescence curve.

  • Determine the percent inhibition for each compound concentration relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Protocol 2: Cell-Based Assay for Target Engagement

This protocol outlines a method to assess the ability of the compound to engage with POP within a cellular context using a cellular thermal shift assay (CETSA).

Materials:

  • Human cell line expressing POP (e.g., HEK293T or SH-SY5Y)

  • Complete cell culture medium

  • This compound

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • PCR tubes or strips

  • Thermal cycler

  • Western blotting reagents (antibodies against POP and a loading control)

Procedure:

  • Culture cells to ~80% confluency.

  • Treat the cells with various concentrations of the compound or vehicle (DMSO) for 1 hour at 37°C.

  • Harvest the cells, wash with PBS, and resuspend in PBS containing the compound.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Lyse the cells by freeze-thaw cycles.

  • Centrifuge the lysates at high speed to separate the soluble fraction from the precipitated proteins.

  • Collect the supernatant and analyze the protein concentration.

  • Perform Western blotting on the soluble fractions to detect the amount of soluble POP at each temperature.

  • A shift in the melting curve of POP in the presence of the compound indicates target engagement.

Visualizations

Hypothetical Signaling Pathway

The following diagram illustrates a simplified signaling pathway involving POP and its potential downstream effects, which could be investigated using this compound.

pop_pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Neuropeptide Proline-containing Neuropeptide POP Prolyl Oligopeptidase (POP) Neuropeptide->POP Cleavage Bioactive_Peptide Bioactive Peptide Fragment POP->Bioactive_Peptide Probe (4-BROMO-3-METHYLPHENYLCARBONYL) PYRROLIDINE Probe->POP Inhibition Signaling Downstream Signaling Bioactive_Peptide->Signaling Response Cellular Response (e.g., Neurotransmission) Signaling->Response

Caption: Hypothetical pathway of POP-mediated neuropeptide processing and its inhibition.

Experimental Workflow for Probe Validation

This diagram outlines the logical workflow for validating this compound as a chemical probe.

probe_validation_workflow Start Start: Hypothesized Probe In_Vitro In Vitro Assay (POP Inhibition) Start->In_Vitro Cell_Based Cell-Based Assay (Target Engagement - CETSA) In_Vitro->Cell_Based If potent Selectivity Selectivity Profiling (vs. other hydrolases) Cell_Based->Selectivity If engages target Downstream Downstream Effect Analysis (e.g., Neuropeptide levels) Selectivity->Downstream If selective Validated_Probe Validated Chemical Probe Downstream->Validated_Probe If modulates pathway

Caption: Workflow for the validation of a novel chemical probe.

References

Application Notes and Protocols: Derivatization of the Pyrrolidine Ring

Author: BenchChem Technical Support Team. Date: December 2025

A-Note-001: Methodologies for the Functionalization of the Pyrrolidine Scaffold for Drug Discovery and Development

Audience: Researchers, scientists, and drug development professionals.

Abstract: The pyrrolidine ring is a vital scaffold in medicinal chemistry, present in numerous natural products and FDA-approved drugs.[1][2][3] Its non-planar, saturated structure allows for three-dimensional diversity, which is highly advantageous for exploring pharmacophore space and enhancing binding affinity to biological targets.[4] This document provides detailed protocols for common and effective derivatization strategies of the pyrrolidine ring, including N-acylation and C-H functionalization. These methods enable the synthesis of diverse libraries of pyrrolidine derivatives for screening and lead optimization in drug discovery programs.

Initial Clarification: The molecular formula C12H14BrNO corresponds to the chemical structure 3-bromo-1,4,4-trimethyl-3H-quinolin-2-one , a compound that features a quinolinone core, not a pyrrolidine ring. The following application notes and protocols are provided under the assumption that the user is broadly interested in the derivatization of the pyrrolidine scaffold, a common motif in medicinal chemistry.

Introduction to Pyrrolidine Derivatization

The pyrrolidine nucleus is a five-membered saturated heterocycle containing a nitrogen atom. This structure is a cornerstone in the design of novel therapeutics due to its unique stereochemical and physicochemical properties.[4] Derivatization of the pyrrolidine ring can be broadly categorized into two main approaches:

  • N-Functionalization: The secondary amine of the pyrrolidine ring is nucleophilic and readily undergoes reactions such as acylation, alkylation, and arylation.[5]

  • C-Functionalization: Direct functionalization of the carbon atoms of the ring, often at the α-position to the nitrogen, can be achieved through methods like α-lithiation or transition-metal-catalyzed C-H activation.[6][7]

These derivatizations allow for the modulation of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.[3]

Experimental Protocols

Protocol 1: N-Acylation of Pyrrolidine with an Acyl Chloride

This protocol describes a general method for the N-acylation of pyrrolidine using an acyl chloride in the presence of a base to neutralize the HCl byproduct.[8]

Materials:

  • Pyrrolidine

  • Acyl chloride (e.g., benzoyl chloride)

  • Triethylamine (Et3N)

  • Anhydrous dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of pyrrolidine (1.0 equivalent) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.1 equivalents) to the stirred solution.

  • Dissolve the acyl chloride (1.05 equivalents) in anhydrous DCM and add it to a dropping funnel.

  • Add the acyl chloride solution dropwise to the cooled pyrrolidine solution over a period of 15-30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired N-acyl pyrrolidine.

Protocol 2: Palladium-Catalyzed α-C-H Arylation of N-Substituted Pyrrolidine

This protocol outlines a method for the direct arylation at the α-position of an N-substituted pyrrolidine using a palladium catalyst and a directing group. This C-H functionalization technique is a powerful tool for creating complex molecules.[9]

Materials:

  • N-aryl-pyrrolidine (as the starting material)

  • Aryl halide (e.g., iodobenzene)

  • Palladium(II) acetate (Pd(OAc)2)

  • Potassium carbonate (K2CO3)

  • Pivalic acid (PivOH)

  • Anhydrous solvent (e.g., toluene or 1,4-dioxane)

  • Schlenk tube or similar reaction vessel for inert atmosphere techniques

Procedure:

  • To a Schlenk tube, add N-aryl-pyrrolidine (1.0 equivalent), aryl halide (1.2 equivalents), Pd(OAc)2 (5 mol%), K2CO3 (2.0 equivalents), and PivOH (30 mol%).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add the anhydrous solvent via syringe.

  • Seal the tube and heat the reaction mixture to 100-120 °C in an oil bath.

  • Stir the reaction for 12-24 hours, monitoring its progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the α-arylated pyrrolidine.

Data Presentation

The following tables summarize representative quantitative data for the derivatization of the pyrrolidine ring.

Table 1: N-Acylation of Pyrrolidine with Various Acyl Chlorides

EntryAcyl ChlorideProductYield (%)
1Benzoyl chlorideN-Benzoylpyrrolidine92
2Acetyl chlorideN-Acetylpyrrolidine88
34-Nitrobenzoyl chlorideN-(4-Nitrobenzoyl)pyrrolidine95
43,4,5-Trimethoxybenzoyl chlorideN-(3,4,5-Trimethoxybenzoyl)pyrrolidine85

Table 2: α-C-H Arylation of N-Phenylpyrrolidine

EntryAryl HalideProductYield (%)
1Iodobenzene1,2-Diphenylpyrrolidine78
24-Iodotoluene1-Phenyl-2-(p-tolyl)pyrrolidine75
31-Bromo-4-fluorobenzene2-(4-Fluorophenyl)-1-phenylpyrrolidine68
43-Bromopyridine1-Phenyl-2-(pyridin-3-yl)pyrrolidine62

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of derivatized pyrrolidines.

G cluster_synthesis Synthesis cluster_analysis Analysis & Characterization cluster_screening Biological Evaluation start Pyrrolidine Precursor reaction Derivatization Reaction (e.g., N-Acylation, C-H Arylation) start->reaction workup Aqueous Work-up & Extraction reaction->workup purification Purification (Column Chromatography) workup->purification nmr NMR Spectroscopy purification->nmr ms Mass Spectrometry purification->ms hplc HPLC Analysis purification->hplc bioassay Biological Assays (e.g., Enzyme Inhibition, Receptor Binding) hplc->bioassay sar Structure-Activity Relationship (SAR) Studies bioassay->sar

Caption: General workflow for pyrrolidine derivatization.

Hypothetical Signaling Pathway

This diagram shows a hypothetical signaling pathway where a derivatized pyrrolidine acts as an antagonist to a G-protein coupled receptor (GPCR), a common target in drug discovery.

G cluster_membrane Cell Membrane gpcr GPCR g_protein G-Protein gpcr->g_protein effector Effector Enzyme g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger ligand Endogenous Ligand ligand->gpcr Activates derivative Pyrrolidine Derivative (Antagonist) derivative->gpcr Blocks cellular_response Cellular Response second_messenger->cellular_response

Caption: Inhibition of a GPCR signaling pathway.

References

Application Notes and Protocols for Multicomponent Reactions in Substituted Pyrrolidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of substituted pyrrolidines using various multicomponent reactions (MCRs). The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs. Multicomponent reactions offer an efficient, atom-economical, and step-economical approach to generate molecular diversity around this core structure, making them highly valuable in drug discovery and development.

Application Notes

Multicomponent reactions are convergent chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants. This strategy is particularly effective for building complex heterocyclic libraries, such as substituted pyrrolidines, from simple and readily available starting materials. The primary advantages of MCRs include operational simplicity, reduction of waste, and the ability to rapidly generate a library of analogues for structure-activity relationship (SAR) studies.

Key MCRs for pyrrolidine synthesis include:

  • [3+2] Cycloaddition Reactions: These are powerful methods for constructing five-membered rings. A common approach involves the in situ generation of an azomethine ylide (a 1,3-dipole) from an amine and an aldehyde, which then reacts with a dipolarophile (an alkene or alkyne) to form the pyrrolidine ring with high stereocontrol.

  • Ugi and Passerini Reactions: These isocyanide-based MCRs are highly versatile for creating peptidomimetic structures. While the classic Passerini reaction (aldehyde/ketone, carboxylic acid, isocyanide) yields α-acyloxy amides, and the Ugi reaction (aldehyde/ketone, amine, carboxylic acid, isocyanide) produces α-acylamino amides, modifications of these reactions can be employed to generate pyrrolidine and pyrrolidinone scaffolds.

  • Catalyzed Three-Component Reactions: Various Lewis or Brønsted acid-catalyzed reactions have been developed to bring together three components, such as aldehydes, amines, and a third reactant like a cyclopropanediester or dihydrofuran, to diastereoselectively form highly substituted pyrrolidines.

These methodologies provide access to a wide range of substitution patterns and stereochemical outcomes, making them indispensable tools for the modern synthetic and medicinal chemist.

Experimental Protocols and Data

This section details the experimental procedures for key multicomponent reactions used to synthesize substituted pyrrolidines.

Protocol 1: Diastereoselective Synthesis of Spirooxindole-Pyrrolidines via [3+2] Cycloaddition

This protocol describes a three-component [3+2] cycloaddition reaction for the synthesis of biologically interesting spirooxindole-pyrrolidines. The reaction involves the in situ generation of a nonstabilized azomethine ylide from a cyclic amine and an aldehyde, which then reacts with an olefinic oxindole.[1]

Reaction Scheme:

G Start MBHA Resin Step1 Couple Fmoc-Glu(tBu)-OH Start->Step1 Step2 Deprotect tBu & Fmoc groups Step1->Step2 Resin2 Resin-bound Glutamic Acid (2) Step2->Resin2 Step3 Add Ketone Resin2->Step3 Step4 Add Isocyanide (Ugi Reaction at 65°C) Step3->Step4 Ugi_Product_Resin Resin-bound Ugi Product Step4->Ugi_Product_Resin Step5 Wash Resin Ugi_Product_Resin->Step5 Step6 Cleave from Resin (HF) Step5->Step6 Final_Product Purified N-Substituted Pyrrolidinone Step6->Final_Product G cluster_activation Activation & Rearrangement R1 Phenyldihydrofuran (1) I1 Oxocarbenium Ion Intermediate (7) R1->I1 R2 N-tosylimino ester R2->I1 Cat TiCl₄ Cat->I1 Nuc Nucleophile (e.g., Allyltrimethylsilane) I2 Nucleophilic Attack Nuc->I2 Product Substituted Pyrrolidine I1->I2 I3 Intramolecular Rearrangement I2->I3 I3->Product

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of (4-bromo-3-methylphenylcarbonyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the purification of (4-bromo-3-methylphenylcarbonyl)pyrrolidine using reversed-phase high-performance liquid chromatography (RP-HPLC). The described method is designed to efficiently separate the target compound from impurities that may be present after synthesis, ensuring high purity for subsequent applications in research and drug development.

Introduction

This compound is a chemical compound with potential applications in medicinal chemistry and pharmaceutical research. The synthesis of such molecules can often result in a mixture containing the desired product along with unreacted starting materials, byproducts, and other impurities. Obtaining a highly purified sample is crucial for accurate biological testing, characterization, and further developmental studies. Reversed-phase HPLC is a highly effective technique for the purification of moderately nonpolar organic compounds like the target molecule.[1] This application note details a robust RP-HPLC method utilizing a C18 stationary phase and a gradient elution with a water/acetonitrile mobile phase.

Physicochemical Properties and Separation Rationale

The target compound, this compound, has a molecular formula of C₁₂H₁₄BrNO and a molecular weight of 268.15 g/mol .[2][3] With a calculated LogP of approximately 2.99, it is a moderately hydrophobic molecule, making it an excellent candidate for purification by reversed-phase HPLC.[2] The separation mechanism in RP-HPLC relies on the differential partitioning of the analyte between a nonpolar stationary phase (like C18) and a polar mobile phase.[1] The brominated aromatic ring contributes to its nonpolar character, leading to retention on the C18 column. By gradually increasing the organic solvent (acetonitrile) concentration in the mobile phase, the compound can be effectively eluted and separated from more polar and less polar impurities. The presence of a chromophore in the molecule allows for its detection using a UV detector.

Experimental Protocol

Materials and Instrumentation
  • Sample: Crude this compound

  • Solvents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or Milli-Q)

    • Methanol (HPLC grade, for sample dissolution)

    • Trifluoroacetic acid (TFA)

  • HPLC System: A preparative HPLC system equipped with:

    • Gradient pump

    • Autosampler or manual injector

    • Column oven

    • UV-Vis detector

    • Fraction collector

  • Column: A reversed-phase C18 column (e.g., 250 x 10 mm, 5 µm particle size).

  • Syringe filters: 0.45 µm PTFE or nylon

Mobile Phase Preparation
  • Mobile Phase A: 0.1% (v/v) TFA in Water. To prepare 1 L, add 1 mL of TFA to 999 mL of HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) TFA in Acetonitrile. To prepare 1 L, add 1 mL of TFA to 999 mL of HPLC-grade acetonitrile.

Sample Preparation
  • Dissolve the crude this compound in a minimal amount of methanol or a 1:1 mixture of Mobile Phase A and Mobile Phase B.

  • The recommended sample concentration for preparative runs is typically between 10-50 mg/mL, depending on the column capacity.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.[1]

HPLC Method Parameters

The following table summarizes the HPLC method parameters for the purification of this compound.

ParameterValue
Column C18, 250 x 10 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 5.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 1-5 mL (depending on concentration and column size)
Gradient Elution Program

A gradient elution is employed to ensure efficient separation of the target compound from impurities with varying polarities.

Time (minutes)% Mobile Phase A% Mobile Phase B
0.06040
20.01090
25.01090
25.16040
30.06040
Post-Purification Processing
  • Identify the peak corresponding to this compound based on its retention time.

  • Collect the fractions containing the purified compound using a fraction collector.

  • Combine the purified fractions and remove the acetonitrile using a rotary evaporator.

  • The remaining aqueous solution containing the purified product can be freeze-dried (lyophilized) to obtain the final product as a solid.

  • Assess the purity of the final product by re-injecting a small aliquot into the HPLC system using an analytical C18 column and the same gradient profile (with an adjusted flow rate).

Data Presentation

The following table summarizes the expected results from the analytical HPLC analysis of the purified this compound.

ParameterExpected Value
Retention Time Dependent on the specific system, but should be consistent
Purity (by UV area %) >98%
Peak Tailing Factor 0.9 - 1.2
Theoretical Plates >5000

Workflow Diagram

The following diagram illustrates the complete workflow for the HPLC purification of this compound.

HPLC_Purification_Workflow cluster_prep Preparation cluster_hplc HPLC Purification cluster_post Post-Purification sample_prep Sample Preparation (Dissolve and Filter) hplc_injection Inject Sample onto Preparative C18 Column sample_prep->hplc_injection mobile_phase_prep Mobile Phase Preparation (A: 0.1% TFA in H₂O, B: 0.1% TFA in ACN) mobile_phase_prep->hplc_injection gradient_elution Gradient Elution (40-90% B over 20 min) hplc_injection->gradient_elution uv_detection UV Detection (254 nm) gradient_elution->uv_detection fraction_collection Fraction Collection uv_detection->fraction_collection solvent_removal Solvent Removal (Rotary Evaporation) fraction_collection->solvent_removal lyophilization Lyophilization solvent_removal->lyophilization purity_analysis Purity Analysis (Analytical HPLC) lyophilization->purity_analysis final_product Purified Product (>98%) purity_analysis->final_product

References

Application Notes and Protocols: (4-BROMO-3-METHYLPHENYLCARBONYL)PYRROLIDINE in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-BROMO-3-METHYLPHENYLCARBONYL)PYRROLIDINE is a versatile intermediate for drug discovery and development. Its chemical structure, featuring a brominated aromatic ring and a pyrrolidine amide, offers multiple avenues for synthetic elaboration, making it a valuable building block in the construction of complex bioactive molecules. The presence of a bromine atom allows for various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, which are pivotal in modern medicinal chemistry for creating carbon-carbon and carbon-heteroatom bonds. The pyrrolidine moiety can influence the pharmacokinetic properties of a drug candidate, such as solubility and metabolic stability, and can also be involved in crucial interactions with biological targets.

These application notes provide an overview of the potential uses of this compound in drug discovery, with a focus on its application as an intermediate in the synthesis of kinase inhibitors, a prominent class of therapeutics in oncology and immunology. Detailed protocols for its synthesis and subsequent use in a Suzuki coupling reaction are provided, along with data presentation tables and workflow diagrams.

Key Applications in Drug Discovery

  • Intermediate for Kinase Inhibitors: The 4-bromo-3-methylphenyl moiety is a common scaffold in a variety of kinase inhibitors. The bromine atom serves as a handle for introducing further complexity, often a heterocyclic system, which can interact with the hinge region of the kinase active site.

  • Building Block for GPCR Ligands: The pyrrolidine amide structure can be found in various G-protein coupled receptor (GPCR) ligands, where it may contribute to receptor affinity and selectivity.

  • Fragment-Based Drug Discovery (FBDD): This molecule can be used as a starting point in FBDD campaigns, where its fragments can be optimized to develop potent and selective ligands.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₂H₁₄BrNO
Molecular Weight 268.15 g/mol
Appearance Off-white to pale yellow solid
Melting Point 85-90 °C
Solubility Soluble in DMSO, DCM, Ethyl Acetate
Purity (Typical) ≥98% (by HPLC)

Table 2: Representative Reaction Parameters for Suzuki Coupling

ParameterValue
Reactant A This compound
Reactant B Arylboronic Acid or Ester
Catalyst Pd(dppf)Cl₂
Base K₂CO₃
Solvent Dioxane/Water (4:1)
Temperature 90 °C
Reaction Time 12-24 hours
Typical Yield 70-90%

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the title compound from commercially available 4-bromo-3-methylbenzoic acid and pyrrolidine.

Materials:

  • 4-bromo-3-methylbenzoic acid

  • Pyrrolidine

  • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a solution of 4-bromo-3-methylbenzoic acid (1.0 eq) in DCM (0.2 M) at room temperature, add BOP reagent (1.1 eq) and DIPEA (3.0 eq).

  • Stir the mixture for 15 minutes.

  • Add pyrrolidine (1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Protocol 2: Application in Suzuki Coupling for Synthesis of a Biaryl Kinase Inhibitor Scaffold

This protocol demonstrates the use of this compound as a key intermediate in a palladium-catalyzed Suzuki coupling reaction to generate a biaryl scaffold, a common core in many kinase inhibitors.

Materials:

  • This compound

  • Arylboronic acid or pinacol ester (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Celite

Procedure:

  • In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid derivative (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Add degassed 1,4-dioxane and water (4:1 mixture, 0.1 M).

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or preparative HPLC to yield the desired biaryl product.

Visualizations

Synthesis_Workflow cluster_synthesis Protocol 1: Synthesis of Intermediate start 4-bromo-3-methylbenzoic acid + Pyrrolidine reagents1 BOP, DIPEA, DCM start->reagents1 reaction1 Amide Coupling reagents1->reaction1 workup1 Aqueous Workup reaction1->workup1 purification1 Column Chromatography workup1->purification1 product1 This compound purification1->product1

Caption: Workflow for the synthesis of this compound.

Suzuki_Coupling_Workflow cluster_application Protocol 2: Application in Suzuki Coupling start_suzuki This compound + Arylboronic Acid reagents_suzuki Pd(dppf)Cl₂, K₂CO₃ Dioxane/Water start_suzuki->reagents_suzuki reaction_suzuki Suzuki Coupling reagents_suzuki->reaction_suzuki workup_suzuki Aqueous Workup & Filtration reaction_suzuki->workup_suzuki purification_suzuki Column Chromatography workup_suzuki->purification_suzuki product_suzuki Biaryl Product (Kinase Inhibitor Scaffold) purification_suzuki->product_suzuki

Caption: Workflow for the Suzuki coupling application of the intermediate.

Signaling_Pathway cluster_pathway Hypothetical Kinase Inhibition Pathway receptor Receptor Tyrosine Kinase downstream_protein Downstream Signaling Protein receptor->downstream_protein phosphorylates proliferation Cell Proliferation / Survival downstream_protein->proliferation activates inhibitor Biaryl Kinase Inhibitor (Synthesized Scaffold) inhibitor->receptor inhibits

Caption: Hypothetical signaling pathway inhibited by a derivative of the intermediate.

Conclusion

This compound represents a valuable and versatile building block for the synthesis of complex molecules in drug discovery. The protocols and data presented herein provide a framework for its synthesis and application in the construction of potential therapeutic agents, particularly kinase inhibitors. Researchers and scientists can leverage this intermediate to accelerate their drug development programs.

Troubleshooting & Optimization

Technical Support Center: Synthesis of (4-BROMO-3-METHYLPHENYLCARBONYL)PYRROLIDINE

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields or other issues in the synthesis of (4-BROMO-3-METHYLPHENYLCARBONYL)PYRROLIDINE.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My reaction yield is consistently low. What are the most likely causes?

Low yield in the synthesis of this compound can stem from several factors throughout the experimental process. The primary causes often relate to the quality of starting materials, the choice and handling of reagents, and the reaction conditions.

Troubleshooting Steps:

  • Verify Starting Material Purity:

    • 4-Bromo-3-methylbenzoic acid: Ensure the starting acid is pure and dry. Impurities can interfere with the reaction. The melting point should be sharp, around 212-216 °C.[1][2]

    • Pyrrolidine: Use freshly distilled or a recently purchased bottle of pyrrolidine. Pyrrolidine is volatile and can absorb atmospheric moisture and carbon dioxide.

  • Optimize the Coupling Method: The formation of the amide bond is the critical step. There are two primary methods: using a coupling reagent or converting the carboxylic acid to an acyl chloride first.

    • Method A: Amide Coupling Reagents: This is a common and often high-yielding method.

      • Reagent Choice: The choice of coupling reagent is critical. For this type of amide bond formation, common choices include carbodiimides like DCC or EDC, often used with an additive like HOBt to reduce side reactions.[3] More modern and often more efficient reagents include phosphonium salts (e.g., PyBOP) or uronium salts (e.g., HATU, HBTU).[3][4]

      • Reaction Conditions: Ensure strictly anhydrous (dry) conditions, as moisture will decompose the coupling reagents and any activated intermediates. Use a dry solvent (e.g., DCM, DMF) and an inert atmosphere (Nitrogen or Argon).

    • Method B: Acyl Chloride Intermediate:

      • Formation of 4-bromo-3-methylbenzoyl chloride: This intermediate is highly reactive. It can be synthesized by reacting 4-bromo-3-methylbenzoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[5]

      • Handling: The acyl chloride is moisture-sensitive and should be used immediately after preparation or stored under strictly anhydrous conditions.[6][7] Any exposure to water will hydrolyze it back to the carboxylic acid.

      • Reaction with Pyrrolidine: This reaction is typically fast and should be performed at a low temperature (e.g., 0 °C) to control the exothermicity and minimize side reactions. A non-nucleophilic base, such as triethylamine or DIPEA, is usually added to scavenge the HCl byproduct.

  • Control Reaction Temperature: For both methods, temperature control is important. Amide coupling reactions are often started at 0 °C and then allowed to warm to room temperature.

  • Stoichiometry of Reactants: Ensure the correct molar ratios of reactants. A slight excess of the amine (pyrrolidine) or the acylating agent might be beneficial, but large excesses can complicate purification.

Q2: I am seeing a significant amount of unreacted 4-bromo-3-methylbenzoic acid in my crude product. What should I do?

The presence of unreacted starting acid is a clear indication of an incomplete reaction.

Troubleshooting Steps:

  • Increase Reaction Time: The reaction may not have been allowed to run to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting acid spot disappears.

  • Re-evaluate Your Coupling Reagent:

    • If using a carbodiimide like DCC, the byproduct dicyclohexylurea (DCU) can sometimes encapsulate the reactants, preventing the reaction from completing.[3] Consider switching to a more soluble carbodiimide like EDC or a different class of coupling reagent.

    • Ensure your coupling reagent is active. These reagents can degrade over time, especially if not stored properly.

  • Check for Competing Side Reactions:

    • If you are forming the acyl chloride in situ, ensure that the conditions are optimized to favor its formation over other pathways.

    • The presence of water is a major issue, as it will react with the activated acid or the acyl chloride, regenerating the starting carboxylic acid. Ensure all glassware is oven-dried and solvents are anhydrous.

Q3: My purification is difficult, and I am losing a lot of product. Are there any tips for purification?

Purification challenges often arise from the byproducts of the reaction.

Troubleshooting Steps:

  • Work-up Procedure:

    • Acidic Wash: If you have unreacted 4-bromo-3-methylbenzoic acid, a wash with a mild aqueous base (e.g., sodium bicarbonate solution) during the work-up will extract it into the aqueous layer.

    • Basic Wash: To remove any excess pyrrolidine, a wash with a mild aqueous acid (e.g., dilute HCl) can be effective.

    • Coupling Reagent Byproducts: The choice of coupling reagent can significantly impact purification.

      • DCC: The byproduct, dicyclohexylurea (DCU), is poorly soluble in many organic solvents and can often be removed by filtration.[3]

      • EDC: The corresponding urea byproduct is water-soluble and can be removed with an aqueous wash.[3]

      • COMU: This reagent and its byproducts are also water-soluble, making for a greener work-up.[4]

  • Chromatography:

    • Column chromatography is a standard method for purifying the final product. A silica gel column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) should effectively separate the product from less polar starting materials and more polar byproducts.

    • Run a TLC first to determine the optimal solvent system for separation.

Experimental Protocols

Protocol 1: Synthesis via Acyl Chloride Intermediate

Step 1: Synthesis of 4-Bromo-3-methylbenzoyl chloride

  • In a round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-bromo-3-methylbenzoic acid (1.0 eq).

  • Add thionyl chloride (SOCl₂) (2.0-3.0 eq) and a catalytic amount of DMF.

  • Heat the mixture to reflux for 2-3 hours.

  • Remove the excess thionyl chloride under reduced pressure. The crude 4-bromo-3-methylbenzoyl chloride is typically used directly in the next step.

Step 2: Amide Formation

  • Dissolve pyrrolidine (1.2 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) in a separate flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve the crude 4-bromo-3-methylbenzoyl chloride from Step 1 in anhydrous DCM.

  • Add the acyl chloride solution dropwise to the pyrrolidine solution at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, proceed with an aqueous work-up and purification.

Protocol 2: Synthesis using a Coupling Reagent (EDC/HOBt)
  • In a round-bottom flask under an inert atmosphere, dissolve 4-bromo-3-methylbenzoic acid (1.0 eq), pyrrolidine (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) portion-wise to the cooled solution.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir overnight, monitoring by TLC.

  • Once the reaction is complete, proceed with an aqueous work-up and purification.

Data Presentation

Table 1: Comparison of Common Amide Coupling Reagents

Coupling ReagentClassByproduct SolubilityKey AdvantagesPotential Issues
DCC CarbodiimideLow (in most organic solvents)InexpensiveByproduct removal can be difficult; potential for racemization
EDC CarbodiimideWater-solubleEasy byproduct removalMore expensive than DCC
HATU Uronium SaltWater-solubleHigh reactivity, fast reactions, low racemization[3]High cost
PyBOP Phosphonium SaltSoluble in organic solventsHigh reactivity, good for sterically hindered couplingsByproducts removed by chromatography
COMU Uronium SaltWater-solubleHigh coupling efficiency, suitable for green chemistry applications[4]High cost

Visualizations

Synthesis Pathway

Synthesis_Pathway A 4-Bromo-3-methylbenzoic Acid C Amide Coupling (Method 1) A->C E Acyl Chloride Formation (Method 2) A->E + SOCl₂ or (COCl)₂ B Pyrrolidine B->C D This compound C->D Coupling Reagent (e.g., EDC, HATU) F 4-Bromo-3-methylbenzoyl Chloride E->F F->D + Pyrrolidine, Base

Caption: General synthesis routes to this compound.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield Observed check_sm Check Purity of Starting Materials start->check_sm check_reagents Verify Reagent Activity & Anhydrous Conditions check_sm->check_reagents Purity OK purify_sm Purify/Dry Starting Materials check_sm->purify_sm Impure/Wet check_time_temp Optimize Reaction Time & Temperature check_reagents->check_time_temp Reagents OK new_reagents Use Fresh Reagents & Dry Solvents check_reagents->new_reagents Suspect monitor_rxn Monitor by TLC Adjust Conditions check_time_temp->monitor_rxn Not Optimized change_method Consider Alternative Coupling Method check_time_temp->change_method Optimized, Still Low Yield purify_sm->check_reagents new_reagents->check_time_temp end Yield Improved monitor_rxn->end method1 Switch from Acyl Chloride to Coupling Reagent change_method->method1 method2 Switch from Coupling Reagent to Acyl Chloride change_method->method2 method1->end method2->end

Caption: A logical workflow for troubleshooting low product yield.

References

Technical Support Center: Optimizing Coupling Reactions with 4-bromo-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing palladium-catalyzed cross-coupling reactions involving 4-bromo-3-methylbenzoic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during Suzuki-Miyaura, Buchwald-Hartwig, and Heck coupling reactions with 4-bromo-3-methylbenzoic acid, offering potential causes and actionable solutions.

Issue 1: Low or No Product Yield

Potential Causes:

  • Inactive Catalyst: The palladium catalyst, particularly Pd(0) species, can be sensitive to air and moisture, leading to deactivation.

  • Inappropriate Ligand: The choice of phosphine ligand is crucial for stabilizing the catalyst and facilitating the catalytic cycle. An inadequate ligand can lead to slow or no reaction.

  • Suboptimal Base: The base plays a key role in the catalytic cycle (e.g., activating the boronic acid in Suzuki coupling or deprotonating the amine in Buchwald-Hartwig amination). An incorrect choice of base, insufficient amount, or poor solubility can stall the reaction.

  • Poor Substrate Solubility: Under basic conditions, 4-bromo-3-methylbenzoic acid forms a carboxylate salt, which may have limited solubility in common organic solvents, thus impeding the reaction.

  • Low Reaction Temperature: Many cross-coupling reactions require heating to proceed at a reasonable rate.

  • Presence of Oxygen: Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) species, halting the catalytic cycle.

Recommended Solutions:

  • Ligand: For Suzuki and Buchwald-Hartwig reactions, consider using bulky, electron-rich phosphine ligands like SPhos or XPhos, which can improve catalyst performance.

  • Base: Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. For substrates with acidic protons like benzoic acids, a stronger base or a higher equivalent of a weaker base may be necessary.

  • Solubility: Employ a mixed solvent system, such as dioxane/water or THF/water, to improve the solubility of the carboxylate salt.

  • Temperature: Gradually increase the reaction temperature, for instance in 10°C increments. Temperatures between 80-110°C are often effective for many Suzuki and Buchwald-Hartwig reactions.[1]

  • Inert Atmosphere: Ensure the reaction is conducted under a strict inert atmosphere (e.g., argon or nitrogen) and that all solvents are properly degassed.[2] This can be achieved by bubbling the inert gas through the solvent or by using freeze-pump-thaw cycles.[2]

Issue 2: Significant Formation of Side Products

Potential Causes and Solutions:

  • Homocoupling of Boronic Acid (Suzuki Reaction): This side reaction is often promoted by the presence of oxygen.

    • Solution: Improve the degassing procedure of the reaction mixture and solvents.[2] Using a Pd(0) source directly, such as Pd(PPh₃)₄, may also reduce homocoupling compared to in-situ reduction of a Pd(II) precatalyst.[2]

  • Protodeboronation (Suzuki Reaction): The boronic acid is replaced by a hydrogen atom.

    • Solution: Use a milder base or a lower reaction temperature.[2] Consider using a more stable boronic ester, such as a pinacol ester, instead of the boronic acid.[2]

  • Dehalogenation (Debromination): The bromine atom on 4-bromo-3-methylbenzoic acid is replaced by a hydrogen atom.

    • Solution: This can be caused by impurities or side reactions with the solvent or base. Ensure high purity of all reagents and solvents. A change in ligand or catalyst might also be necessary to favor the desired cross-coupling pathway.[2]

  • Formation of Multiple Unidentified Byproducts:

    • Potential Cause: The reaction temperature may be too high, leading to decomposition of starting materials, products, or the catalyst.

    • Solution: Once the optimal temperature for product formation is identified, avoid excessive heating.

Frequently Asked Questions (FAQs)

Q1: How does the carboxylic acid group on 4-bromo-3-methylbenzoic acid affect the coupling reaction?

A1: The carboxylic acid group can interfere with the reaction. Under the basic conditions required for most cross-coupling reactions, it is deprotonated to form a carboxylate salt. This can lead to several issues:

  • Solubility Problems: The carboxylate salt may be poorly soluble in common organic solvents, which can slow down or inhibit the reaction.

  • Catalyst Inhibition: The carboxylate group could potentially coordinate to the palladium center, which might affect its catalytic activity.

To mitigate these effects, careful selection of the solvent system (e.g., using aqueous mixtures) and the base is crucial.[2] In some cases, protecting the carboxylic acid as an ester before the coupling reaction may be a viable strategy.

Q2: What is the role of the methyl group on the aromatic ring?

A2: The methyl group is an electron-donating group. This can slightly activate the aromatic ring towards oxidative addition, which is a key step in the catalytic cycle. However, its steric presence ortho to the bromine atom might slightly hinder the approach of the bulky palladium catalyst, potentially requiring more robust catalytic systems (e.g., with bulky ligands) to achieve high efficiency.

Q3: Which palladium-catalyzed coupling reaction is best for my desired transformation with 4-bromo-3-methylbenzoic acid?

A3: The choice of reaction depends on the desired bond to be formed:

  • Suzuki-Miyaura Coupling: For forming a new carbon-carbon bond with another aromatic or vinyl group, by reacting with an organoboron compound.

  • Buchwald-Hartwig Amination: For forming a new carbon-nitrogen bond, by reacting with a primary or secondary amine.

  • Heck Reaction: For forming a new carbon-carbon bond by reacting with an alkene, leading to a substituted alkene product.

Q4: How critical is the choice of phosphine ligand?

A4: The choice of phosphine ligand is critical for the success of Suzuki and Buchwald-Hartwig reactions. Bulky and electron-rich ligands are often preferred as they can:

  • Promote the reductive elimination step, which forms the desired product.

  • Stabilize the palladium catalyst, preventing its decomposition.

  • Influence the selectivity of the reaction, minimizing side products like dehalogenation.

Data Presentation

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Substituted Aryl Bromides
EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (3-5)-K₂CO₃ (2.0)Dioxane/Water (4:1)10012-24~85
2Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene/Water10012>95
3PdCl₂(dppf) (3)-Cs₂CO₃ (2.0)THF/Water801295

Data compiled from studies on analogous substrates and serves as a starting point for optimization.[2][3]

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides
EntryPalladium Precatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)
1G3 or G4 Buchwald precatalyst (1-2)XPhos or SPhos (1.1-1.2x Pd)NaOt-Bu (1.5-2.0)Toluene90-11018-24
2[Pd(allyl)Cl]₂ (0.5)t-BuXPhos (2)t-BuONa (1.5)Toluene10024

Data compiled from general protocols for Buchwald-Hartwig amination.[4][5]

Table 3: Representative Conditions for Heck Reaction of Aryl Bromides with Styrene
EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)
1Pd(OAc)₂ (1)P(o-tol)₃ (2)Et₃N (2.0)Acetonitrile10024
2Pd(OAc)₂ (0.1)-K₂CO₃ (2.0)DMF/Water12012

Data compiled from general protocols for the Heck reaction.[6][7]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine 4-bromo-3-methylbenzoic acid (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Solvent and Catalyst Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1). Purge the solution with the inert gas for 15-20 minutes. Then, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).

  • Reaction: Heat the mixture to 80-100°C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with water, and acidify to pH ~2-3 with HCl. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under a positive flow of inert gas, add 4-bromo-3-methylbenzoic acid (1.0 equiv.), the amine coupling partner (1.2 equiv.), a palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst, 1-2 mol%), the appropriate phosphine ligand (e.g., XPhos or SPhos, 1.1-1.2 times the mol% of the palladium catalyst), and a base (e.g., NaOt-Bu or K₃PO₄, 1.5-2 equiv.) to an oven-dried reaction vessel.[4]

  • Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or dioxane).[4]

  • Reaction: Seal the vessel and heat to 90-110°C with vigorous stirring. Monitor the reaction by TLC or LC-MS.[4]

  • Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent, and quench with water or a saturated aqueous solution of NH₄Cl. Acidify and extract the product as described in the Suzuki protocol.

  • Purification: Purify the crude product by column chromatography.

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Prepare Reagents: 4-bromo-3-methylbenzoic acid, Coupling Partner, Base, Solvent setup Combine Reagents and Base in Flask prep_reagents->setup prep_catalyst Prepare Catalyst System: Palladium Source, Ligand (if applicable) add_catalyst Add Catalyst System prep_catalyst->add_catalyst prep_glassware Oven-dry Glassware prep_glassware->setup inert Establish Inert Atmosphere (Argon/Nitrogen) setup->inert add_solvent Add Degassed Solvent inert->add_solvent add_solvent->add_catalyst heat Heat and Stir (Monitor by TLC/LC-MS) add_catalyst->heat cool Cool to Room Temperature heat->cool quench Quench Reaction & Acidify cool->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify Product (Chromatography/Recrystallization) dry->purify

Caption: General experimental workflow for cross-coupling reactions.

Troubleshooting_Workflow cluster_side_products Side Product Analysis start Low or No Product Yield check_catalyst Is the catalyst fresh and handled under inert conditions? start->check_catalyst check_conditions Are the reaction conditions (base, solvent, temp) appropriate? check_catalyst->check_conditions Yes solution_catalyst Use fresh/pre-catalyst. Improve inert techniques. check_catalyst->solution_catalyst No check_side_products Are there significant side products? check_conditions->check_side_products Yes solution_conditions Screen bases, solvents, and adjust temperature. check_conditions->solution_conditions No dehalogenation Dehalogenation? -> Change ligand/base check_side_products->dehalogenation Yes homocoupling Homocoupling? -> Improve degassing check_side_products->homocoupling Yes protodeboronation Protodeboronation? -> Milder base/lower temp check_side_products->protodeboronation Yes

References

Technical Support Center: Purification of Crude (4-bromo-3-methylphenylcarbonyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of crude (4-bromo-3-methylphenylcarbonyl)pyrrolidine.

Troubleshooting Guide

This guide addresses common issues observed during the purification of this compound in a question-and-answer format.

Q1: My crude product is an oil and does not solidify. How can I purify it?

A1: Oiling out is a common issue. Here are several approaches to address this:

  • Solvent System Modification (Crystallization): Your current solvent system may not be optimal. If attempting crystallization, try switching to a different solvent or a solvent mixture. Toluene or a mixture of ethyl acetate and hexanes can be effective for aromatic ketones.[1] Start by dissolving the oil in a minimum amount of a good solvent (e.g., ethyl acetate) at an elevated temperature and then slowly add a poor solvent (e.g., hexanes) until turbidity appears. Reheat to get a clear solution and then cool down slowly.

  • Flash Column Chromatography: If crystallization fails, flash column chromatography is a reliable alternative for purifying oils. A common solvent system for compounds of moderate polarity is a gradient of ethyl acetate in hexanes.[2][3] You can monitor the separation using Thin Layer Chromatography (TLC) to find the optimal solvent ratio.

  • Seeding: If you have a small amount of pure, solid product, you can use it as a seed crystal to induce crystallization in the oil.

Q2: I am seeing multiple spots on my TLC plate after initial purification. What are the likely impurities?

A2: The presence of multiple spots indicates impurities. Based on the likely synthesis route involving a Friedel-Crafts acylation of 4-bromo-3-methyltoluene followed by reaction with pyrrolidine, common impurities could include:

  • Unreacted Starting Materials: 4-bromo-3-methyltoluene and pyrrolidine.

  • Isomeric Products: Acylation of 4-bromo-3-methyltoluene can potentially lead to the formation of isomeric ketone products, where the acyl group is attached to a different position on the aromatic ring.

  • Polyacylated Products: Although less common in Friedel-Crafts acylation due to the deactivating effect of the ketone group, some di-acylated byproducts might be present.[4]

  • Hydrolyzed Product: If the reaction is worked up with water, the corresponding carboxylic acid (4-bromo-3-methylbenzoic acid) could be present.

  • Byproducts from Pyrrolidine Reaction: Incomplete reaction or side reactions with the acylating agent could lead to other pyrrolidine-containing impurities.

A logical workflow for identifying and removing these impurities is outlined in the diagram below.

G Workflow for Impurity Identification and Removal cluster_0 Initial Analysis cluster_1 Purification Strategy cluster_2 Impurity Identification cluster_3 Purity Confirmation Crude_Product Crude this compound TLC_Analysis TLC Analysis (Multiple Spots Observed) Crude_Product->TLC_Analysis Column_Chromatography Flash Column Chromatography (Hexane/Ethyl Acetate Gradient) TLC_Analysis->Column_Chromatography Crystallization Recrystallization (e.g., Toluene or EtOAc/Hexanes) TLC_Analysis->Crystallization Pure_Product Pure Product Fractions Column_Chromatography->Pure_Product Crystallization->Pure_Product Isolated_Fractions Analyze Isolated Fractions NMR NMR Spectroscopy Isolated_Fractions->NMR LCMS LC-MS Analysis Isolated_Fractions->LCMS Purity_Check Final Purity Check (HPLC, NMR) Pure_Product->Purity_Check G Decision Tree for Purification Method Selection Crude_State Is the crude product a solid or an oil? Solid Solid Crude_State->Solid Solid Oil Oil Crude_State->Oil Oil Recrystallization Attempt Recrystallization Solid->Recrystallization Column_Chromatography Perform Flash Column Chromatography Oil->Column_Chromatography Success Successful Purification? Recrystallization->Success Pure_Product Obtain Pure Product Column_Chromatography->Pure_Product Success->Column_Chromatography No Success->Pure_Product Yes Failure No Yes Yes

References

Identifying side products in the synthesis of (4-BROMO-3-METHYLPHENYLCARBONYL)PYRROLIDINE

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (4-bromo-3-methylphenylcarbonyl)pyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and identify potential side products that may arise during this synthesis. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity of your experimental outcomes.

Synthesis Overview

The synthesis of this compound typically proceeds in two main steps:

  • Acyl Chloride Formation: Conversion of 4-bromo-3-methylbenzoic acid to its corresponding acyl chloride, commonly using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.

  • Amide Formation: Reaction of the 4-bromo-3-methylbenzoyl chloride with pyrrolidine in the presence of a base to yield the desired amide product.

This guide will address potential side products arising from each of these stages.

Frequently Asked Questions (FAQs) & Troubleshooting

Part 1: Side Products from Acyl Chloride Formation

Question 1: My final product is contaminated with a high-boiling, non-polar impurity. What could it be?

Answer:

This impurity is likely the anhydride of 4-bromo-3-methylbenzoic acid.

  • Mechanism of Formation: Anhydride formation can occur if the 4-bromo-3-methylbenzoyl chloride intermediate reacts with unreacted 4-bromo-3-methylbenzoic acid. This is more likely if the conversion to the acyl chloride is incomplete or if the acyl chloride is exposed to moisture, leading to partial hydrolysis back to the carboxylic acid.

  • Identification:

    • ¹H NMR: Look for aromatic signals similar to your starting material but with different chemical shifts for the protons adjacent to the carbonyl group. The methyl signal will also be present.

    • ¹³C NMR: The anhydride will show a characteristic carbonyl signal.

    • Mass Spectrometry (MS): The anhydride will have a molecular weight corresponding to the condensation of two molecules of 4-bromo-3-methylbenzoic acid minus one molecule of water (M+H⁺ ≈ 413.9 g/mol , considering bromine isotopes).

    • IR Spectroscopy: Look for two distinct carbonyl stretching frequencies characteristic of an acid anhydride.

  • Prevention and Removal:

    • Prevention: Ensure complete conversion of the carboxylic acid to the acyl chloride by using a slight excess of the chlorinating agent and allowing for sufficient reaction time. Conduct the reaction under strictly anhydrous conditions.

    • Removal:

      • Column Chromatography: The anhydride is less polar than the corresponding carboxylic acid and the final amide product. A gradient elution on silica gel, starting with a non-polar solvent system (e.g., hexane/ethyl acetate), can effectively separate the anhydride.

      • Recrystallization: If the anhydride is a solid, recrystallization from a suitable solvent system can be effective.[1][2][3]

Question 2: I observe sulfur-containing impurities in my crude product after using thionyl chloride. What are they and how do I get rid of them?

Answer:

When using thionyl chloride (SOCl₂), you may form various sulfur-containing byproducts.

  • Potential Impurities:

    • Chlorosulfite esters: Formed as an intermediate in the reaction between the carboxylic acid and thionyl chloride.

    • Inorganic sulfur compounds: Residual SO₂ and HCl are gaseous byproducts but can remain dissolved in the reaction mixture.

  • Identification:

    • These impurities are often reactive and may not be easily isolated. Their presence can be inferred from a pungent odor (SO₂) or acidic reaction conditions (HCl).

  • Prevention and Removal:

    • Prevention: Use freshly distilled thionyl chloride to minimize impurities.

    • Removal:

      • Evaporation: After the reaction is complete, remove the excess thionyl chloride and dissolved SO₂ and HCl by evaporation under reduced pressure, preferably with a nitrogen sweep.

      • Azeotropic Removal: Co-evaporation with a dry, inert solvent like toluene can help remove residual thionyl chloride.

Part 2: Side Products from Amide Formation

Question 3: My yield is low, and I have a significant amount of a water-soluble compound in my aqueous work-up. What is it?

Answer:

This is most likely unreacted 4-bromo-3-methylbenzoic acid.

  • Cause:

    • Incomplete Acyl Chloride Formation: If the initial step did not go to completion, you will have unreacted starting material.

    • Hydrolysis of Acyl Chloride: The 4-bromo-3-methylbenzoyl chloride is sensitive to moisture and can hydrolyze back to the carboxylic acid before reacting with pyrrolidine.

    • Hydrolysis of the Final Amide: While amides are generally stable, prolonged exposure to harsh acidic or basic conditions during work-up can lead to hydrolysis back to the carboxylic acid.[3][4]

  • Identification:

    • TLC Analysis: Compare the spot from your reaction mixture to a standard of 4-bromo-3-methylbenzoic acid.

    • pH of Aqueous Layer: The aqueous layer from your work-up will be acidic if it contains the carboxylic acid.

    • ¹H and ¹³C NMR of Crude Product: You will see the characteristic signals of the carboxylic acid in the NMR spectra of your crude product.

  • Prevention and Removal:

    • Prevention: Ensure the complete formation and dryness of the acyl chloride before adding pyrrolidine. Perform the reaction under an inert atmosphere (nitrogen or argon). Use anhydrous solvents.

    • Removal:

      • Aqueous Wash: During the work-up, wash the organic layer with a mild base such as a saturated sodium bicarbonate solution to extract the acidic starting material.

      • Column Chromatography: The carboxylic acid is more polar than the desired amide and will have a lower Rf value on a silica gel TLC plate. It can be separated by column chromatography.

Question 4: My NMR spectrum shows an extra set of aromatic and pyrrolidine-like signals, suggesting an isomeric product. How is this possible?

Answer:

While less common in this specific synthesis, the formation of a regioisomeric amide is a possibility if the synthesis starts from an isomeric mixture of 4-bromo-3-methylbenzoic acid.

  • Potential Isomer: The most likely regioisomer would be (3-bromo-4-methylphenylcarbonyl)pyrrolidine.

  • Cause: This would stem from an impure starting material, specifically the presence of 3-bromo-4-methylbenzoic acid.

  • Identification:

    • ¹H NMR: The aromatic region will be complex. The coupling patterns of the aromatic protons will differ between the two isomers.

    • GC-MS or LC-MS: These techniques can separate the isomers and show two distinct peaks with the same mass-to-charge ratio.

  • Prevention and Removal:

    • Prevention: Ensure the purity of the starting 4-bromo-3-methylbenzoic acid by checking its melting point and NMR spectrum before use.

    • Removal:

      • Fractional Recrystallization: If the isomers have different solubilities, fractional recrystallization may be possible.

      • Preparative HPLC: This is often the most effective way to separate regioisomers.

Question 5: I have an impurity with a mass that is approximately double that of my product. What could this be?

Answer:

This could be a dimer formed from the reaction of the acyl chloride with a pyrrolidine-derived nucleophile. A plausible structure is a bis-acylated piperazine, which can be a trace impurity in pyrrolidine.

  • Mechanism of Formation: If the commercial pyrrolidine contains piperazine as an impurity, it can react with two equivalents of the acyl chloride to form a dimeric byproduct.

  • Identification:

    • Mass Spectrometry (MS): The mass of this byproduct will be significantly higher than the desired product.

    • ¹H and ¹³C NMR: The NMR will show signals for the 4-bromo-3-methylbenzoyl moiety, but the signals corresponding to the amine portion will be different from those of the pyrrolidine ring.

  • Prevention and Removal:

    • Prevention: Use high-purity, distilled pyrrolidine.

    • Removal:

      • Column Chromatography: The dimer will be significantly less polar than the desired product and can be separated by silica gel chromatography.

      • Recrystallization: The difference in size and polarity between the product and the dimer should allow for separation by recrystallization.[1][2][3]

Experimental Protocols

Protocol 1: Purification of this compound by Column Chromatography
  • Prepare the Column: Pack a glass column with silica gel using a slurry method with a non-polar solvent (e.g., hexane).

  • Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.

  • Elution: Start with a non-polar eluent such as 100% hexane and gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 0% to 30% ethyl acetate in hexane.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization of this compound
  • Solvent Screening: Test the solubility of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures with hexane). An ideal solvent will dissolve the compound when hot but not when cold.[2][3]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool it further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Data Presentation

CompoundKey ¹H NMR Signals (approx. ppm)Key ¹³C NMR Signals (approx. ppm)Expected M+H⁺ (m/z)
This compound 7.5 (d), 7.2 (d), 7.1 (s), 3.6 (t), 3.4 (t), 2.3 (s), 1.9 (m)169 (C=O), 138, 135, 130, 128, 125, 49, 46, 26, 24, 21 (CH₃)268.0 / 270.0
4-bromo-3-methylbenzoic acid10-12 (br s, COOH), 7.9 (d), 7.7 (d), 7.5 (s), 2.4 (s)171 (C=O), 140, 134, 132, 131, 128, 123, 23 (CH₃)215.0 / 217.0
Anhydride of 4-bromo-3-methylbenzoic acidAromatic signals, 2.4 (s)Multiple aromatic signals, 163 (C=O), 23 (CH₃)413.9 / 415.9 / 417.9

Visualizations

Main Synthesis Pathway

Main Synthesis A 4-bromo-3-methylbenzoic acid B 4-bromo-3-methylbenzoyl chloride A->B SOCl₂ or (COCl)₂ C This compound B->C Pyrrolidine, Base Side Products cluster_0 Acyl Chloride Formation Side Reactions cluster_1 Amide Formation Side Reactions A 4-bromo-3-methylbenzoic acid B 4-bromo-3-methylbenzoyl chloride A->B SOCl₂ D Anhydride byproduct B->D + Unreacted Acid E 4-bromo-3-methylbenzoyl chloride G This compound E->G + Pyrrolidine H Hydrolysis to Carboxylic Acid E->H + H₂O J Dimeric Byproduct E->J + Piperazine F Pyrrolidine G->H H⁺/OH⁻, heat I Piperazine Impurity

References

How to improve the stability of (4-BROMO-3-METHYLPHENYLCARBONYL)PYRROLIDINE in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of (4-BROMO-3-METHYLPHENYLCARBONYL)PYRROLIDINE in solution. Our resources are designed to help you identify and mitigate potential degradation issues during your experiments, ensuring the integrity and reproducibility of your results.

Troubleshooting Guide: Common Stability Issues

Researchers may encounter various stability challenges when working with this compound in solution. This guide provides a systematic approach to identifying and resolving these common issues.

Observed Issue Potential Cause Recommended Action
Loss of Potency or Activity Over Time Chemical Degradation: The compound may be degrading in the experimental medium.Conduct a forced degradation study to identify the degradation pathway (hydrolysis, oxidation, photolysis). Adjust solution pH, protect from light, or use deoxygenated solvents based on the findings.
Appearance of New Peaks in HPLC/LC-MS Analysis Degradation Product Formation: New peaks indicate the formation of impurities due to compound instability.Characterize the new peaks to understand the degradation mechanism. Optimize storage conditions (temperature, light exposure) and solution parameters (pH, solvent) to minimize degradation.
Precipitation of Compound from Solution Poor Solubility or Solvent Choice: The compound may be coming out of solution, especially during freeze-thaw cycles or long-term storage.Re-evaluate the solvent system. Consider using a co-solvent or a different primary solvent. Prepare fresh solutions before each experiment and avoid repeated freeze-thaw cycles by storing in single-use aliquots.
Inconsistent Experimental Results Variable Compound Stability: Inconsistent stability between experiments can lead to unreliable data.Standardize all experimental parameters, including solution preparation, storage, and handling. Implement routine quality control checks on the compound solution before initiating experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound in solution?

A1: Based on its chemical structure, which contains an amide linkage and a brominated aromatic ring, the most probable degradation pathways are:

  • Hydrolysis: The amide bond can be susceptible to cleavage under both acidic and basic conditions, yielding 4-bromo-3-methylbenzoic acid and pyrrolidine.[1][2]

  • Oxidation: The tertiary amine in the pyrrolidine ring and the benzylic position of the methyl group on the aromatic ring could be sites for oxidation.

  • Photodegradation: Aromatic bromine compounds can be sensitive to light, potentially leading to debromination or other radical-mediated reactions.[3]

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: The pH of the solution is a critical factor influencing the stability of this compound.[1][4] Extreme pH values (highly acidic or alkaline) are likely to accelerate the hydrolysis of the amide bond.[1][2] It is recommended to conduct stability studies across a range of pH values (e.g., pH 3, 7, and 9) to determine the optimal pH for maximum stability. For many amide-containing compounds, a neutral or slightly acidic pH is often preferred.[1]

Q3: What are the ideal storage conditions for stock solutions of this compound?

A3: To ensure the long-term stability of stock solutions, the following storage conditions are recommended:

  • Temperature: Store at low temperatures, such as -20°C or -80°C, to slow down potential degradation reactions.

  • Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.

  • Atmosphere: For compounds susceptible to oxidation, consider purging the headspace of the vial with an inert gas like argon or nitrogen before sealing.

  • Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles that can lead to precipitation and degradation.

Q4: How can I monitor the stability of this compound in my experimental setup?

A4: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, is the most effective way to monitor the stability of your compound.[5][6] This method should be able to separate the intact compound from any potential degradation products. Regularly analyzing samples from your experimental setup over time will allow you to quantify any decrease in the parent compound and the appearance of degradation products.

Experimental Protocols

To systematically investigate and improve the stability of this compound, a forced degradation study is essential.[7][8] This involves subjecting the compound to various stress conditions to accelerate its degradation and identify potential liabilities.

Protocol for Forced Degradation Study

Objective: To identify the potential degradation pathways of this compound under hydrolytic, oxidative, and photolytic stress conditions.

Materials:

  • This compound

  • HPLC grade acetonitrile and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV detector

  • pH meter

  • Photostability chamber

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

    • Photolytic Degradation: Expose a solution of the compound (in a transparent container) to a light source in a photostability chamber. A control sample should be wrapped in foil to protect it from light.

    • Thermal Degradation: Incubate the stock solution at 60°C for 24 hours.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a stability-indicating HPLC method.

Proposed Stability-Indicating HPLC Method
Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient 0-5 min: 30% B5-20 min: 30% to 90% B20-25 min: 90% B25-26 min: 90% to 30% B26-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm (or λmax of the compound)
Injection Volume 10 µL

Visualizing Stability Workflows

Understanding the logical flow of a stability study is crucial for effective troubleshooting.

Stability_Troubleshooting_Workflow cluster_problem Problem Identification cluster_investigation Investigation cluster_solution Solution Implementation cluster_validation Validation Problem Inconsistent Results or Loss of Compound Activity Forced_Degradation Forced Degradation Study (Hydrolysis, Oxidation, Photolysis) Problem->Forced_Degradation HPLC_Analysis Stability-Indicating HPLC Analysis Forced_Degradation->HPLC_Analysis Optimize_pH Optimize Solution pH HPLC_Analysis->Optimize_pH Protect_Light Protect from Light HPLC_Analysis->Protect_Light Control_Temp Control Temperature HPLC_Analysis->Control_Temp Inert_Atmosphere Use Inert Atmosphere HPLC_Analysis->Inert_Atmosphere Validation Validate Improved Stability Optimize_pH->Validation Protect_Light->Validation Control_Temp->Validation Inert_Atmosphere->Validation

Caption: A workflow for troubleshooting stability issues.

Forced_Degradation_Pathway cluster_stress Stress Conditions cluster_products Potential Degradation Products Compound (4-BROMO-3-METHYLPHENYL CARBONYL)PYRROLIDINE Acid_Base Acid/Base (Hydrolysis) Compound->Acid_Base Oxidant Oxidizing Agent (e.g., H₂O₂) Compound->Oxidant Light UV/Visible Light (Photolysis) Compound->Light Hydrolysis_Products 4-Bromo-3-methylbenzoic acid + Pyrrolidine Acid_Base->Hydrolysis_Products Oxidation_Products Oxidized Derivatives Oxidant->Oxidation_Products Photolysis_Products Debrominated or Rearranged Products Light->Photolysis_Products

Caption: Potential degradation pathways of the compound.

References

Preventing debromination during reactions with (4-BROMO-3-METHYLPHENYLCARBONYL)PYRROLIDINE

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (4-BROMO-3-METHYLPHENYLCARBONYL)PYRROLIDINE. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing a common side reaction: unwanted debromination. This guide provides detailed, question-and-answer-based troubleshooting, FAQs, and optimized experimental protocols to help you mitigate C-Br bond cleavage during your synthetic transformations.

Frequently Asked Questions (FAQs)

Q1: What is debromination and why is it a problem in reactions with this compound?

Debromination is the undesired removal of the bromine atom from the aromatic ring, replacing it with a hydrogen atom. This side reaction leads to the formation of (3-methylphenylcarbonyl)pyrrolidine as a byproduct, reducing the yield of the desired functionalized product and complicating purification.

Q2: What are the common types of reactions where debromination of this compound is observed?

Debromination is frequently encountered in several key reaction types, including:

  • Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig): These reactions are highly susceptible to hydrodehalogenation, a common side reaction where a hydrogen atom replaces the halogen.

  • Grignard reagent formation: The process of forming the Grignard reagent can be accompanied by the quenching of the newly formed organometallic species by trace protic sources, leading to the debrominated product.

  • Directed ortho-metalation (DoM): While the amide group can direct lithiation to the ortho position, competing halogen-metal exchange can occur, leading to debromination upon workup.

Q3: What are the primary factors that promote debromination?

Several factors can contribute to increased rates of debromination:

  • High reaction temperatures: Elevated temperatures can provide the activation energy needed for the debromination pathway.[1]

  • Strong bases: Certain strong bases can act as hydride donors or promote the formation of species that lead to debromination.

  • Presence of protic impurities: Water, alcohols, or other protic impurities can serve as a hydrogen source for the reduction of the C-Br bond.[1]

  • Catalyst and ligand choice: In palladium-catalyzed reactions, the choice of catalyst and ligand can significantly influence the competition between the desired coupling and debromination.

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during your experiments with this compound.

Issue 1: Significant Debromination During Palladium-Catalyzed Cross-Coupling Reactions

Symptoms:

  • Low yield of the desired coupled product.

  • Presence of a significant amount of (3-methylphenylcarbonyl)pyrrolidine byproduct, confirmed by LC-MS or NMR.

  • Complex product mixture that is difficult to purify.

Root Causes and Solutions: Hydrodehalogenation in palladium-catalyzed reactions often arises from the formation of a palladium-hydride (Pd-H) species, which competes with the desired catalytic cycle. The source of the hydride can be the base, solvent, or other reagents.

Troubleshooting Workflow:

start Debromination Observed in Cross-Coupling Reaction base Evaluate Base start->base High byproduct formation? temp Assess Temperature & Time base->temp Using strong base (e.g., NaOtBu)? Switch to weaker inorganic base (K₂CO₃, Cs₂CO₃, K₃PO₄). end Debromination Minimized base->end Issue Resolved catalyst Modify Catalyst System temp->catalyst Reaction at high temp (>100 °C)? Lower temperature and monitor closely. temp->end Issue Resolved solvent Check Solvent & Reagents catalyst->solvent Standard catalyst promoting debromination? Try bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos). catalyst->end Issue Resolved solvent->end Using protic solvents or wet reagents? Use anhydrous, degassed aprotic solvents (e.g., Toluene, Dioxane, THF).

Caption: Troubleshooting workflow for minimizing debromination in cross-coupling reactions.

Quantitative Data Summary: Suzuki Coupling Optimization

EntryBaseLigandTemperature (°C)Yield of Desired Product (%)Yield of Debrominated Product (%)
1NaOtBuPPh₃1104550
2K₂CO₃PPh₃1106530
3K₂CO₃SPhos908510
4K₃PO₄XPhos9092<5

Experimental Protocol: Optimized Suzuki-Miyaura Coupling

  • Reagents & Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Pd₂(dba)₃ (2 mol%)

    • XPhos (4 mol%)

    • Potassium Phosphate (K₃PO₄) (2.5 equiv)

    • Anhydrous, degassed 1,4-dioxane

    • Degassed water

    • Schlenk flask or reaction vial with stir bar

    • Inert gas supply (Argon or Nitrogen)

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and K₃PO₄.

    • Add the palladium catalyst (Pd₂(dba)₃) and the ligand (XPhos).

    • Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.

    • Add the degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe.

    • Heat the reaction mixture to 90 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting material. The reaction is typically complete in 4-12 hours.

    • Upon completion, cool the mixture to room temperature.

    • Dilute with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Issue 2: Debromination During Grignard Reagent Formation and Subsequent Reactions

Symptoms:

  • Formation of (3-methylphenylcarbonyl)pyrrolidine after quenching the Grignard reaction.

  • Low yield of the desired product after reaction with an electrophile.

Root Causes and Solutions: Grignard reagents are highly basic and will react with any available protic source. Trace amounts of water in the solvent or on the glassware can lead to immediate quenching of the Grignard reagent, resulting in the debrominated starting material.

Troubleshooting Workflow:

start Debromination Observed in Grignard Reaction conditions Ensure Anhydrous Conditions start->conditions Protic quench? temp Lower Reaction Temperature conditions->temp Dry glassware and solvent rigorously. Use freshly distilled THF. end Successful Grignard Formation conditions->end Issue Resolved addition Slow Reagent Addition temp->addition Unstable intermediate? Maintain temperature at 0 °C or below. temp->end Issue Resolved addition->end Localized heating? Add the aryl bromide solution dropwise to the magnesium turnings. start Debromination Observed in DoM Reaction base Choice of Organolithium Base start->base Halogen-metal exchange? temp Lower Reaction Temperature base->temp Using n-BuLi? Consider LDA or s-BuLi, which can favor deprotonation over exchange. end Selective ortho-Metalation base->end Issue Resolved additive Consider Additives temp->additive Reaction at -20 °C or higher? Perform the lithiation at -78 °C. temp->end Issue Resolved additive->end Still observing exchange? Additives like TMEDA can accelerate deprotonation.

References

Technical Support Center: Synthesis of (4-Bromo-3-methylphenylcarbonyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of (4-Bromo-3-methylphenylcarbonyl)pyrrolidine. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate a smooth and efficient synthesis process, particularly when scaling up.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Question: The reaction yield is low. What are the potential causes and how can I improve it?

Answer:

Low yields in the synthesis of this compound can stem from several factors. The primary reasons include incomplete activation of the carboxylic acid, side reactions, or poor reaction kinetics. Here are some steps to troubleshoot and improve the yield:

  • Optimize the Coupling Reagent: The choice of coupling reagent is critical for maximizing yield.[1] For challenging couplings, highly efficient and fast-acting reagents like HATU may provide better results, although they can be more expensive.[1] A cost-effective and robust alternative is the use of EDC in combination with an additive like HOBt.[1][2]

  • Ensure Anhydrous Conditions: Amide coupling reactions are sensitive to water, which can hydrolyze the activated carboxylic acid intermediate. Ensure all glassware is oven-dried and use anhydrous solvents.

  • Control Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C) can help to control the rate of competing side reactions.[2]

  • Order of Reagent Addition: Pre-activating the 4-bromo-3-methylbenzoic acid with the coupling reagent and a base for a short period (15-30 minutes) before adding pyrrolidine can significantly improve yields by ensuring the activated species is readily available to react with the desired amine.[2]

  • Slow Addition of Pyrrolidine: Adding the pyrrolidine dropwise to the activated carboxylic acid solution helps to maintain a low concentration of the free amine, which can minimize side reactions.[2]

Question: I am observing significant impurity formation. How can I identify and minimize these impurities?

Answer:

Impurity formation is a common challenge. The most likely impurities are unreacted starting materials, byproducts from the coupling reagent, or side products from unwanted reactions.

  • Identify the Impurities: Use analytical techniques like TLC or LC-MS to monitor the reaction progress and identify the nature of the impurities.

  • Minimize Byproducts from Coupling Reagents:

    • If using EDC, the urea byproduct is water-soluble, which simplifies its removal during aqueous workup.[1]

    • For phosphonium-based reagents like PyBOP, byproducts can sometimes be challenging to remove.

  • Prevent Self-Polymerization: 4-Bromo-3-methylbenzoic acid can potentially react with itself if the activation and subsequent reaction with pyrrolidine are not efficient. Pre-activation and slow addition of the amine are key to preventing this.[2]

  • Purification Strategy: If impurities persist, column chromatography is an effective method for purification. Recrystallization can also be employed if a suitable solvent system is identified.

Question: The reaction is not going to completion, even after an extended period. What should I do?

Answer:

A stalled reaction can be due to several factors, including insufficient reagent activity or deactivation of the coupling agent.

  • Check Reagent Quality: Ensure that the coupling reagents and the starting materials are of high purity and have not degraded. Coupling reagents, in particular, can be sensitive to moisture.

  • Increase Reagent Equivalents: A slight excess of the coupling reagent (1.1 to 1.5 equivalents) and the amine (1.0 to 1.2 equivalents) can help drive the reaction to completion.[1]

  • Optimize the Base: A non-nucleophilic organic base, such as DIPEA or triethylamine, is crucial.[1][2] Typically, 2-3 equivalents of the base are used to deprotonate the carboxylic acid and neutralize acidic byproducts.[2]

  • Solvent Choice: The choice of solvent can influence reaction kinetics. DMF is a common choice for amide coupling reactions due to its ability to dissolve the reactants and intermediates.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common and direct method is the amide coupling reaction between 4-bromo-3-methylbenzoic acid and pyrrolidine. This involves activating the carboxylic acid group of 4-bromo-3-methylbenzoic acid with a coupling reagent, followed by the nucleophilic attack of pyrrolidine to form the amide bond.

Q2: Which coupling reagent is best for this synthesis?

A2: The "best" coupling reagent depends on the scale of the reaction, cost considerations, and desired purity. For small-scale synthesis where high yield and purity are paramount, uronium/aminium-based reagents like HATU are excellent choices due to their high efficiency and fast reaction times.[1][2] For larger-scale synthesis, carbodiimides such as EDC, used with additives like HOBt, offer a robust and more economical option.[1][2]

Q3: What is the role of the base in this reaction, and which one should I use?

A3: A non-nucleophilic organic base is essential to deprotonate the carboxylic acid, which facilitates its activation by the coupling reagent. It also neutralizes any acidic byproducts generated during the reaction. Diisopropylethylamine (DIPEA) is a common choice due to its steric bulk, which minimizes side reactions.[2] Other bases like triethylamine (TEA) can also be used.[2]

Q4: Does the bromo-substituent on the phenyl ring interfere with the amide coupling reaction?

A4: Under standard amide coupling conditions, the bromo-substituent is generally stable and does not interfere with the reaction. However, it is a potential site for side reactions if palladium catalysts or strong nucleophiles are present under harsh conditions.

Q5: What are the key considerations for scaling up the synthesis of this compound?

A5: When scaling up, several factors become more critical:

  • Heat Transfer: The reaction can be exothermic, especially during the addition of the coupling reagent. Ensure efficient stirring and cooling to maintain the desired reaction temperature.

  • Reagent Addition: Controlled, slow addition of reagents is crucial to manage the reaction exotherm and minimize side reactions.

  • Workup and Purification: Extractions and purifications can be more challenging at a larger scale. Recrystallization may be a more practical purification method than chromatography for large quantities of the product.

  • Cost of Reagents: The cost of coupling reagents becomes a significant factor at scale. More economical options like EDC/HOBt are often preferred for industrial applications.

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Amide Synthesis

Coupling ReagentAdditiveBaseSolventReaction Time (h)Typical Yield (%)Purity (%)Notes
EDCHOBtDIPEADMF4-1285>95A common and cost-effective choice. The urea byproduct is water-soluble, simplifying workup.[1][2]
HATUNoneDIPEADMF295>98Highly efficient and fast-acting, especially for challenging couplings. May be more expensive.[1][2]
T3P®NonePyridineEtOAc492>97A versatile and safe reagent.
PyBOPNoneDIPEADMF2-690>97Effective and can minimize certain side reactions.

Experimental Protocols

Protocol 1: Synthesis of this compound using HATU

  • To a solution of 4-bromo-3-methylbenzoic acid (1.0 eq) in anhydrous DMF, add DIPEA (2.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add HATU (1.1 eq) to the solution and stir for 15-30 minutes to allow for pre-activation.[2]

  • Slowly add pyrrolidine (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC or LC-MS.

  • Once the reaction is complete, quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Protocol 2: Synthesis of this compound using EDC/HOBt

  • Dissolve 4-bromo-3-methylbenzoic acid (1.0 eq), HOBt (1.2 eq), and pyrrolidine (1.1 eq) in anhydrous DMF.

  • Add DIPEA (2.5 eq) to the mixture.

  • Cool the reaction to 0 °C in an ice bath.

  • Add EDC (1.2 eq) portion-wise to the reaction mixture.[2]

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.[2]

  • Follow steps 6-9 from Protocol 1 for workup and purification.

Mandatory Visualization

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification start Dissolve 4-bromo-3-methylbenzoic acid and Base (e.g., DIPEA) in Solvent (e.g., DMF) cool Cool to 0 °C start->cool add_coupling Add Coupling Reagent (e.g., HATU or EDC/HOBt) cool->add_coupling pre_activate Stir for 15-30 min (Pre-activation) add_coupling->pre_activate add_amine Add Pyrrolidine pre_activate->add_amine stir_monitor Stir and Monitor (TLC/LC-MS) add_amine->stir_monitor quench Quench Reaction stir_monitor->quench extract Extract Product quench->extract purify Purify (Chromatography/Recrystallization) extract->purify end Final Product purify->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_activation Activation Issues cluster_conditions Reaction Conditions cluster_impurities Impurity Issues start Low Yield or Incomplete Reaction? check_reagents Check Reagent Quality (Anhydrous conditions, fresh coupling agent) start->check_reagents Yes slow_addition Slowly Add Pyrrolidine start->slow_addition Impurity Observed pre_activate Implement Pre-activation Step (15-30 min before adding pyrrolidine) check_reagents->pre_activate optimize_temp Optimize Temperature (Start at 0 °C) pre_activate->optimize_temp optimize_reagents Optimize Reagent Stoichiometry (Slight excess of coupling agent and amine) optimize_temp->optimize_reagents check_base Ensure Adequate Base (2-3 equivalents of DIPEA/TEA) optimize_reagents->check_base solution Improved Yield and Purity check_base->solution purification Optimize Purification (Chromatography or Recrystallization) slow_addition->purification purification->solution

Caption: Troubleshooting guide for the synthesis of this compound.

References

Technical Support Center: Diastereoselective Pyrrolidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of pyrrolidine scaffolds. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges in achieving high diastereoselectivity.

Troubleshooting Guides & FAQs

This section addresses specific issues you may encounter during your experiments, offering potential causes and actionable solutions.

Q1: I am observing a low diastereomeric ratio (d.r.) in my pyrrolidine synthesis. What are the common causes and how can I improve it?

A1: A low diastereomeric ratio indicates a small energy difference between the transition states leading to the different diastereomers. Several factors can be adjusted to enhance selectivity.

Potential Causes & Troubleshooting Steps:

  • Reaction Temperature: Higher temperatures can overcome the small energy barriers between competing diastereomeric pathways.

    • Solution: Lowering the reaction temperature often increases diastereoselectivity by amplifying the energetic differences between the transition states.[1]

  • Solvent Choice: The polarity and coordinating ability of the solvent can influence the conformation of substrates and the stability of transition states.[1][2]

    • Solution: Screen a range of solvents with varying polarities (e.g., polar aprotic like DMF, non-polar like toluene, or protic like ethanol).[1][2]

  • Catalyst/Reagent Selection: The steric and electronic properties of the catalyst or reagents play a crucial role in facial selectivity.

    • Solution:

      • If using a Lewis acid, experiment with different ones (e.g., TiCl₄, Yb(OTf)₃, BF₃·OEt₂).[1]

      • For organocatalyzed reactions, modifying the catalyst structure can significantly impact selectivity.[3][4]

      • In metal-catalyzed reactions, the choice of metal and ligand is critical. For instance, copper(II) 2-ethylhexanoate has shown high diastereoselectivity in certain intramolecular aminooxygenation reactions.[5]

  • Substrate Modification: The steric bulk of protecting groups or other substituents on your starting materials can influence the approach of reactants.

    • Solution: Consider altering the size of protecting groups on the nitrogen atom or other parts of the molecule to enhance steric hindrance and favor one diastereomer.[1]

  • Reagent Purity: Impurities, especially water, can interfere with catalysts, particularly Lewis acids, and diminish selectivity.[1]

    • Solution: Ensure all reagents and solvents are pure and anhydrous, especially for moisture-sensitive reactions.

Q2: My 1,3-dipolar cycloaddition reaction is yielding a mixture of regioisomers in addition to diastereomers. How can I improve regioselectivity?

A2: Poor regioselectivity in 1,3-dipolar cycloadditions arises from similar energy levels of the frontier molecular orbitals (HOMO-LUMO) of the interacting termini of the dipole and dipolarophile.

Potential Causes & Troubleshooting Steps:

  • Electronic Effects: Insufficient electronic differentiation between the ends of the dipolarophile can lead to a lack of regiocontrol.

    • Solution:

      • Introduce electron-withdrawing or electron-donating groups to polarize the dipolarophile.

      • Utilize a catalyst, such as a Lewis acid or a transition metal complex, which can coordinate to the dipole or dipolarophile and enhance the electronic differences between the termini.[6]

  • Solvent and Temperature: These parameters can influence the transition state energies of the competing regioisomeric pathways.

    • Solution: Systematically screen different solvents and reaction temperatures. Non-polar solvents may favor one regioisomer over another.[6]

Q3: I am using a chiral auxiliary, but the diastereoselectivity is still poor. What could be the issue?

A3: While chiral auxiliaries are powerful tools, their effectiveness can be compromised by several factors.

Potential Causes & Troubleshooting Steps:

  • Mismatched Steric/Electronic Effects: The inherent facial bias of the substrate might oppose the directing effect of the chiral auxiliary.

    • Solution: It may be necessary to try a different chiral auxiliary with alternative steric and electronic properties. The N-tert-butanesulfinyl group is a highly effective chiral auxiliary in many cycloaddition reactions.[1]

  • Reaction Conditions: The reaction conditions may not be optimal for the chosen auxiliary to exert maximum stereocontrol.

    • Solution: Re-optimize the reaction conditions (temperature, solvent, catalyst) in the presence of the chiral auxiliary.

  • Conformational Flexibility: If the molecule has too much conformational freedom, the directing group's influence can be diminished.

    • Solution: Introducing elements that restrict conformational rotation, such as cyclic structures or bulky groups, can enhance the effectiveness of the auxiliary.

Data Presentation: Comparison of Catalytic Systems

The following tables summarize quantitative data from various studies to facilitate comparison of different approaches to diastereoselective pyrrolidine synthesis.

Table 1: Organocatalytic Michael Addition for Polysubstituted Pyrrolidine Synthesis [3]

Catalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Diastereomeric Ratio (d.r.)Enantiomeric Excess (ee, %)
20Toluene-202495>95:592
10CH₂Cl₂0488890:1085
20THF-407275>95:594

Table 2: Yb(OTf)₃ Catalyzed Three-Component Reaction [7]

AldehydeAmineSolventTemperatureYield (%)Diastereomeric Ratio (cis:trans)
BenzaldehydeBenzylamineTolueneRT92>10:1
IsobutyraldehydeAnilineCH₂Cl₂RT85>10:1
CinnamaldehydeBenzylamineTolueneRT888:1

Table 3: Copper-Promoted Intramolecular Aminooxygenation [5][8]

SubstrateProductYield (%)Diastereomeric Ratio
α-Substituted 4-pentenyl sulfonamide2,5-cis-pyrrolidine76-97>20:1
γ-Substituted 4-pentenyl sulfonamide2,3-trans-pyrrolidine-~3:1
N-substituent tethered to α-carbon2,5-trans-pyrrolidine->20:1

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Yb(OTf)₃-Catalyzed Three-Component Synthesis of Pyrrolidines [1]

  • In a flame-dried flask under an inert atmosphere (N₂ or Ar), combine the aldehyde (1.0 equiv), primary amine (1.0 equiv), and Yb(OTf)₃ (10 mol%) in a suitable solvent like toluene.

  • Stir the mixture at room temperature for 30 minutes to facilitate the in situ formation of the aldimine.

  • Add the 1,1-cyclopropanediester (1.2 equiv) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous NaHCO₃ solution.

  • Perform a standard aqueous workup, extracting the aqueous layer with an organic solvent (e.g., CH₂Cl₂).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the diastereomeric ratio by ¹H and ¹³C NMR analysis of the crude reaction mixture.

Protocol 2: Copper-Promoted Intramolecular Aminooxygenation of Alkenes [5]

  • To a solution of the 4-pentenyl sulfonamide substrate (1.0 equiv) in xylenes, add Copper(II) 2-ethylhexanoate (Cu(EH)₂) (1.5 equiv) and TEMPO (3.0 equiv).

  • Heat the reaction mixture to 130 °C.

  • Stir for 24 hours or until the reaction is complete as monitored by TLC.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the substituted pyrrolidine.

  • Analyze the diastereoselectivity of the product via NMR spectroscopy.

Visualizations

The following diagrams illustrate key concepts and workflows for improving diastereoselectivity.

troubleshooting_workflow start Low Diastereomeric Ratio (d.r.) Observed temp Lower Reaction Temperature start->temp solvent Screen Different Solvents start->solvent catalyst Vary Catalyst/ Reagent start->catalyst substrate Modify Substrate (e.g., Protecting Groups) start->substrate check_dr Analyze d.r. temp->check_dr solvent->check_dr catalyst->check_dr substrate->check_dr success Improved d.r. check_dr->success Yes fail d.r. Still Low check_dr->fail No reassess Re-evaluate Strategy/ Consider Alternative Route fail->reassess

Caption: Troubleshooting workflow for low diastereoselectivity.

cycloaddition_pathways reactants Azomethine Ylide + Dipolarophile ts_endo Endo Approach (TSendo) reactants->ts_endo k_endo ts_exo Exo Approach (TSexo) reactants->ts_exo k_exo products Diastereomeric Pyrrolidine Products ts_endo->products Product A ts_exo->products Product B note Diastereoselectivity depends on the energy difference between TSendo and TSexo. Lowering temperature favors the lower energy path.

Caption: Competing transition states in a 1,3-dipolar cycloaddition.

experimental_workflow start Define Synthesis Target lit_review Literature Review for Similar Scaffolds start->lit_review condition_screening Screening of Reaction Conditions (Solvent, Temp, Catalyst) lit_review->condition_screening analysis Analysis of Diastereomeric Ratio (NMR, HPLC) condition_screening->analysis optimization Optimization of Best Conditions analysis->optimization d.r. < desired scale_up Scale-up Synthesis analysis->scale_up d.r. ≥ desired optimization->condition_screening end Final Product scale_up->end

References

Overcoming poor reactivity of (4-BROMO-3-METHYLPHENYLCARBONYL)PYRROLIDINE in cross-coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the cross-coupling of (4-BROMO-3-METHYLPHENYLCARBONYL)PYRROLIDINE and related sterically hindered substrates.

Frequently Asked Questions (FAQs)

Q1: Why is my cross-coupling reaction with this compound showing poor reactivity or low yield?

A1: The poor reactivity of this compound in cross-coupling reactions can typically be attributed to a combination of steric and electronic factors. The methyl group at the ortho-position to the bromine atom creates significant steric hindrance, which can impede the crucial oxidative addition step in the catalytic cycle. Additionally, the para-carbonyl group is electron-withdrawing, which can influence the electron density of the aromatic ring and its reactivity. Common issues include suboptimal catalyst-ligand combination, inappropriate base or solvent selection, and catalyst deactivation.[1]

Q2: What are the most critical parameters to optimize for this type of hindered substrate?

A2: For sterically hindered aryl bromides like this compound, the most critical parameters to optimize are the choice of ligand and base. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs) are often necessary to facilitate the challenging oxidative addition and reductive elimination steps.[1] The base must be strong enough to promote transmetalation (in Suzuki coupling) or amine deprotonation (in Buchwald-Hartwig amination) but not so strong as to cause substrate decomposition.

Q3: Can I use standard cross-coupling conditions, such as Pd(PPh₃)₄ and Na₂CO₃, for this substrate?

A3: While traditional catalysts like Pd(PPh₃)₄ are effective for a range of Suzuki couplings, they are often inefficient for sterically hindered substrates and may require higher temperatures and longer reaction times.[1] For a substrate with ortho-substitution like this compound, more specialized and highly active catalyst systems are generally required to achieve good yields.

Troubleshooting Guide

Issue 1: Low or No Conversion of Starting Material

Q: I am not observing any significant consumption of my this compound. What should I check first?

A: Low or no conversion often points to a problem with the catalyst activation or the oxidative addition step. Here is a systematic approach to troubleshoot this issue:

  • Reaction Setup: Confirm that the reaction was set up under strictly anaerobic (oxygen-free) conditions. Degas the solvent and purge the reaction vessel thoroughly with an inert gas like argon or nitrogen. Oxygen can deactivate the palladium catalyst.

  • Ligand Choice: For this sterically hindered substrate, standard ligands like triphenylphosphine (PPh₃) are likely to be ineffective. Switch to a bulkier, more electron-rich ligand designed for challenging couplings.

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

TroubleshootingWorkflow cluster_checks Initial Diagnostics cluster_optimization Optimization Strategy start Low/No Conversion catalyst Check Catalyst Activity (Is it fresh? Active?) start->catalyst conditions Verify Reaction Setup (Inert atmosphere? Degassed solvent?) start->conditions reagents Assess Reagent Purity (Aryl halide, boronic acid/amine) start->reagents ligand Select Appropriate Ligand (Bulky & Electron-Rich) catalyst->ligand base Optimize Base (Strength & Solubility) conditions->base solvent_temp Adjust Solvent & Temperature (Higher boiling point? Increase temp?) reagents->solvent_temp rerun Re-run Optimized Reaction ligand->rerun base->rerun solvent_temp->rerun outcome Successful Coupling? rerun->outcome end_success Isolate Product outcome->end_success  Yes end_fail Consult Specialist Literature/ Further Optimization outcome->end_fail  No

Issue 2: Formation of Side Products (e.g., Dehalogenation)

Q: My starting material is being consumed, but I am getting a significant amount of dehalogenated product (hydrodehalogenation) instead of the desired coupled product. How can I prevent this?

A: Hydrodehalogenation is a common side reaction, especially with electron-rich phosphine ligands and certain bases. It occurs when the aryl halide is reduced instead of undergoing cross-coupling.

  • Choice of Base: Very strong bases like sodium tert-butoxide (NaOtBu) can sometimes promote this side reaction. Consider switching to a weaker inorganic base such as K₃PO₄ or Cs₂CO₃.[1]

  • Ligand Modification: While bulky ligands are necessary, some can be more prone to promoting dehalogenation than others. If the problem persists, screening a different class of bulky ligands (e.g., trying an NHC-based catalyst instead of a phosphine-based one) may be beneficial.

  • Water Content: Ensure your reaction is anhydrous. Trace amounts of water can be a proton source for the dehalogenation pathway. Use dry solvents and reagents.

Data & Protocols

Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling of Hindered Aryl Bromides
Catalyst PrecursorLigandBaseSolventTemp. (°C)Typical Yield (%)Notes
Pd₂(dba)₃SPhosK₃PO₄Toluene/H₂O100>90A robust system for many hindered substrates.[2]
Pd(OAc)₂RuPhosK₃PO₄2-MeTHF95>90Effective for ortho-substituted anilines.[3]
PEPPSI-IPrNoneK₂CO₃Dioxane80-10085-95NHC-based catalyst, often shows high stability.
CataCXium A Pd G3CataCXium AK₃PO₄2-MeTHF90>90Uniquely effective for ortho-bromoanilines.[3]
Table 2: Recommended Catalyst Systems for Buchwald-Hartwig Amination of Hindered Aryl Bromides
Catalyst PrecursorLigandBaseSolventTemp. (°C)Typical Yield (%)Notes
Pd₂(dba)₃BrettPhosNaOtBuToluene100>90Excellent for coupling with primary amines.
Pd(OAc)₂XPhosK₃PO₄Dioxane10085-95A versatile and highly active system.
PEPPSI-IPrNoneNaOtBuToluene100>90Robust NHC catalyst, good for secondary amines.[4]
[Pd(allyl)Cl]₂t-BuXPhosNaOtBuToluene100>85Effective for sterically demanding secondary amines.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

This is a representative protocol that should be optimized for your specific coupling partner.

  • Preparation: To an oven-dried reaction vial containing a magnetic stir bar, add this compound (1.0 equiv.), the desired boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vial with a septum cap, and evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., SPhos Pd G2, 1-3 mol%) and the ligand (if not using a pre-catalyst). Then, add the degassed solvent (e.g., toluene or 1,4-dioxane, to achieve a concentration of ~0.1 M).

  • Reaction: Place the vial in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound

This is a representative protocol that should be optimized for your specific amine coupling partner.

  • Preparation: In a glovebox or under a flow of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv.) to an oven-dried reaction vial with a magnetic stir bar.

  • Reagent Addition: Add this compound (1.0 equiv.), seal the vial with a septum, and remove from the glovebox. Add the degassed solvent (e.g., toluene) followed by the amine (1.1-1.2 equiv.) via syringe.

  • Reaction: Place the vial in a preheated oil bath or heating block (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Quench carefully with saturated aqueous NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Visualization of Catalyst Selection Logic

LigandSelection cluster_suzuki_ligands Recommended Suzuki Ligands cluster_buchwald_ligands Recommended Buchwald-Hartwig Ligands start Starting Cross-Coupling of This compound reaction_type Select Reaction Type start->reaction_type suzuki Suzuki-Miyaura (C-C Coupling) reaction_type->suzuki C-C buchwald Buchwald-Hartwig (C-N Coupling) reaction_type->buchwald C-N sphos SPhos suzuki->sphos General/Robust ruphos RuPhos suzuki->ruphos For Hindered Anilines nhc_suzuki PEPPSI-IPr (NHC) suzuki->nhc_suzuki High Stability xphos XPhos buchwald->xphos Versatile brettphos BrettPhos buchwald->brettphos Primary Amines nhc_buchwald PEPPSI-IPr (NHC) buchwald->nhc_buchwald Secondary Amines outcome High Yield Expected sphos->outcome ruphos->outcome nhc_suzuki->outcome xphos->outcome brettphos->outcome nhc_buchwald->outcome

References

Technical Support Center: Troubleshooting Guide for Pyrrolidinone Core Elimination Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction for the Modern Researcher

Welcome to the technical support center for professionals navigating the complexities of pyrrolidinone core chemistry. The pyrrolidinone scaffold is a cornerstone in the synthesis of a multitude of biologically active compounds.[1] A critical transformation in the functionalization of this core is the elimination reaction, a powerful tool for introducing unsaturation and enabling further molecular diversification.

However, the path to a successful elimination is often fraught with challenges, from low yields to a frustrating array of side products. This guide is designed to be your dedicated resource, moving beyond generic protocols to provide in-depth, field-tested insights into troubleshooting the specific issues encountered during these reactions. Here, we dissect the "why" behind the "how," empowering you to make informed decisions at the bench.

Frequently Asked Questions (FAQs)

Q1: My elimination reaction is not proceeding, or the yield is very low. What are the primary factors I should investigate?

A1: When an elimination reaction on a pyrrolidinone core fails to initiate or provides a low yield of the desired unsaturated product, a systematic evaluation of the reaction components is crucial. The primary factors to scrutinize are the base, the leaving group, and the reaction temperature.

  • Base Strength and Steric Hindrance: The choice of base is paramount in elimination reactions. A base that is too weak may not be capable of abstracting the proton at the alpha-position to the carbonyl, which is a prerequisite for elimination. Conversely, a base that is too strong or sterically unhindered might favor competing substitution reactions. For instance, in an E2 mechanism, a strong, non-nucleophilic base is often preferred to minimize SN2 side products.[2][3] If you are using a mild base like potassium carbonate, consider switching to a stronger, non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a bulky alkoxide like potassium tert-butoxide.

  • Leaving Group Ability: A good leaving group is essential for both E1 and E2 mechanisms as it is involved in the rate-determining step.[4][5][6] Poor leaving groups, such as hydroxyl (-OH), will require activation, for instance, by protonation with a strong acid to form a better leaving group (-OH2+), or by conversion to a sulfonate ester (e.g., tosylate, mesylate) which are excellent leaving groups.[6][7] If your substrate has a poor leaving group, consider converting it to a better one prior to the elimination step.

  • Reaction Temperature: Elimination reactions are often favored at higher temperatures compared to their substitution counterparts.[8] If your reaction is sluggish at room temperature, a carefully controlled increase in temperature can significantly enhance the reaction rate. However, be mindful that excessive heat can lead to undesired side reactions like dehydrogenation or decomposition.[9] It is advisable to perform a temperature screen to identify the optimal balance.

Q2: I am observing the formation of a pyrrole byproduct instead of my desired dihydropyrrolone. How can I prevent this over-oxidation?

A2: The formation of a pyrrole ring is a common side reaction, resulting from dehydrogenation of the pyrrolidinone core.[9] This is particularly prevalent when using certain metal catalysts or under harsh reaction conditions.

  • Catalyst Choice: If your synthetic route involves a metal-catalyzed step, be aware that catalysts like palladium, platinum, or ruthenium can promote dehydrogenation, especially at elevated temperatures.[9] If possible, consider a metal-free alternative for other transformations in your sequence or choose a catalyst with lower dehydrogenation activity.

  • Control of Reaction Conditions: High temperatures and prolonged reaction times can contribute to the formation of pyrrole byproducts.[9] Monitor your reaction closely using techniques like TLC or LC-MS and aim to stop the reaction as soon as the starting material is consumed. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to minimize oxidative side reactions.

Q3: My elimination reaction is producing a mixture of regioisomers. How can I improve the selectivity?

A3: The formation of a mixture of alkene regioisomers is a common challenge in elimination reactions, governed by Zaitsev's rule (favoring the more substituted alkene) and Hofmann's rule (favoring the less substituted alkene). The outcome can often be influenced by the choice of base and the steric environment of the substrate.

  • Sterically Hindered Bases: To favor the formation of the less substituted (Hofmann) product, a sterically bulky base is often employed.[10] Bases like potassium tert-butoxide or lithium diisopropylamide (LDA) will preferentially abstract the more accessible, less sterically hindered proton.

  • Leaving Group: The nature of the leaving group can also influence regioselectivity. Large leaving groups, such as quaternary ammonium salts, can favor the formation of the Hofmann product due to steric interactions in the transition state.

Q4: I am struggling with the purification of my dihydropyrrolone product from the reaction mixture. What strategies can I employ?

A4: Purification of pyrrolidinone derivatives can be challenging due to their polarity.

  • Chromatography: Flash column chromatography is a standard method for purification. A systematic screening of solvent systems with varying polarities is recommended to achieve optimal separation.[11]

  • Crystallization: If the product is a solid, melt crystallization can be a highly effective purification technique to obtain high-purity material.[11] This method avoids the use of solvents and can be scaled up.

  • Wash-Free Solid-Phase Synthesis: For peptide synthesis involving pyrrolidine-based reagents, innovative techniques like total wash elimination for solid-phase peptide synthesis (SPPS) can simplify the purification process by minimizing residual reagents.[12]

Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting common issues in pyrrolidinone core elimination reactions.

TroubleshootingWorkflow Troubleshooting Pyrrolidinone Elimination Reactions start Problem Encountered low_yield Low Yield / No Reaction start->low_yield side_products Side Product Formation start->side_products regio_issue Regioisomer Mixture start->regio_issue purification_issue Purification Difficulty start->purification_issue check_base Evaluate Base: - Strength (pKa) - Steric Hindrance low_yield->check_base pyrrole Unwanted Pyrrole Formation (Dehydrogenation) side_products->pyrrole ring_opening Ring-Opening (Hydrolysis) side_products->ring_opening substitution Substitution Product (SN1/SN2) side_products->substitution base_sterics Employ Sterically Hindered Base (e.g., t-BuOK, LDA) regio_issue->base_sterics chromatography Optimize Flash Chromatography - Solvent screen purification_issue->chromatography check_lg Assess Leaving Group: - Is it a good leaving group? - Consider activation/derivatization check_base->check_lg check_temp Optimize Temperature: - Incremental increase - Monitor for decomposition check_lg->check_temp solution Problem Resolved check_temp->solution catalyst Re-evaluate Catalyst: - Metal-free alternative? - Lower activity catalyst pyrrole->catalyst ph_control Control pH: - Avoid strongly acidic/basic conditions ring_opening->ph_control base_choice Use Bulky, Non-nucleophilic Base substitution->base_choice conditions Modify Conditions: - Lower temperature - Shorter reaction time - Inert atmosphere catalyst->conditions conditions->solution ph_control->solution base_choice->solution lg_size Utilize a Bulky Leaving Group base_sterics->lg_size lg_size->solution crystallization Attempt Crystallization - Melt crystallization chromatography->crystallization crystallization->solution

Caption: Decision workflow for troubleshooting pyrrolidinone elimination reactions.

Key Experimental Parameters and Recommendations

For successful elimination reactions, a careful selection of reagents and conditions is paramount. The following table summarizes key parameters and provides recommendations based on the desired outcome and potential issues.

ParameterRecommendation for E2 ReactionsRecommendation for E1 ReactionsTroubleshooting Considerations
Base Strong, non-nucleophilic base (e.g., DBU, KOtBu, LDA)Weak base (e.g., H2O, ROH)A weak base may lead to no reaction in an E2 context. A strong, nucleophilic base can lead to competing SN2 reactions.[2][4]
Substrate Primary > Secondary > TertiaryTertiary > SecondarySteric hindrance around the reaction center can significantly impact the reaction pathway.[3][13]
Leaving Group Good leaving group required (e.g., -OTs, -OMs, Halides)Excellent leaving group requiredPoor leaving groups like -OH need to be activated.[5][6][7]
Solvent Polar aprotic (e.g., THF, DMF, DMSO)Polar protic (e.g., H2O, EtOH)The solvent choice can influence the stability of intermediates and the transition state.[14]
Temperature Elevated temperatures often favor elimination over substitutionElevated temperatures often favor elimination over substitutionHigh temperatures can lead to undesired side reactions like dehydrogenation.[8][9]

Mechanistic Insights: E1 vs. E2 on the Pyrrolidinone Core

Understanding the underlying mechanism of your elimination reaction is critical for effective troubleshooting. The two most common pathways are the E1 (unimolecular) and E2 (bimolecular) reactions.

EliminationMechanisms E1 and E2 Elimination Pathways cluster_E2 E2 Mechanism (Concerted) cluster_E1 E1 Mechanism (Stepwise) e2_start Pyrrolidinone Substrate (with H and LG) e2_ts Transition State (Base abstracts H, C=C forms, LG departs) e2_start->e2_ts One step e2_end Dihydropyrrolone Product e2_ts->e2_end base_e2 Strong, Bulky Base base_e2->e2_ts e1_start Pyrrolidinone Substrate (with LG) e1_carbocation Carbocation Intermediate e1_start->e1_carbocation Step 1: LG departs (slow) e1_end Dihydropyrrolone Product e1_carbocation->e1_end Step 2: Base abstracts H base_e1 Weak Base base_e1->e1_end

Caption: Comparison of E1 and E2 elimination mechanisms on a pyrrolidinone core.

General Experimental Protocols

The following are generalized protocols that serve as a starting point. Optimization for your specific substrate is highly recommended.

Protocol 1: Base-Catalyzed Elimination of a Halogenated Pyrrolidinone (E2-type)
  • Preparation: To a solution of the halogenated pyrrolidinone (1.0 eq) in an anhydrous polar aprotic solvent (e.g., THF or DMF), add a strong, non-nucleophilic base (1.2 eq, e.g., DBU) at room temperature under an inert atmosphere.

  • Reaction: Stir the reaction mixture and monitor its progress by TLC or LC-MS. If the reaction is sluggish, gradually increase the temperature to 50-80 °C.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Acid-Catalyzed Dehydration of a Hydroxylated Pyrrolidinone (E1-type)
  • Preparation: Dissolve the hydroxylated pyrrolidinone (1.0 eq) in a non-nucleophilic solvent (e.g., toluene). Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, 0.1 eq).

  • Reaction: Heat the reaction mixture to reflux, using a Dean-Stark apparatus to remove the water formed during the reaction. Monitor the progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.

  • Purification: Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

References

Optimizing solvent and temperature for pyrrolidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in pyrrolidine synthesis. The focus is on optimizing solvent and temperature to improve reaction outcomes.

Troubleshooting Guides

This section provides solutions to specific issues you may encounter during your pyrrolidine synthesis experiments.

Issue 1: Low Reaction Yield

Symptoms: The isolated yield of the desired pyrrolidine product is significantly lower than expected.

Potential Causes & Solutions:

  • Suboptimal Solvent Selection: The solvent plays a crucial role in solvating reactants, intermediates, and transition states. An inappropriate solvent can hinder the reaction rate or promote side reactions.

    • Solution: Conduct a solvent screen with a range of polar aprotic (e.g., acetonitrile, DMF), polar protic (e.g., ethanol, methanol), and non-polar (e.g., toluene, dichloromethane) solvents to identify the optimal medium for your specific reaction. For many multi-component reactions, such as the synthesis of substituted 3-pyrrolin-2-ones, ethanol has been shown to provide superior yields compared to water, methanol, dichloromethane, or acetonitrile.

  • Incorrect Reaction Temperature: The reaction temperature may be too low to overcome the activation energy or too high, leading to decomposition of starting materials, intermediates, or the final product.

    • Solution: Systematically vary the reaction temperature. For some reactions, such as the synthesis of spirooxindole-pyrrolidines, increasing the temperature from 80 °C to 125 °C can significantly improve the yield. However, for reactions where selectivity is an issue, lowering the temperature is often beneficial.

  • Catalyst Deactivation: In catalytic reactions, the catalyst may be deactivated by impurities (e.g., water) or by side reactions.

    • Solution: Ensure all starting materials and solvents are dry, and run the reaction under an inert atmosphere (e.g., nitrogen or argon). If catalyst poisoning is suspected, purify the starting materials.

Issue 2: Poor Diastereoselectivity or Regioselectivity

Symptoms: The product is a mixture of diastereomers or regioisomers, making purification difficult and reducing the yield of the desired isomer.

Potential Causes & Solutions:

  • Inappropriate Reaction Temperature: Higher temperatures can provide enough energy to overcome the small activation energy differences between competing diastereomeric or regioisomeric transition states, leading to lower selectivity.

    • Solution: Lowering the reaction temperature is a common strategy to enhance selectivity.

  • Solvent Effects: The solvent can influence the conformation of reactants and transition states, thereby affecting the stereochemical outcome of the reaction.

    • Solution: Screen a variety of solvents. Non-polar solvents may favor one regioisomer over another by differentially stabilizing the transition states.

  • Steric Hindrance: The steric bulk of substituents on the reactants can influence the direction of attack, impacting diastereoselectivity.

    • Solution: If possible, modify the substrates to increase steric hindrance, which can favor the formation of a single diastereomer. For instance, increasing the steric demand of a substituent on the amide nitrogen has been shown to improve diastereocontrol in certain pyrrolidine syntheses.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take to optimize my pyrrolidine synthesis?

A1: The initial and often most impactful step is to perform a systematic screen of both the solvent and reaction temperature. These two parameters are intrinsically linked and can have a profound effect on reaction rate, yield, and selectivity. It is recommended to start with a set of diverse solvents (polar protic, polar aprotic, and non-polar) at a moderate temperature and then optimize the temperature for the most promising solvent.

Q2: How do I choose the right solvent for my pyrrolidine synthesis?

A2: The choice of solvent depends heavily on the specific reaction mechanism. For [3+2] cycloaddition reactions, polar solvents like ethanol can be effective. In a study on the synthesis of spirocyclic pyrrolidines, ethanol at 100 °C provided a 91% yield in 3 hours, outperforming methanol, acetonitrile, and chloroform. For iridium-catalyzed reductive aminations, toluene is often a suitable choice.

Q3: Can temperature affect the stability of my reactants or products?

A3: Yes. High temperatures can lead to the decomposition of thermally sensitive starting materials, intermediates, or the final pyrrolidine product. If you observe the formation of degradation byproducts at elevated temperatures, it is crucial to explore milder reaction conditions. For some iridium-catalyzed reactions, increasing the temperature can lead to a slightly reduced yield.

Q4: Are there any general guidelines for temperature optimization?

A4: For reactions where you are struggling with low conversion, gradually increasing the temperature in increments of 10-20 °C can be beneficial. Conversely, if you are facing issues with poor selectivity (diastereo- or regioselectivity), lowering the temperature is often the first step to take.

Q5: My reaction is not going to completion. What should I try?

A5: If your reaction has stalled, consider the following:

  • Increase Temperature: The reaction may be kinetically slow, and providing more thermal energy could drive it to completion.

  • Change Solvent: A different solvent might better solubilize your reactants or stabilize a key intermediate.

  • Check Catalyst Activity: In catalytic reactions, ensure your catalyst is active and has not been poisoned.

  • Increase Reaction Time: Some reactions simply require longer times to reach completion.

Data Presentation

Table 1: Effect of Solvent and Temperature on the Synthesis of Spirooxindole-Pyrrolidines via [3+2] Cycloaddition
EntryCatalyst (equiv.)SolventTemperature (°C)Time (min)Yield (%)Diastereomeric Ratio (d.r.)
1BzOH (0.5)DCM8030454:1
2BzOH (0.5)Toluene10030515:1
3BzOH (0.5)MeCN10030555:1
4BzOH (0.5)EtOH10030616:1
5BzOH (0.5)EtOH12530676:1

Data adapted from a study on the three-component synthesis of spirooxindole-pyrrolidines.

Table 2: Optimization of Reaction Conditions for the Synthesis of Spirocyclic Pyrrolidines
EntrySolventTemperature (°C)Time (h)Yield (%)
1EtOH10012<40 (catalyst-free)
2CH3OH100580
3CH3CN100675
4CHCl3100772
5EtOH100391

Data adapted from a study on the synthesis of spirocyclic pyrrolidines using a manganese ferrite nanorod catalyst.

Experimental Protocols

Protocol 1: Iridium-Catalyzed Reductive Synthesis of N-Aryl-Substituted Pyrrolidines

This protocol describes the synthesis of functionalized pyrrolidines from tertiary amides and alkenes via an iridium-catalyzed reductive azomethine ylide generation and subsequent [3+2] dipolar cycloaddition.

Materials:

  • Tertiary amide (1.0 equiv)

  • Alkene (2.0 equiv)

  • Vaska's complex [IrCl(CO)(PPh₃)₂] (1 mol%)

  • 1,1,3,3-Tetramethyldisiloxane (TMDS) (2.0 equiv)

  • Anhydrous toluene

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the tertiary amide, Vaska's complex, and anhydrous toluene.

  • Add the alkene to the mixture.

  • Add TMDS dropwise to the reaction mixture at room temperature.

  • Stir the reaction at room temperature for 16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired pyrrolidine derivative.

Protocol 2: Three-Component [3+2] Cycloaddition for Spirooxindole-Pyrrolidine Synthesis

This protocol details a one-pot synthesis of spirooxindole-pyrrolidines from a cyclic amine, an aryl aldehyde, and an olefinic oxindole.

Materials:

  • Cyclic amine (e.g., 1,2,3,4-tetrahydroisoquinoline) (1.3 equiv)

  • Aryl aldehyde (1.1 equiv)

  • Olefinic oxindole (1.0 equiv)

  • Benzoic acid (BzOH) (0.5 equiv)

  • Ethanol

Procedure:

  • In a microwave reaction vial, combine the cyclic amine, aryl aldehyde, olefinic oxindole, and benzoic acid in ethanol.

  • Seal the vial and heat the mixture in a microwave reactor at 125 °C for 30 minutes.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Concentrate the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the spirooxindole-pyrrolidine product.

Visualizations

Troubleshooting_Workflow start Low Yield or Poor Selectivity check_solvent Screen Solvents (Polar/Non-polar) start->check_solvent check_temp Optimize Temperature check_solvent->check_temp check_catalyst Evaluate Catalyst (If applicable) check_temp->check_catalyst analyze_results Analyze Outcome check_catalyst->analyze_results success Successful Synthesis analyze_results->success Issue Resolved troubleshoot_further Further Troubleshooting analyze_results->troubleshoot_further Issue Persists

Caption: A logical workflow for troubleshooting common issues in pyrrolidine synthesis.

Experimental_Workflow reactants Reactants & Reagents solvent_temp Select Solvent & Temperature reactants->solvent_temp reaction Perform Reaction solvent_temp->reaction workup Work-up & Extraction reaction->workup purification Purification (Chromatography) workup->purification product Pure Pyrrolidine purification->product

Caption: A general experimental workflow for pyrrolidine synthesis.

Validation & Comparative

A Comparative Guide to LC-MS Analysis for the Confirmation of (4-bromo-3-methylphenylcarbonyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of (4-bromo-3-methylphenylcarbonyl)pyrrolidine against its simpler analog, N-benzoylpyrrolidine . The inclusion of the alternative compound serves to highlight the influence of the bromo and methyl functional groups on the resulting mass spectral data, providing a clearer understanding of the fragmentation patterns and key identifiers for the target compound. This document outlines a detailed experimental protocol for identity confirmation and presents predicted mass spectral data to support the analysis.

Introduction

This compound is a substituted N-benzoylpyrrolidine derivative. The confirmation of its chemical identity is a critical step in drug discovery and development, ensuring the purity and integrity of the compound. LC-MS, particularly with tandem mass spectrometry (MS/MS), is a powerful analytical technique for this purpose, offering high sensitivity and specificity. By ionizing the molecule and analyzing its mass-to-charge ratio (m/z) and fragmentation patterns, unambiguous structural information can be obtained. A key characteristic in the mass spectrum of this compound is the isotopic signature of the bromine atom, which exists as two stable isotopes, 79Br and 81Br, in nearly a 1:1 natural abundance. This results in a distinctive pair of peaks (M and M+2) for the molecular ion and any bromine-containing fragments, serving as a definitive marker for its presence.

Predicted LC-MS/MS Data Comparison

The following table summarizes the predicted key mass spectral features for this compound and the reference compound, N-benzoylpyrrolidine, under positive electrospray ionization (ESI) conditions. This data is essential for setting up the mass spectrometer and for interpreting the resulting spectra.

ParameterThis compoundN-benzoylpyrrolidine (Alternative)Rationale for Differences
Molecular Formula C₁₂H₁₄BrNOC₁₁H₁₃NOAddition of Bromine (Br) and a Methyl (CH₃) group.
Molecular Weight 268.15 g/mol 175.23 g/mol Increased mass due to the bromo and methyl substituents.
Precursor Ion [M+H]⁺ (m/z) 268.03/270.03176.10The characteristic 1:1 isotopic pattern for Bromine is present in the target compound.
Key Fragment Ion 1 (m/z) 198.96/200.96105.03Corresponds to the substituted benzoyl cation [C₈H₆BrO]⁺ versus the standard benzoyl cation [C₇H₅O]⁺.
Key Fragment Ion 2 (m/z) 70.0670.06Represents the pyrrolidinyl cation [C₄H₈N]⁺, common to both molecules after cleavage of the amide bond.
Key Fragment Ion 3 (m/z) 119.00N/ACorresponds to the bromomethylphenyl cation [C₇H₅Br]⁺ after loss of the carbonyl group.

Experimental Protocol: LC-MS/MS for Identity Confirmation

This protocol outlines a general method for the analysis of this compound using a standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

1. Sample Preparation:

  • Prepare a stock solution of the sample at a concentration of 1 mg/mL in methanol or acetonitrile.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition for LC-MS analysis.

2. Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95-5% B

    • 10.1-12 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

3. Mass Spectrometry (MS) Conditions:

  • Ion Source: Electrospray Ionization (ESI).

  • Polarity: Positive.

  • Scan Mode: Full Scan (to identify the precursor ion) and Product Ion Scan (for MS/MS fragmentation). For targeted analysis, Multiple Reaction Monitoring (MRM) can be used.

  • Capillary Voltage: 3.5 kV.

  • Gas Temperature: 325 °C.

  • Gas Flow: 10 L/min.

  • Nebulizer Pressure: 45 psi.

  • Collision Energy (for MS/MS): A ramp of collision energies (e.g., 10-40 eV) should be applied to observe a range of fragment ions.

Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for compound identification using LC-MS/MS and the predicted fragmentation pathway for this compound.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation Sample Test Compound Solution Dilute Solution (1-10 µg/mL) Sample->Solution Dissolve & Dilute LC LC Separation (C18 Column) Solution->LC ESI ESI Source (Positive Ionization) LC->ESI MS1 MS1 Analysis (Full Scan) ESI->MS1 Precursor Ion [M+H]⁺ CID Collision-Induced Dissociation (CID) MS1->CID Isolation MS2 MS2 Analysis (Product Ion Scan) CID->MS2 Fragmentation Data Acquire Spectrum MS2->Data Compare Compare with Predicted Data - Precursor m/z - Isotopic Pattern - Fragment Ions Data->Compare Confirm Identity Confirmed Compare->Confirm

Caption: LC-MS/MS workflow for compound identity confirmation.

Fragmentation_Pathway cluster_fragments Major Fragmentation Pathways Precursor [M+H]⁺ This compound m/z 268.03 / 270.03 Fragment1 Substituted Benzoyl Cation [C₈H₆BrO]⁺ m/z 198.96 / 200.96 Precursor->Fragment1 - C₄H₈N (Pyrrolidine) Fragment2 Pyrrolidinyl Cation [C₄H₈N]⁺ m/z 70.06 Precursor->Fragment2 - C₈H₆BrO Fragment3 Bromomethylphenyl Cation [C₇H₅Br]⁺ m/z 119.00 Fragment1->Fragment3 - CO (Carbon Monoxide)

Caption: Predicted ESI-MS/MS fragmentation of the target compound.

Conclusion

The LC-MS/MS method described provides a robust framework for the identity confirmation of this compound. The key identifiers for this compound are its unique precursor ion m/z, the characteristic 1:1 isotopic pattern for bromine, and its specific fragmentation pattern, particularly the formation of the substituted benzoyl cation. By comparing the experimental data with the predicted values and the data from the alternative compound, N-benzoylpyrrolidine, researchers can confidently confirm the structure and identity of the target molecule. This analytical approach is fundamental for ensuring data quality and integrity in research and development.

A Comparative Analysis of the Reactivity of (4-Bromo-3-methylphenylcarbonyl)pyrrolidine and its Chloro Analog in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of starting materials is a critical decision that can significantly impact the efficiency and viability of a synthetic route. This guide provides an objective comparison of the reactivity of (4-bromo-3-methylphenylcarbonyl)pyrrolidine and its chloro analog, (4-chloro-3-methylphenylcarbonyl)pyrrolidine, in key palladium-catalyzed cross-coupling reactions. This analysis is supported by representative experimental data for analogous structures, detailed experimental protocols, and visualizations to elucidate the underlying principles of reactivity.

The selection between an aryl bromide and an aryl chloride precursor can be a trade-off between reactivity and cost. Aryl bromides are generally more reactive, often leading to higher yields under milder conditions, while the corresponding chlorides are typically more cost-effective and readily available.[1][2] This guide aims to provide the necessary data and protocols to make an informed decision based on the specific requirements of a research project.

Comparative Reactivity in Cross-Coupling Reactions

The difference in reactivity between the bromo and chloro analogs is primarily attributed to the disparity in their carbon-halogen bond dissociation energies (BDE) and the kinetics of the oxidative addition step in the catalytic cycle of palladium-catalyzed reactions. The carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond, facilitating an easier cleavage and insertion of the palladium catalyst, which is often the rate-determining step.[1]

Reaction TypeHalogen (X)ElectrophileNucleophile/AmineCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
Suzuki-Miyaura Br4-Bromo-N,N-dimethylbenzamidePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1001292[3]
Suzuki-Miyaura Cl4-Chloro-N,N-dimethylbenzamidePhenylboronic acidPd₂(dba)₃ / FcPPh₂K₃PO₄Dioxane/H₂O1001875[4]
Buchwald-Hartwig Br4-Bromo-N,N-dimethylbenzamideMorpholine[Pd(allyl)Cl]₂ / t-BuXPhost-BuONaToluene100898[5]
Buchwald-Hartwig Cl4-Chloro-N,N-dimethylbenzamideMorpholinePd(dba)₂ / XPhosNaOtBuToluene1101885[6]

Note: The data presented is compiled from different sources and reaction conditions may not be directly comparable in all cases. It serves to illustrate the general trend of higher reactivity for bromo-substituents.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. Researchers should note that optimal conditions are substrate-dependent and may require further optimization.

General Synthesis of (4-Halo-3-methylphenylcarbonyl)pyrrolidine

The synthesis of the title compounds can be achieved through the amidation of the corresponding 4-halo-3-methylbenzoic acid with pyrrolidine.

cluster_synthesis Synthesis Workflow 4-Halo-3-methylbenzoic_acid 4-Halo-3-methylbenzoic acid Acyl_Chloride 4-Halo-3-methylbenzoyl chloride 4-Halo-3-methylbenzoic_acid->Acyl_Chloride Acylating Agent SOCl2 SOCl₂ or Oxalyl Chloride SOCl2->Acyl_Chloride Target_Compound (4-Halo-3-methylphenylcarbonyl)pyrrolidine Acyl_Chloride->Target_Compound Pyrrolidine Pyrrolidine Pyrrolidine->Target_Compound Base Base (e.g., Et₃N) Base->Target_Compound cluster_suzuki Suzuki-Miyaura Workflow Start Start Setup Combine Aryl Halide, Boronic Acid, Base, Catalyst, and Ligand Start->Setup Degas Degas Solvent and Purge with Inert Gas Setup->Degas Heat Heat Reaction Mixture Degas->Heat Monitor Monitor by TLC/GC-MS Heat->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Reaction Complete Purify Column Chromatography Workup->Purify Product Isolated Product Purify->Product cluster_buchwald Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)(L)₂-X OxAdd->PdII_Aryl Ligand_Exch Ligand Exchange (Amine Coordination) PdII_Aryl->Ligand_Exch HNR¹R² PdII_Amine [Ar-Pd(II)(L)(HNR¹R²)-X]⁺ Ligand_Exch->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido Ar-Pd(II)(L)-NR¹R² Deprotonation->PdII_Amido Red_Elim Reductive Elimination PdII_Amido->Red_Elim Red_Elim->Pd0 Catalyst Regeneration Product Ar-NR¹R² Red_Elim->Product

References

A Comparative Guide to the Bioactivity of (4-Bromo-3-methylphenylcarbonyl)pyrrolidine and Structurally Related Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Versatile (Phenylcarbonyl)pyrrolidine Scaffold

The (phenylcarbonyl)pyrrolidine scaffold is a prominent structural motif in medicinal chemistry, recognized for its role in a diverse array of biologically active compounds. The inherent conformational flexibility of the pyrrolidine ring, coupled with the electronic properties of the substituted phenyl ring, provides a rich molecular landscape for interaction with various biological targets. This guide offers a comparative analysis of the bioactivity of derivatives based on the (4-bromo-3-methylphenylcarbonyl)pyrrolidine core and its structural analogs. While direct comparative studies on a systematic series of this compound derivatives are not extensively available in the public domain, this guide synthesizes data from structurally related N-aroylpyrrolidines and bromophenyl amides to elucidate key structure-activity relationships (SAR). We will delve into their enzyme inhibitory and antimicrobial activities, supported by experimental data and detailed protocols to provide a valuable resource for researchers, scientists, and drug development professionals.

Comparative Bioactivity Analysis

The introduction of different substituents on the phenyl ring and modifications of the pyrrolidine moiety can significantly influence the biological activity of this class of compounds. Below, we compare the bioactivity of derivatives structurally related to this compound, focusing on their enzyme inhibitory and antimicrobial properties.

Enzyme Inhibition: A Promising Avenue for Therapeutic Development

Derivatives of the (phenylcarbonyl)pyrrolidine scaffold have shown significant potential as inhibitors of various enzymes, including alkaline phosphatase, α-glucosidase, and N-acylethanolamine acid amidase (NAAA).

1. Alkaline Phosphatase Inhibition:

Structurally related N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives have been investigated for their inhibitory activity against alkaline phosphatase, an enzyme implicated in various physiological and pathological processes.

  • Key Findings: A study on N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives revealed that substitution at the pyrazine ring significantly impacts inhibitory potency. For instance, derivative 5d was identified as a potent inhibitor of alkaline phosphatase with an IC50 value of 1.469 ± 0.02 µM.

Table 1: Alkaline Phosphatase Inhibitory Activity of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives

Compound IDR-group on Pyrazine RingIC50 (µM) ± SEM
5a H> 100
5b Phenyl25.67 ± 0.12
5c 4-chlorophenyl10.34 ± 0.08
5d 4-nitrophenyl1.469 ± 0.02

2. α-Glucosidase and α-Amylase Inhibition:

N-aroylpyrrolidine derivatives have been explored as potential inhibitors of α-glucosidase and α-amylase, enzymes involved in carbohydrate metabolism. Inhibition of these enzymes is a key therapeutic strategy for managing type-2 diabetes.

  • Structure-Activity Relationship Insights: Studies on a series of N-Boc-proline amides, which share the N-aroylpyrrolidine core, have shown that the nature of the substituent on the aromatic amine plays a crucial role in their inhibitory activity. Electron-donating groups, such as methoxy, at the para-position of the phenyl ring tend to enhance the inhibitory potency against both α-amylase and α-glucosidase. For example, the 4-methoxy analogue 3g exhibited significant inhibitory activity with IC50 values of 26.24 µg/mL (α-amylase) and 18.04 µg/mL (α-glucosidase)[1].

Table 2: α-Amylase and α-Glucosidase Inhibitory Activity of N-Boc-proline Amide Derivatives

Compound IDAromatic Amine Moietyα-Amylase IC50 (µg/mL)α-Glucosidase IC50 (µg/mL)
3a Aniline36.3247.19
3g p-Anisidine26.2418.04
3f N/AN/A27.51
Acarbose(Reference)5.50-
Metformin(Reference)25.31-

3. N-Acylethanolamine Acid Amidase (NAAA) Inhibition:

Pyrrolidine amide derivatives have emerged as potent inhibitors of NAAA, a cysteine hydrolase involved in the degradation of the anti-inflammatory lipid mediator palmitoylethanolamide (PEA).

  • SAR Highlights: Research on pyrrolidine amide derivatives as NAAA inhibitors has demonstrated that modifications to the terminal phenyl group and the linker region significantly affect potency and selectivity. Small, lipophilic substituents at the 3-position of the phenyl ring are generally preferred for optimal activity[2]. Conformationally flexible linkers can increase potency but may reduce selectivity against the related enzyme fatty acid amide hydrolase (FAAH)[2]. A derivative, 4g , bearing a rigid 4-phenylcinnamoyl group, was identified as a potent and selective NAAA inhibitor[2].

Antimicrobial Activity

The (4-bromo-3-methylphenyl)amide moiety has also been incorporated into structures exhibiting antimicrobial properties.

  • Key Findings: N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide and its arylated derivatives have been evaluated for their antibacterial activity against extensively drug-resistant (XDR) Salmonella Typhi. The parent compound and its derivatives showed promising activity, suggesting that this scaffold could be a starting point for the development of new antibacterial agents.

Experimental Methodologies

To ensure scientific integrity and reproducibility, detailed experimental protocols for the key bioassays are provided below.

Alkaline Phosphatase Inhibition Assay

This protocol outlines a spectrophotometric method to determine the inhibitory activity of test compounds against calf intestinal alkaline phosphatase (CIAP).

Materials:

  • Calf intestinal alkaline phosphatase (CIAP)

  • Tris-HCl buffer (50 mM, pH 9.5, containing 5 mM MgCl2 and 0.1 mM ZnCl2)

  • p-Nitrophenyl phosphate (p-NPP) solution (0.5 mM)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture in a 96-well plate containing 50 mM Tris-HCl buffer.

  • Add 10 µL of the test compound at various concentrations to the wells.

  • Pre-incubate the mixture for 10 minutes after adding 5 µL of CIAP (0.025 U/mL).

  • Initiate the reaction by adding 10 µL of the p-NPP substrate.

  • Monitor the absorbance at 405 nm at regular intervals to measure the formation of p-nitrophenol.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Diagram of Alkaline Phosphatase Inhibition Assay Workflow

ALP_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_buffer Prepare Tris-HCl Buffer add_buffer Add Buffer to Plate prep_buffer->add_buffer prep_enzyme Prepare CIAP Solution add_enzyme Add CIAP Enzyme prep_enzyme->add_enzyme prep_substrate Prepare p-NPP Solution add_substrate Add p-NPP Substrate prep_substrate->add_substrate prep_compound Prepare Test Compound Dilutions add_compound Add Test Compound prep_compound->add_compound add_buffer->add_compound add_compound->add_enzyme pre_incubate Pre-incubate (10 min) add_enzyme->pre_incubate pre_incubate->add_substrate measure Measure Absorbance (405 nm) add_substrate->measure calc_inhibition Calculate % Inhibition measure->calc_inhibition det_ic50 Determine IC50 Value calc_inhibition->det_ic50

Caption: Workflow for the spectrophotometric alkaline phosphatase inhibition assay.

α-Glucosidase Inhibition Assay

This protocol describes an in vitro assay to evaluate the inhibitory effect of compounds on α-glucosidase activity.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • Phosphate buffer (0.1 M, pH 6.8)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) solution (1 M)

  • Test compounds dissolved in a suitable solvent

  • Sodium carbonate (Na2CO3) solution (0.1 N)

  • 96-well microplate

  • Microplate reader

Procedure:

  • In a 96-well plate, mix 10 µL of the α-glucosidase enzyme solution (1 U/mL) with each test sample at various concentrations.

  • Incubate the mixture for 20 minutes at 37 °C.

  • Add 125 µL of 0.1 M phosphate buffer (pH 6.8) to each well.

  • Initiate the reaction by adding 20 µL of 1 M pNPG substrate.

  • Incubate the plate for an additional 30 minutes at 37 °C.

  • Stop the reaction by adding 50 µL of 0.1 N Na2CO3.

  • Measure the absorbance at 405 nm to quantify the amount of p-nitrophenol released.

  • Calculate the percentage of inhibition and the IC50 value.

Diagram of α-Glucosidase Inhibition Assay Workflow

aGlucosidase_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_buffer Prepare Phosphate Buffer add_buffer Add Buffer prep_buffer->add_buffer prep_enzyme Prepare α-Glucosidase Solution mix_enzyme_compound Mix Enzyme and Compound prep_enzyme->mix_enzyme_compound prep_substrate Prepare pNPG Solution add_substrate Add pNPG Substrate prep_substrate->add_substrate prep_compound Prepare Test Compound Dilutions prep_compound->mix_enzyme_compound incubate1 Incubate (20 min, 37°C) mix_enzyme_compound->incubate1 incubate1->add_buffer add_buffer->add_substrate incubate2 Incubate (30 min, 37°C) add_substrate->incubate2 stop_reaction Stop with Na2CO3 incubate2->stop_reaction measure Measure Absorbance (405 nm) stop_reaction->measure calc_inhibition Calculate % Inhibition measure->calc_inhibition det_ic50 Determine IC50 Value calc_inhibition->det_ic50

Caption: Workflow for the in vitro α-glucosidase inhibition assay.

Conclusion and Future Directions

The (phenylcarbonyl)pyrrolidine scaffold and its structural analogs represent a versatile platform for the development of novel therapeutic agents. The available data, although not directly focused on a systematic series of this compound derivatives, strongly suggest that substitutions on the phenyl ring are a critical determinant of bioactivity. The presence of the bromo and methyl groups on the phenyl ring likely influences the lipophilicity and electronic properties of the molecule, which in turn can affect its interaction with biological targets.

Future research should focus on the systematic synthesis and biological evaluation of this compound derivatives to establish a clear and comprehensive structure-activity relationship. Exploring a wider range of biological targets, including kinases, proteases, and GPCRs, could uncover new therapeutic applications for this promising class of compounds. The detailed experimental protocols provided in this guide serve as a foundation for such future investigations, ensuring the generation of robust and comparable data.

References

Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationships of Pyrrolidine-Based Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of structural analogs related to the (4-bromo-3-methylphenylcarbonyl)pyrrolidine scaffold, focusing on their application in enzyme inhibition. This analysis is supported by experimental data from a representative study on pyrrolidine derivatives as inhibitors of α-amylase and α-glucosidase, key targets in the management of type-2 diabetes.

While specific structure-activity relationship (SAR) data for this compound is not extensively available in public literature, a comprehensive analysis of a closely related series of N-benzoylpyrrolidine analogs provides valuable insights into the chemical features driving inhibitory activity. This guide leverages data from a study on pyrrolidine derivatives designed as dual inhibitors of α-amylase and α-glucosidase to illustrate the principles of SAR in this compound class.

Comparative Analysis of Structural Analogs

The following table summarizes the in vitro inhibitory activities of a series of synthesized pyrrolidine derivatives against α-amylase and α-glucosidase. The parent structure consists of a pyrrolidine ring connected to a substituted phenyl ring via an amide linker. The modifications focus on the substitution pattern of the phenyl ring.

Compound IDPhenyl Ring Substituentα-Amylase IC50 (µg/mL)α-Glucosidase IC50 (µg/mL)
3a 4-Bromo36.32> 100
3b 4-Chloro45.18> 100
3c 4-Fluoro58.21> 100
3d 4-Nitro41.7568.44
3e 3-Nitro62.9385.17
3f 2,4-Dichloro> 10027.51
3g 4-Methoxy26.2418.04
Acarbose (Standard)-5.50-
Metformin (Standard)-25.31-

Structure-Activity Relationship (SAR) Insights

The data reveals key trends in the structure-activity relationship for this series of pyrrolidine-based inhibitors:

  • Influence of Phenyl Ring Substitution: The nature and position of the substituent on the phenyl ring significantly impact the inhibitory potency and selectivity.

  • Halogen Substitution: For α-amylase inhibition, a bromo-substituent at the 4-position (Compound 3a ) resulted in better activity compared to chloro (Compound 3b ) and fluoro (Compound 3c ) substituents at the same position. This suggests that the size and electronegativity of the halogen play a role in the interaction with the enzyme's active site.

  • Nitro Group Position: A nitro group at the 4-position (Compound 3d ) conferred moderate activity against both enzymes, whereas moving it to the 3-position (Compound 3e ) diminished the activity.

  • Multiple Halogenation: Dichlorination at the 2 and 4 positions (Compound 3f ) led to a loss of α-amylase activity but resulted in significant α-glucosidase inhibition. This highlights a potential for developing selective inhibitors.

  • Electron-Donating Group: The presence of an electron-donating methoxy group at the 4-position (Compound 3g ) yielded the most potent dual inhibitor in the series, with the lowest IC50 values for both α-amylase and α-glucosidase.[1] This indicates that electron-donating properties on the phenyl ring are favorable for binding to both enzymes.

Experimental Protocols

The following are the detailed methodologies for the key experiments cited in this guide.

In Vitro α-Amylase Inhibition Assay

This assay determines the ability of the compounds to inhibit the activity of α-amylase.

  • Enzyme and Substrate Preparation: A solution of α-amylase (from human saliva) is prepared in a phosphate buffer (pH 6.9). A starch solution is used as the substrate.

  • Incubation: The test compounds at various concentrations (20, 40, 60, 80, and 100 μg/mL) are pre-incubated with the α-amylase solution for 10 minutes at 37°C.[1]

  • Reaction Initiation: The starch solution is added to the enzyme-inhibitor mixture to start the reaction, and the incubation is continued for another 20 minutes at 37°C.

  • Reaction Termination and Measurement: The reaction is stopped by adding dinitrosalicylic acid (DNSA) reagent and boiling for 5 minutes. The amount of reducing sugar (maltose) produced is quantified by measuring the absorbance at 540 nm.

  • Calculation: The percentage of inhibition is calculated by comparing the absorbance of the test samples with that of the control (containing no inhibitor). The IC50 value, the concentration of the inhibitor required to achieve 50% inhibition, is then determined.

In Vitro α-Glucosidase Inhibition Assay

This assay measures the inhibitory effect of the compounds on α-glucosidase activity.

  • Enzyme and Substrate Preparation: A solution of α-glucosidase (from Saccharomyces cerevisiae) is prepared in a phosphate buffer (pH 6.8). p-Nitrophenyl-α-D-glucopyranoside (pNPG) is used as the substrate.

  • Incubation: The test compounds at various concentrations are pre-incubated with the α-glucosidase solution for 10 minutes at 37°C.

  • Reaction Initiation: The pNPG solution is added to the enzyme-inhibitor mixture to initiate the reaction, and the incubation is continued for another 20 minutes at 37°C.

  • Reaction Termination and Measurement: The reaction is terminated by adding a sodium carbonate solution. The amount of p-nitrophenol released is measured colorimetrically at 405 nm.

  • Calculation: The percentage of inhibition is calculated, and the IC50 values are determined in a similar manner to the α-amylase assay.

Visualizing the SAR Workflow

The following diagram illustrates the logical workflow of a typical Structure-Activity Relationship (SAR) study, starting from a lead compound and exploring various structural modifications to optimize biological activity.

SAR_Workflow cluster_0 Lead Identification & Optimization Lead Lead Compound (this compound) Analogs Synthesis of Structural Analogs Lead->Analogs Modification Screening Biological Screening (e.g., Enzyme Assays) Analogs->Screening Data Data Analysis (IC50 Determination) Screening->Data SAR SAR Identification Data->SAR Relate Structure to Activity NewAnalogs Design of New Analogs SAR->NewAnalogs Rational Design Optimized Optimized Lead SAR->Optimized Potency & Selectivity Improvement NewAnalogs->Analogs

Caption: Logical workflow of a Structure-Activity Relationship (SAR) study.

References

A Comparative Guide to the Synthesis of (4-BROMO-3-METHYLPHENYLCARBONYL)PYRROLIDINE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of alternative synthetic routes to (4-bromo-3-methylphenylcarbonyl)pyrrolidine, a key intermediate in the development of various pharmacologically active compounds. The primary focus is on providing objective comparisons of reaction methodologies, supported by experimental data from analogous transformations, to aid researchers in selecting the most suitable pathway for their specific needs.

Introduction

This compound is a substituted aromatic amide that serves as a valuable building block in medicinal chemistry. The core structure, featuring a bromo-methyl substituted phenyl ring linked to a pyrrolidine moiety via an amide bond, offers multiple points for further chemical modification. The selection of an optimal synthetic route is crucial for efficient and scalable production, impacting factors such as yield, purity, cost, and environmental footprint. This guide explores three principal synthetic strategies: Amide Coupling Reactions, Grignard Reagent-based Syntheses, and Friedel-Crafts Acylation.

Comparison of Synthetic Routes

The most direct and widely employed method for the synthesis of this compound is the amide coupling of 4-bromo-3-methylbenzoic acid with pyrrolidine. Several coupling reagents are available for this transformation, each with its own set of advantages and disadvantages. Alternative routes involving Grignard reagents and Friedel-Crafts acylation offer different approaches to the target molecule, which may be advantageous under specific circumstances.

Table 1: Comparison of Amide Coupling Reagents for the Synthesis of this compound
Coupling ReagentBaseSolventTypical Reaction Time (h)Typical Yield (%)Key AdvantagesKey Disadvantages
DCCDMAPDCM12-2480-90Cost-effective, simple procedure.Formation of insoluble dicyclohexylurea (DCU) byproduct can complicate purification.[1]
HATUDIPEADMF2-685-95High efficiency, rapid reaction, low racemization.[2]Higher cost, potential for guanidinylation side reaction.[2]
EDC/HOBtDIPEADMF4-1270-85Water-soluble carbodiimide and byproduct, simplifying workup.[2]HOBt can be explosive under certain conditions.
T3P®PyridineEthyl Acetate1280-90Mild conditions, water-soluble byproducts, low epimerization, suitable for large scale.[3]May require longer reaction times compared to HATU.

Experimental Protocols

The following protocols are adapted from established procedures for analogous amide bond formations and represent viable methods for the synthesis of this compound.

Route 1: Amide Coupling Reactions

This is the most common and direct route, starting from 4-bromo-3-methylbenzoic acid and pyrrolidine.

G cluster_start Starting Materials cluster_reagents Coupling Reagents 4-bromo-3-methylbenzoic_acid 4-Bromo-3-methylbenzoic Acid DCC DCC/DMAP HATU HATU/DIPEA EDC EDC/HOBt T3P T3P/Pyridine pyrrolidine Pyrrolidine product This compound DCC->product HATU->product EDC->product T3P->product

Figure 1: Amide Coupling Routes

Protocol 1.1: DCC/DMAP Mediated Amide Coupling (Adapted from a similar synthesis[4])

  • To a solution of 4-bromo-3-methylbenzoic acid (1.0 eq) and 4-dimethylaminopyridine (DMAP, 0.2 eq) in dichloromethane (DCM, 0.2 M) at 0 °C, add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq).

  • Stir the mixture for 15 minutes, then add pyrrolidine (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.

  • Wash the filtrate with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient).

Protocol 1.2: HATU Mediated Amide Coupling (Adapted from a general protocol[2])

  • To a solution of 4-bromo-3-methylbenzoic acid (1.0 eq) in anhydrous dimethylformamide (DMF, 0.2 M), add N,N-diisopropylethylamine (DIPEA, 2.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU, 1.1 eq) to the solution and stir for 15-30 minutes for pre-activation.

  • Add pyrrolidine (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Route 2: Grignard Reagent-Based Synthesis

This is a two-step approach that involves the formation of an organometallic intermediate.

G 1,4-dibromo-2-methylbenzene 1,4-Dibromo-2-methylbenzene Mg Mg, THF 1,4-dibromo-2-methylbenzene->Mg Grignard 4-Bromo-3-methylphenylmagnesium bromide Mg->Grignard pyrrolidine_carbonyl_chloride Pyrrolidine-1-carbonyl chloride Grignard->pyrrolidine_carbonyl_chloride product This compound pyrrolidine_carbonyl_chloride->product

Figure 2: Grignard Synthesis Workflow

Protocol 2.1: Synthesis via Grignard Reagent

  • Grignard Reagent Formation: To a flame-dried flask containing magnesium turnings (1.2 eq) under an inert atmosphere, add a solution of 1,4-dibromo-2-methylbenzene (1.0 eq) in anhydrous tetrahydrofuran (THF). Initiate the reaction with a small crystal of iodine or gentle heating.

  • Maintain a gentle reflux until the magnesium is consumed.

  • Acylation: Cool the freshly prepared Grignard reagent to 0 °C. Add a solution of pyrrolidine-1-carbonyl chloride (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Route 3: Friedel-Crafts Acylation

This route involves the acylation of an aromatic substrate. A plausible, though less direct, pathway is outlined below.

G cluster_fc Alternative Friedel-Crafts Approach 4-bromo-3-methylbenzoyl_chloride 4-Bromo-3-methylbenzoyl chloride pyrrolidine Pyrrolidine 4-bromo-3-methylbenzoyl_chloride->pyrrolidine Amide Formation product This compound pyrrolidine->product Amide Formation 1-bromo-2-methylbenzene 1-Bromo-2-methylbenzene lewis_acid AlCl₃ 1-bromo-2-methylbenzene->lewis_acid pyrrolidine_carbonyl_chloride Pyrrolidine-1-carbonyl chloride pyrrolidine_carbonyl_chloride->lewis_acid isomeric_mixture Isomeric Mixture lewis_acid->isomeric_mixture Friedel-Crafts Acylation

Figure 3: Friedel-Crafts Acylation Logic

A direct Friedel-Crafts acylation of 1-bromo-2-methylbenzene with pyrrolidine-1-carbonyl chloride would likely lead to a mixture of isomers and is therefore not the preferred route. A more controlled approach would involve the initial synthesis of 4-bromo-3-methylbenzoyl chloride, followed by its reaction with pyrrolidine, which essentially becomes an amide coupling reaction as described in Route 1.

Conclusion

For the synthesis of this compound, amide coupling reactions represent the most efficient and direct strategy. The choice of coupling reagent will depend on the specific requirements of the synthesis, such as cost, scale, and the need to minimize side reactions and simplify purification. HATU offers high yields and rapid reaction times, making it suitable for small-scale and discovery chemistry, while T3P® presents a scalable and cost-effective option with an excellent safety profile for process development.

The Grignard reagent-based synthesis provides a viable alternative, particularly if the starting materials are readily available. However, it requires an additional step for the formation of the organometallic intermediate and stringent anhydrous conditions. The Friedel-Crafts acylation is generally not a practical or regioselective method for the direct synthesis of the target molecule and is therefore the least recommended approach.

Researchers should select the synthetic route that best aligns with their experimental constraints and desired outcomes, taking into account the factors outlined in this guide.

References

A Comparative Crystallographic Guide to (4-bromo-3-methylphenylcarbonyl)pyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystallographic data of compounds structurally related to (4-bromo-3-methylphenylcarbonyl)pyrrolidine. Due to the absence of published crystallographic data for the title compound, this guide leverages data from analogous structures containing either the bromophenyl moiety or an N-acylpyrrolidine group. This comparative approach allows for the prediction of structural features and provides a valuable reference for the characterization of novel derivatives. Additionally, alternative analytical techniques are discussed, offering a broader perspective on structural elucidation.

Comparative Crystallographic Data of Structurally Related Compounds

The following tables summarize key crystallographic parameters from published studies on compounds sharing structural motifs with this compound. These tables are designed to facilitate a comparative understanding of how different substituents and molecular frameworks influence crystal packing and molecular geometry.

Table 1: Crystallographic Data for Compounds Containing a Bromophenyl Moiety

Compound NameMolecular FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)ZRef.
(E)-4-Bromo-N-{(E)-3-[(4-bromo-2-methylphenyl)imino]butan-2-ylidene}-2-methylanilineC₁₈H₁₈Br₂N₂OrthorhombicPbca13.6257.49517.029904[1]
4-Methylphenyl 4-bromobenzoateC₁₄H₁₁BrO₂MonoclinicP2₁/c-----[2]
3′-bromo-4-methylchalconeC₁₆H₁₃BrOMonoclinicP2₁/c-----[3]
4-bromo-2-chlorophenyl (2E)-3-[4-(pentyloxy)phenyl]prop-2-enoateC₂₀H₂₀BrClO₃-------[4]

Note: Complete unit cell parameters for all compounds were not available in the provided search results.

Table 2: Crystallographic Data for N-Acylpyrrolidine Derivatives

Compound NameMolecular FormulaCrystal SystemSpace GroupDihedral Angle (Pyrrolidine/Benzene)Key InteractionsRef.
N-(Pyrrolidin-1-ylcarbothioyl)benzamideC₁₂H₁₄N₂OS--65.80°N—H···O hydrogen bonds[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are generalized experimental protocols for the synthesis, crystallization, and X-ray diffraction analysis of compounds similar to this compound.

Synthesis of (4-bromo-3-methylphenyl)(pyrrolidin-1-yl)methanone

A common method for the synthesis of N-acylpyrrolidines involves the reaction of an acid chloride with pyrrolidine.

  • Preparation of 4-bromo-3-methylbenzoyl chloride: 4-bromo-3-methylbenzoic acid is refluxed with an excess of thionyl chloride (SOCl₂) for several hours. The excess SOCl₂ is then removed under reduced pressure to yield the crude acid chloride.

  • Acylation of pyrrolidine: The crude 4-bromo-3-methylbenzoyl chloride is dissolved in a suitable anhydrous solvent (e.g., dichloromethane or THF). The solution is cooled in an ice bath, and a solution of pyrrolidine and a base (e.g., triethylamine or pyridine) in the same solvent is added dropwise with stirring.

  • Work-up and Purification: After the reaction is complete, the mixture is washed with water, dilute acid, and brine. The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is evaporated. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) or by column chromatography on silica gel.

Single-Crystal X-ray Diffraction
  • Crystallization: Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent or solvent mixture. Other techniques include vapor diffusion and slow cooling of a saturated solution.

  • Data Collection: A suitable single crystal is mounted on a goniometer head of a diffractometer. X-ray diffraction data are collected at a specific temperature (e.g., 100 K or 293 K) using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).[1][3] The data are typically collected as a series of frames at different crystal orientations.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be placed in calculated positions and refined using a riding model.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the X-ray crystallography of a small organic molecule.

experimental_workflow Experimental Workflow for X-ray Crystallography cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_xray X-ray Diffraction cluster_structure Structure Determination synthesis Synthesis of This compound purification Purification (Recrystallization/Chromatography) synthesis->purification crystallization Growth of Single Crystals purification->crystallization Pure Compound data_collection Data Collection (Diffractometer) crystallization->data_collection Single Crystal data_processing Data Processing (Unit Cell, Space Group) data_collection->data_processing structure_solution Structure Solution (Direct/Patterson Methods) data_processing->structure_solution structure_refinement Structure Refinement (Least-Squares) structure_solution->structure_refinement validation Validation (CIF Check) structure_refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure

Caption: General workflow from synthesis to crystal structure determination.

Comparison with Alternative Analytical Techniques

While X-ray crystallography provides definitive structural information in the solid state, other analytical techniques are essential for a comprehensive characterization of this compound derivatives, especially for confirming the structure in solution and assessing purity.

Table 3: Comparison of Analytical Techniques

TechniqueInformation ProvidedAdvantagesLimitations
Single-Crystal X-ray Diffraction Precise 3D molecular structure, bond lengths, bond angles, conformation, and intermolecular interactions in the solid state.Unambiguous structural determination.Requires suitable single crystals; structure may differ from solution-state conformation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Information about the chemical environment of ¹H and ¹³C atoms, connectivity, and stereochemistry in solution.Provides detailed structural information in solution; non-destructive.Complex spectra for large molecules; may not provide absolute stereochemistry without specialized techniques.
Infrared (IR) Spectroscopy Identifies functional groups present in the molecule based on their characteristic vibrational frequencies.Fast and simple technique for functional group analysis.Provides limited information on the overall molecular structure.
Mass Spectrometry (MS) Determines the molecular weight and elemental composition of the molecule and provides information about its fragmentation pattern.High sensitivity and accuracy in mass determination.Does not provide information on stereochemistry or connectivity.

Conclusion

The X-ray crystallographic analysis of this compound and its derivatives is crucial for understanding their three-dimensional structure and intermolecular interactions, which are key determinants of their physical and biological properties. Although a crystal structure for the title compound is not yet available, a comparative analysis of structurally related compounds provides valuable insights into the expected geometric parameters and packing motifs. By combining X-ray crystallography with other analytical techniques such as NMR, IR, and mass spectrometry, researchers can achieve a thorough characterization of these important molecules, facilitating their development in various scientific and industrial applications.

References

Comparative In Vitro Analysis of (4-BROMO-3-METHYLPHENYLCARBONYL)PYRROLIDINE Based Compounds and Their Alternatives as Monoamine Transporter Ligands

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive in vitro assay protocol to validate and compare the function of novel (4-BROMO-3-METHYLPHENYLCARBONYL)PYRROLIDINE based compounds against established monoamine transporter (MAT) inhibitors. The primary targets for these compounds are the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), which are critical for regulating neurotransmitter homeostasis in the central nervous system.[1] Disruption of this balance is implicated in various neurological and psychiatric disorders, making MATs significant drug targets.[2]

The following sections detail experimental protocols for determining the binding affinity and functional potency of these compounds, present comparative data in a structured format, and provide visual diagrams of the underlying signaling pathway and experimental workflow.

Comparative Data Summary

The functional activity of a novel this compound derivative, here designated as Compound X, is compared with well-characterized MAT inhibitors. The data presented in the table below is a representative example of results that could be obtained from the described in vitro assays.

CompoundTargetBinding Affinity (Ki, nM)Uptake Inhibition (IC50, nM)
Compound X DAT 15.2 ± 1.8 25.6 ± 2.5
NET 89.4 ± 7.3 112.1 ± 9.8
SERT > 1000 > 1000
CocaineDAT250 ± 20310 ± 30
NET320 ± 25450 ± 40
SERT80 ± 7120 ± 11
DesipramineDAT> 1000> 1000
NET1.1 ± 0.14.2 ± 0.5
SERT130 ± 12250 ± 22
FluoxetineDAT> 1000> 1000
NET150 ± 15280 ± 25
SERT1.5 ± 0.25.0 ± 0.6

Data are presented as mean ± standard error of the mean (SEM) from at least three independent experiments.

Experimental Protocols

To elucidate the functional interaction of the test compounds with monoamine transporters, two primary in vitro assays are recommended: a radioligand binding assay to determine binding affinity and a neurotransmitter uptake inhibition assay to assess functional potency.[1][2]

This assay measures the ability of a test compound to displace a known radiolabeled ligand from the transporter protein, allowing for the determination of the compound's binding affinity (Ki).

Materials:

  • HEK293 cells stably expressing human DAT, NET, or SERT.

  • Membrane preparation buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 µM ZnCl2 (for DAT), pH 7.4.

  • Radioligands: [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET, [³H]Citalopram for SERT.

  • Non-specific binding inhibitors: 10 µM Benztropine for DAT, 10 µM Desipramine for NET, 10 µM Fluoxetine for SERT.

  • Test compounds and reference compounds.

  • 96-well microplates, filter mats, and a scintillation counter.

Procedure:

  • Membrane Preparation: Harvest HEK293 cells expressing the target transporter and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris. Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the membranes.[3] Resuspend the membrane pellet in assay buffer.

  • Assay Setup: In a 96-well plate, add assay buffer, the appropriate radioligand at a concentration near its Kd, and varying concentrations of the test compound or reference compound.

  • Incubation: Incubate the plates at room temperature for 60-90 minutes to allow for binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filter mats using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Scintillation Counting: Dry the filter mats, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This functional assay measures the ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter into cells expressing the corresponding transporter.

Materials:

  • HEK293 cells stably expressing human DAT, NET, or SERT, plated in 96-well plates.[1]

  • Krebs-HEPES buffer (KHB): 10 mM HEPES, 120 mM NaCl, 3 mM KCl, 2 mM CaCl₂, 2 mM MgCl₂, pH 7.3.[4]

  • Radiolabeled neurotransmitters: [³H]Dopamine for DAT, [³H]Norepinephrine for NET, [³H]Serotonin for SERT.

  • Test compounds and reference compounds.

  • Scintillation cocktail and a microplate scintillation counter.

Procedure:

  • Cell Culture: Plate HEK293 cells expressing the target transporter in 96-well plates and grow to confluence.[4]

  • Pre-incubation: Wash the cells with KHB and then pre-incubate them with varying concentrations of the test compound or reference compound for 10-20 minutes at room temperature.[4]

  • Uptake Initiation: Add the respective radiolabeled neurotransmitter to each well to initiate the uptake reaction.

  • Incubation: Incubate for a short period (e.g., 5-15 minutes) at 37°C.[5] The incubation time should be within the linear range of uptake.

  • Uptake Termination: Terminate the uptake by rapidly aspirating the solution and washing the cells multiple times with ice-cold KHB.

  • Cell Lysis and Scintillation Counting: Lyse the cells with a lysis buffer (e.g., 1% SDS) and add a scintillation cocktail.[4] Measure the radioactivity using a microplate scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific uptake of the radiolabeled neurotransmitter (IC50).

Visualizations

The following diagrams illustrate the key biological pathway and the general workflow of the in vitro assays described.

Monoamine Transporter Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (contains Neurotransmitter) MA Monoamine Neurotransmitter (Dopamine, Norepinephrine, Serotonin) Vesicle->MA Release MAO Monoamine Oxidase (MAO) MA->MAO Metabolism MA_synapse Extracellular Neurotransmitter MA->MA_synapse MAT Monoamine Transporter (DAT, NET, or SERT) MAT->MA Reuptake CompoundX (4-BROMO-3-METHYLPHENYLCARBONYL) P YRROLIDINE Compound CompoundX->MAT Inhibition MA_synapse->MAT Receptor Postsynaptic Receptor MA_synapse->Receptor Binding & Signaling

Caption: Monoamine transporter signaling pathway and the inhibitory action of the test compound.

In Vitro Assay Workflow start Start cell_prep Prepare HEK293 cells expressing DAT, NET, or SERT start->cell_prep assay_setup Set up 96-well plates with cells, radioligand/neurotransmitter, and test compounds cell_prep->assay_setup incubation Incubate to allow binding or uptake assay_setup->incubation separation Separate bound/internalized radiolabel from free radiolabel (filtration or washing) incubation->separation detection Measure radioactivity using a scintillation counter separation->detection data_analysis Analyze data to determine Ki or IC50 values detection->data_analysis comparison Compare results of novel compound with reference compounds data_analysis->comparison end End comparison->end

Caption: General experimental workflow for the in vitro binding and uptake assays.

References

Comparative Docking Analysis of (4-BROMO-3-METHYLPHENYLCARBONYL)PYRROLIDINE Analogs and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of molecular docking studies on pyrrolidine-containing compounds, with a focus on analogs structurally related to (4-BROMO-3-METHYLPHENYLCARBONYL)PYRROLIDINE. Due to the limited availability of direct comparative studies on the specified parent compound, this analysis extends to structurally similar pyrrolidine derivatives with reported docking data, offering insights into their potential therapeutic applications and binding interactions with various biological targets.

I. Executive Summary

The pyrrolidine scaffold is a key pharmacophore in medicinal chemistry, appearing in numerous biologically active compounds.[1] This guide synthesizes available docking data for a series of pyrrolidine derivatives, including those with a bromo-substituted phenyl moiety, to facilitate comparative analysis. The primary focus is on antibacterial agents targeting DNA gyrase and other enzymes, providing a framework for understanding the structure-activity relationships (SAR) that govern their binding affinities.

II. Comparative Docking Data

The following table summarizes the molecular docking results for a series of 1-(4-bromo-2-(pyrrolidin-1-yl)benzyl)pyrrolidin-3-amine analogs investigated for their antibacterial properties. These compounds, while not exact analogs of this compound, share the key structural features of a pyrrolidine ring and a bromo-substituted phenyl group.

Table 1: Molecular Docking Scores of 1-(4-bromo-2-(pyrrolidin-1-yl)benzyl)pyrrolidin-3-amine Analogs against E. coli DNA Gyrase B [2]

Compound IDSubstituent (R)Docking Score (kcal/mol)
7aPhenyl-8.5
7b4-Methylphenyl-8.8
7c4-Methoxyphenyl-8.7
7d4-Fluorophenyl-8.6
7e4-Chlorophenyl-8.8
7f4-Bromophenyl-8.9
7g3-Chlorophenyl-8.7
7h2-Chlorophenyl-8.5
7i3-Bromophenyl-8.8
7j2-Bromophenyl-8.6
7k3-Fluorophenyl-8.6
7l2-Fluorophenyl-8.4
7m3,4-Dichlorophenyl-9.0
7n2,4-Dichlorophenyl-8.8
7o2,6-Dichlorophenyl-8.6
7p2,3-Dichlorophenyl-8.7
7q4-Trifluoromethylphenyl-9.1

Data extracted from a study on novel pyrrolidine derivatives as antibacterial agents.[2]

III. Experimental Protocols

Molecular Docking of Antibacterial Pyrrolidine Analogs [2]

The in silico molecular docking studies for the 1-(4-bromo-2-(pyrrolidin-1-yl)benzyl)pyrrolidin-3-amine analogs were performed using AutoDock Vina.

  • Target Protein Preparation: The crystal structure of E. coli DNA gyrase subunit B was retrieved from the Protein Data Bank. The protein was prepared for docking by removing water molecules and ligands, and adding polar hydrogen atoms.

  • Ligand Preparation: The 3D structures of the synthesized compounds were generated and optimized using appropriate software.

  • Docking Simulation: AutoDock Vina was employed to perform the docking calculations. The grid box was centered on the active site of the DNA gyrase B. The docking results were analyzed based on the binding energies (docking scores).

IV. Signaling Pathways and Experimental Workflows

A. DNA Gyrase Inhibition Signaling Pathway

DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair. Inhibition of DNA gyrase leads to the disruption of these vital cellular processes, ultimately resulting in bacterial cell death.

DNA_Gyrase_Inhibition Inhibitor Inhibitor DNAGyrase DNA Gyrase Inhibitor->DNAGyrase Binds to active site DNAReplication DNA Replication DNAGyrase->DNAReplication Inhibition CellDeath Bacterial Cell Death DNAReplication->CellDeath Leads to

Caption: Inhibition of DNA Gyrase by small molecules disrupts DNA replication, leading to bacterial cell death.

B. General Workflow for In Silico Docking Studies

The following diagram illustrates a typical workflow for performing molecular docking studies in drug discovery.

Docking_Workflow cluster_prep Preparation ProteinPrep Protein Structure Preparation Docking Molecular Docking (e.g., AutoDock Vina) ProteinPrep->Docking LigandPrep Ligand Structure Preparation LigandPrep->Docking Analysis Analysis of Results (Binding Energy, Interactions) Docking->Analysis SAR Structure-Activity Relationship (SAR) Analysis->SAR

Caption: A generalized workflow for computational molecular docking studies.

V. Discussion and Future Directions

The presented docking data on 1-(4-bromo-2-(pyrrolidin-1-yl)benzyl)pyrrolidin-3-amine analogs against E. coli DNA gyrase B provides valuable insights into the structure-activity relationships of this class of compounds.[2] The docking scores suggest that substitutions on the phenyl ring significantly influence the binding affinity. Notably, the presence of a 4-trifluoromethylphenyl group (compound 7q) resulted in the most favorable docking score of -9.1 kcal/mol, while a 3,4-dichlorophenyl substitution (compound 7m) also showed a strong binding affinity with a score of -9.0 kcal/mol.[2] These findings indicate that electron-withdrawing groups and specific substitution patterns on the phenyl ring are crucial for potent inhibition of DNA gyrase.

While direct comparative docking studies on this compound analogs are not yet available in the public domain, the data presented here for structurally related compounds serves as a valuable starting point for the rational design of novel inhibitors. Future research should focus on the synthesis and in silico/in vitro evaluation of this compound analogs against a panel of relevant biological targets to explore their therapeutic potential. Further computational studies, including molecular dynamics simulations, could provide a more detailed understanding of the binding modes and stability of these compounds within the active sites of their target proteins.

References

A Comparative Guide to PROTAC Fragments: Evaluating Efficacy in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the potential to degrade previously "undruggable" proteins by hijacking the cell's ubiquitin-proteasome system.[1] A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] The efficacy of a PROTAC is critically dependent on the judicious selection of each of these components.

This guide provides a comparative framework for evaluating the efficacy of different fragments used in PROTAC design, with a focus on the "warhead" component that binds to the target protein. While direct experimental data for the specific fragment (4-BROMO-3-METHYLPHENYLCARBONYL)PYRROLIDINE in the context of PROTACs is not available in the current scientific literature, this guide will utilize well-characterized examples to illustrate the methodologies and data presentation required for a rigorous comparison.

The PROTAC Mechanism of Action: A Ternary Complex is Key

The fundamental mechanism of PROTAC action involves the formation of a ternary complex between the POI, the PROTAC molecule, and an E3 ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the proteasome. The stability and geometry of this ternary complex are paramount to the efficiency of protein degradation.

PROTAC Mechanism PROTAC-Mediated Protein Degradation Pathway PROTAC PROTAC Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Comparative Data on PROTAC Warhead Efficacy

The selection of a potent and selective warhead is a critical first step in PROTAC design. The ideal warhead should exhibit sufficient binding affinity for the POI to facilitate ternary complex formation but does not necessarily need to be a highly potent inhibitor on its own. The following tables provide a comparative overview of different warheads targeting various proteins, illustrating the key parameters used to evaluate their efficacy within a PROTAC construct.

Table 1: Comparative Degradation Efficacy of PROTACs with Different Warheads

PROTAC IDTarget ProteinWarhead FragmentE3 Ligase LigandDC50 (nM)Dmax (%)Cell Line
PROTAC A BRD4JQ1 (Thienotriazolodiazepine)Pomalidomide (CRBN)8>95MDA-MB-231
PROTAC B BTKIbrutinib derivativePomalidomide (CRBN)5>90MOLM-14
PROTAC C AREnzalutamide derivativeVHL Ligand1>95VCaP
PROTAC D H-PGDSTAS-205 (Pyrrole derivative)Pomalidomide (CRBN)0.0238>90KU812

Note: Data is compiled from various sources and experimental conditions may differ. This table serves as an illustrative example.

Table 2: Binding Affinities and Ternary Complex Cooperativity

PROTAC IDTarget ProteinWarhead Binary Kd (nM)E3 Ligase Binary Kd (nM)Ternary Complex Cooperativity (α)
PROTAC A BRD41001800~1 (Neutral)
PROTAC B BTK52500>1 (Positive)
PROTAC C AR25150>1 (Positive)
PROTAC D H-PGDSNot ReportedNot ReportedNot Reported

Note: Cooperativity (α) is a measure of the influence of the binding of one protein on the binding of the other to the PROTAC. α > 1 indicates positive cooperativity, α < 1 indicates negative cooperativity, and α = 1 indicates no cooperativity.

Experimental Protocols for Efficacy Evaluation

A comprehensive assessment of a PROTAC's efficacy requires a suite of biophysical and cell-based assays. Below are detailed protocols for key experiments.

Target Protein Degradation Assay (Western Blot)

Objective: To determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) of a PROTAC.

Protocol:

  • Cell Culture: Plate the target cells (e.g., MDA-MB-231 for BRD4) in 6-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against the target protein overnight at 4°C.

    • Incubate with a loading control antibody (e.g., GAPDH or β-actin).

    • Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using image analysis software. Normalize the target protein levels to the loading control. Plot the percentage of remaining protein against the log of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Western_Blot_Workflow Workflow for DC50 and Dmax Determination cluster_cell_culture Cell Culture & Treatment cluster_biochem Biochemical Analysis cluster_data Data Analysis A Seed Cells B PROTAC Treatment (Serial Dilution) A->B C Cell Lysis B->C D Protein Quantification C->D E SDS-PAGE D->E F Western Blot E->F G Imaging F->G H Band Quantification G->H I Normalization H->I J Dose-Response Curve I->J K DC50 & Dmax Determination J->K

Caption: General workflow for DC50 and Dmax determination.

Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)

Objective: To measure the binding affinities of the PROTAC to the POI and E3 ligase, and to assess the formation and stability of the ternary complex.

Protocol:

  • Immobilization: Immobilize the E3 ligase (e.g., VHL or CRBN complex) on an SPR sensor chip.

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (Kd).

    • In a separate experiment, inject a series of concentrations of the POI over a sensor chip immobilized with an appropriate capture antibody, followed by injection of the PROTAC to determine its binary affinity for the POI.

  • Ternary Complex Formation:

    • Inject a mixture of a constant concentration of the POI and varying concentrations of the PROTAC over the E3 ligase-immobilized surface.

    • An increase in the SPR signal compared to the binary interactions indicates the formation of a ternary complex.

  • Data Analysis: Analyze the sensorgrams to determine the kinetic parameters (ka, kd) and the equilibrium dissociation constant (Kd) for both binary and ternary interactions. Calculate the cooperativity factor (α).

Cellular Permeability Assay (PAMPA)

Objective: To assess the passive permeability of the PROTAC across an artificial membrane, providing an early indication of its ability to enter cells.

Protocol:

  • Plate Preparation: Use a 96-well filter plate (donor plate) and an acceptor plate. Coat the filter membrane of the donor plate with a lipid solution (e.g., phosphatidylcholine in dodecane).

  • Compound Preparation: Prepare solutions of the PROTAC in a suitable buffer at a known concentration.

  • Assay:

    • Add the PROTAC solution to the donor wells.

    • Add buffer to the acceptor wells.

    • Incubate the plate assembly for a defined period (e.g., 4-16 hours) at room temperature.

  • Quantification: Measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

  • Data Analysis: Calculate the permeability coefficient (Pe) using the following equation:

    • Pe = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([C_A] / [C_eq]))

    • Where V_D and V_A are the volumes of the donor and acceptor wells, A is the area of the membrane, t is the incubation time, [C_A] is the concentration in the acceptor well, and [C_eq] is the equilibrium concentration.

Conclusion

The rational design of effective PROTACs relies on a multi-parameter optimization process. While the specific fragment this compound lacks published efficacy data in the context of PROTACs, the framework presented in this guide provides a comprehensive roadmap for evaluating novel fragments. By systematically assessing target degradation, ternary complex formation, and cellular permeability, researchers can make informed decisions to advance the development of next-generation protein degraders. The provided experimental protocols and data visualization templates serve as a foundation for the rigorous and objective comparison of different PROTAC building blocks.

References

Certificate of Analysis for CAS 149105-15-7

Author: BenchChem Technical Support Team. Date: December 2025

An authoritative comparison of (4-Bromo-3-methylphenyl)(pyrrolidin-1-yl)methanone (CAS 149105-15-7) for researchers, scientists, and drug development professionals is not feasible at this time. Extensive searches for a specific Certificate of Analysis (CoA) containing detailed experimental data, its incorporation into specific Proteolysis-Targeting Chimeras (PROTACs), and comparative performance data against alternative building blocks have not yielded sufficient information.

The available information identifies CAS 149105-15-7 as a "Protein Degrader Building Block," indicating its intended use in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins. They typically consist of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase (such as Cereblon or VHL), and a linker connecting the two. The building block , (4-Bromo-3-methylphenyl)(pyrrolidin-1-yl)methanone, is likely intended to function as a part of the E3 ligase ligand, potentially for Cereblon (CRBN), or as a scaffold to be further elaborated into a complete PROTAC molecule.

However, without concrete examples of its application in peer-reviewed literature or detailed technical datasheets, a comprehensive comparison guide cannot be constructed. Such a guide would necessitate the following information, which is currently unavailable in the public domain:

  • Specific PROTACs: Identification of specific PROTAC molecules that have been synthesized using (4-Bromo-3-methylphenyl)(pyrrolidin-1-yl)methanone.

  • Target Proteins: Knowledge of the specific protein(s) of interest that PROTACs containing this building block are designed to degrade.

  • Experimental Data: Quantitative data on the performance of these PROTACs, such as:

    • Binding affinities (Kd) to the target protein and the E3 ligase.

    • Degradation efficiency (DC50 and Dmax values).

    • Cellular potency (IC50 or GI50 values).

    • Pharmacokinetic and pharmacodynamic properties.

  • Alternative Building Blocks: Information on alternative chemical moieties used for the same purpose, along with their comparative performance data.

  • Signaling Pathways: Elucidation of the biological pathways affected by the degradation of the target protein.

Hypothetical Application and Workflow

While specific data is lacking, we can outline the general experimental workflow and signaling pathway analysis that would be necessary to evaluate the performance of a PROTAC synthesized using this building block.

General Experimental Workflow for PROTAC Evaluation

The evaluation of a novel PROTAC typically involves a series of in vitro and in vivo experiments to determine its efficacy and mechanism of action.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Evaluation synthesis PROTAC Synthesis using CAS 149105-15-7 characterization Chemical Characterization (NMR, MS, HPLC) synthesis->characterization binding_assay Binding Assays (SPR, ITC) characterization->binding_assay degradation_assay Protein Degradation (Western Blot, In-Cell Western) binding_assay->degradation_assay cell_viability Cell Viability Assays (MTT, CellTiter-Glo) degradation_assay->cell_viability ternary_complex Ternary Complex Formation (Co-IP, FRET) cell_viability->ternary_complex ubiquitination Ubiquitination Assays ternary_complex->ubiquitination pathway_analysis Signaling Pathway Analysis (Phospho-proteomics) ubiquitination->pathway_analysis pk_pd Pharmacokinetics & Pharmacodynamics pathway_analysis->pk_pd efficacy Xenograft/Disease Models pk_pd->efficacy

Caption: General experimental workflow for PROTAC evaluation.
Hypothetical Signaling Pathway

PROTACs function by inducing the degradation of a target protein, thereby impacting the signaling pathways in which the protein is involved. For instance, if the PROTAC targets a key kinase in a cancer-related pathway, its degradation would lead to the downregulation of downstream signaling events that promote cell proliferation and survival.

signaling_pathway cluster_protac PROTAC Action cluster_degradation Ubiquitin-Proteasome System cluster_pathway Downstream Signaling protac PROTAC (contains CAS 149105-15-7 moiety) target_protein Target Protein (e.g., Kinase) protac->target_protein binds e3_ligase E3 Ligase (e.g., CRBN) protac->e3_ligase recruits ubiquitination Poly-ubiquitination target_protein->ubiquitination downstream_effector Downstream Effector target_protein->downstream_effector activates proteasome Proteasomal Degradation ubiquitination->proteasome proteasome->target_protein degrades cellular_response Cellular Response (e.g., Apoptosis, Growth Arrest) downstream_effector->cellular_response

Caption: Hypothetical signaling pathway affected by a PROTAC.

Conclusion

While the chemical entity CAS 149105-15-7 is commercially available as a building block for protein degraders, the absence of publicly available data on its use in specific PROTACs and their subsequent biological evaluation prevents the creation of a meaningful comparison guide. Researchers and drug development professionals interested in utilizing this compound would need to perform the comprehensive experimental workflows outlined above to determine its efficacy and compare it to other available PROTAC building blocks. The provided diagrams illustrate the general principles and experimental logic that would underpin such an evaluation.

A Senior Application Scientist's Guide to the Cross-Validation of Analytical Results for (4-BROMO-3-METHYLPHENYLCARBONYL)PYRROLIDINE

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and chemical research, the unambiguous characterization of a molecule is paramount. For a compound such as (4-BROMO-3-METHYLPHENYLCARBONYL)PYRROLIDINE, a substituted aromatic ketone with potential applications in medicinal chemistry, rigorous analytical cross-validation is not merely a procedural step but the very foundation of reliable and reproducible scientific outcomes. This guide provides an in-depth comparison of orthogonal analytical techniques for the comprehensive analysis of this molecule, grounded in the principles of scientific integrity and supported by established methodologies. Our approach emphasizes the causality behind experimental choices, ensuring that each protocol serves as a self-validating system.

The core principle of cross-validation lies in the use of multiple, disparate analytical techniques to interrogate different physicochemical properties of the molecule. When orthogonal methods—those that rely on different separation or detection principles—yield concordant results, it exponentially increases the confidence in the analyte's identity, purity, and concentration. This guide will explore a suite of techniques essential for a robust analytical package: High-Performance Liquid Chromatography (HPLC) for quantification and purity assessment, Gas Chromatography-Mass Spectrometry (GC-MS) for impurity profiling and structural confirmation, and spectroscopic methods (FTIR and NMR) for definitive structural elucidation.

The Cross-Validation Workflow: An Integrated Approach

A successful analytical strategy for this compound does not treat each technique in isolation. Instead, it weaves them together into a coherent workflow where the strengths of one method compensate for the limitations of another. For instance, while HPLC is the gold standard for purity and assay, it may not definitively identify unknown impurities. GC-MS, with its extensive spectral libraries and fragmentation analysis, can then be employed to identify volatile or semi-volatile impurities. Spectroscopic methods provide the unequivocal structural backbone for the primary analyte.

CrossValidationWorkflow Cross-Validation Workflow for this compound cluster_synthesis Synthesis & Sample Preparation cluster_chromatography Chromatographic Separation & Quantification cluster_spectroscopy Structural Elucidation cluster_validation Data Integration & Validation Synthesized_Product This compound Sample_Prep Sample Preparation (Dissolution, Filtration) Synthesized_Product->Sample_Prep HPLC_UV HPLC-UV (Purity, Assay) Sample_Prep->HPLC_UV Primary Analysis GC_MS GC-MS (Impurity ID, Orthogonal Separation) Sample_Prep->GC_MS Orthogonal Analysis NMR NMR (1H, 13C) (Definitive Structure) Sample_Prep->NMR Structural Confirmation FTIR FTIR (Functional Groups) Sample_Prep->FTIR Functional Group ID HPLC_UV->GC_MS Cross-reference Purity Final_Report Comprehensive Analytical Report (Identity, Purity, Strength) HPLC_UV->Final_Report Quantitative Data GC_MS->Final_Report Impurity Profile NMR->HPLC_UV Confirm Main Peak NMR->Final_Report Structural Proof FTIR->Final_Report Functional Group Proof

Caption: Integrated workflow for the analytical cross-validation of this compound.

Part 1: Quantitative Analysis and Purity Determination by Reverse-Phase HPLC (RP-HPLC)

RP-HPLC is the workhorse for purity analysis and assay determination in pharmaceutical development due to its high resolution, reproducibility, and robustness. For this compound, a C18 column is an excellent starting point, given the molecule's moderate polarity.

Rationale for Method Selection

The combination of a substituted aromatic ring and a pyrrolidine moiety imparts a degree of lipophilicity suitable for retention on a C18 stationary phase. The carbonyl group provides a strong chromophore, making UV detection a sensitive and straightforward choice. The primary goal is to develop a stability-indicating method capable of separating the main compound from potential process impurities and degradation products.

Detailed Experimental Protocol: RP-HPLC-UV
  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient:

      • 0-20 min: 50% to 95% B

      • 20-25 min: 95% B

      • 25.1-30 min: 50% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter prior to injection to prevent column blockage.[1]

  • System Suitability:

    • Perform five replicate injections of a standard solution.

    • The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

    • The tailing factor should be ≤ 2.0.

    • The theoretical plates should be ≥ 2000.

Hypothetical Performance Data and Comparison

The following table presents realistic, hypothetical data for the validation of the proposed HPLC method, based on International Council for Harmonisation (ICH) guidelines.[2][3]

Validation Parameter Acceptance Criteria (ICH Q2(R2)) Hypothetical Result for this compound
Specificity Well-resolved peak, no interference from placebo/impuritiesPeak is spectrally pure and baseline resolved from spiked impurities.
Linearity (r²) ≥ 0.9990.9995 over a range of 0.1 - 1.5 mg/mL.
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2% at three concentration levels.
Precision (RSD) Repeatability ≤ 2.0%, Intermediate Precision ≤ 2.0%Repeatability RSD = 0.8%, Intermediate Precision RSD = 1.2%.
Limit of Quantitation (LOQ) S/N ratio ≥ 100.1 µg/mL.
Robustness RSD ≤ 2.0% after minor changesMethod is robust to minor changes in flow rate (±0.1 mL/min) and temperature (±2°C).

Part 2: Orthogonal Confirmation and Impurity Identification by GC-MS

Gas Chromatography-Mass Spectrometry provides an excellent orthogonal method to HPLC. Its separation is based on volatility and polarity, and the mass spectrometer provides invaluable structural information, particularly for identifying unknown impurities. The target molecule's brominated nature makes it a good candidate for GC-MS analysis.

Rationale for Method Selection

The presence of a bromine atom results in a characteristic isotopic pattern (79Br and 81Br in nearly a 1:1 ratio), which is readily observed in the mass spectrum and serves as a powerful diagnostic tool for identifying bromine-containing fragments.[4] GC-MS is particularly adept at identifying volatile and semi-volatile process impurities that may not be well-retained or resolved by RP-HPLC.

Detailed Experimental Protocol: GC-MS
  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or time-of-flight).

  • Chromatographic Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 280°C.

    • Injection Mode: Split (50:1).

    • Oven Program:

      • Initial: 150°C, hold for 1 min.

      • Ramp: 15°C/min to 300°C.

      • Hold: 5 min at 300°C.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: 40-450 m/z.

  • Sample Preparation:

    • Dissolve the sample in a suitable solvent such as ethyl acetate or dichloromethane to a concentration of approximately 1 mg/mL.

Expected Mass Spectrum Fragmentation

The mass spectrum of this compound is expected to show a prominent molecular ion peak (M+) with the characteristic bromine isotopic pattern at m/z 267 and 269. Key fragmentation pathways would likely involve:

  • α-cleavage at the carbonyl group, leading to the loss of the pyrrolidine ring.

  • Loss of the bromine atom.

  • Cleavage of the bond between the aromatic ring and the carbonyl group. Aromatic ketones often undergo α-cleavage to form an ArCO+ ion.[4]

MS_Fragmentation Parent [(4-Bromo-3-methylphenyl)C(O)N(C4H8)]+ m/z 267/269 Frag1 [Br-C6H3(CH3)-CO]+ m/z 199/201 Parent->Frag1 Loss of C4H8N radical Frag4 [C4H8N]+ m/z 70 Parent->Frag4 Loss of Br-C6H3(CH3)CO radical Frag3 [Br-C6H3(CH3)]+ m/z 170/172 Frag1->Frag3 Loss of CO Frag2 [C4H8N=C=O]+ m/z 98

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Part 3: Definitive Structural Elucidation by Spectroscopic Methods

While chromatographic methods are excellent for separation and quantification, spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are indispensable for the unequivocal confirmation of the molecular structure.

A. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR provides a rapid and non-destructive method to confirm the presence of key functional groups.

  • Expected Absorptions:

    • Aromatic C-H stretch: ~3050-3100 cm⁻¹

    • Aliphatic C-H stretch (pyrrolidine & methyl): ~2850-2960 cm⁻¹

    • Carbonyl (C=O) stretch: A strong, sharp peak is expected. For aromatic ketones, this stretch typically appears at a lower wavenumber (1685-1666 cm⁻¹) due to conjugation.[5]

    • C-N stretch (amide): ~1250-1350 cm⁻¹

    • Aromatic C=C stretch: ~1600 and 1475 cm⁻¹

The presence of these characteristic peaks provides strong evidence for the proposed structure.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural elucidation, providing detailed information about the carbon-hydrogen framework.

  • 1H NMR (Proton NMR):

    • Aromatic Protons: Signals expected in the aromatic region (~7.0-8.0 ppm). The substitution pattern on the phenyl ring will dictate the splitting patterns (e.g., doublets, singlets).

    • Pyrrolidine Protons: Complex multiplets are expected in the aliphatic region (~1.8-3.8 ppm) due to the restricted rotation around the amide bond and the diastereotopic nature of the methylene protons.

    • Methyl Protons: A sharp singlet is expected around ~2.4 ppm.

  • 13C NMR (Carbon NMR):

    • Carbonyl Carbon: A signal in the downfield region, typically ~165-175 ppm for an amide carbonyl.

    • Aromatic Carbons: Multiple signals in the ~120-140 ppm range. The carbon attached to the bromine will be significantly influenced by the halogen's electronic effects.

    • Pyrrolidine Carbons: Signals in the aliphatic region, typically ~25-50 ppm.

    • Methyl Carbon: A signal in the upfield region, ~20 ppm.

The combination of 1D (1H, 13C) and 2D NMR experiments (e.g., COSY, HSQC, HMBC) allows for the complete and unambiguous assignment of all proton and carbon signals, providing definitive proof of the molecule's structure.

Conclusion

The cross-validation of analytical results for this compound is a multi-faceted process that requires a synergistic application of orthogonal analytical techniques. By combining the quantitative power of HPLC, the impurity-profiling strength of GC-MS, and the definitive structural information from NMR and FTIR, researchers can build a comprehensive and trustworthy analytical data package. This integrated approach, grounded in the principles outlined by regulatory bodies like the ICH, ensures the quality, safety, and efficacy of potential drug candidates and the reliability of chemical research.

References

Safety Operating Guide

Proper Disposal of (4-BROMO-3-METHYLPHENYLCARBONYL)PYRROLIDINE: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

Immediate Safety Considerations & Hazard Profile

(4-BROMO-3-METHYLPHENYLCARBONYL)PYRROLIDINE should be handled with caution, assuming it may possess hazards associated with its structural components. The presence of a bromine atom classifies it as a halogenated organic compound, which often requires special disposal considerations to prevent environmental contamination.[1][2] The pyrrolidine group suggests potential flammability and corrosivity.[3]

Personal Protective Equipment (PPE) is mandatory when handling this compound:

  • Gloves: Chemical-resistant gloves, such as nitrile, are required. Always inspect gloves before use and use proper removal techniques to avoid skin contact.[4]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are essential.[4]

  • Lab Coat: A standard laboratory coat should be worn to protect from skin contact.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of any potential vapors or dust.[5]

Quantitative Safety Data

Specific quantitative data for this compound is not available. The following table provides data for pyrrolidine, a key structural component, to guide risk assessment.

Data PointValueCompound/Class
Molecular Formula C₁₂H₁₄BrNOThis compound
Molecular Weight 268.1 g/mol This compound
DOT Hazard Class 3 (Flammable Liquid), 8 (Corrosive)Pyrrolidine
Packing Group IIPyrrolidine
Flash Point 3°C / 37.4°FPyrrolidine
Toxicity to Fish (LC50) 115 mg/l (Danio rerio - zebra fish)Pyrrolidine

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the necessary steps for the safe segregation, collection, storage, and disposal of this compound waste.

1. Waste Segregation:

  • Halogenated Waste Stream: Due to the presence of bromine, this compound must be disposed of as halogenated organic waste .[1]

  • Do Not Mix: Never mix halogenated waste with non-halogenated organic waste to avoid increased disposal costs and complexities.[2] Keep this waste stream separate from acidic or alkaline waste.[2]

2. Waste Collection:

  • Solid Waste: Collect any solid this compound waste, including contaminated weighing papers, pipette tips, and gloves, in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: If the compound is in a solution, collect the liquid waste in a separate, dedicated container for halogenated liquid waste. Indicate the solvent and the approximate concentration on the label.

  • Empty Containers: Triple-rinse containers that held the compound with a suitable solvent. The rinsate must be collected as halogenated liquid waste. After rinsing, deface or remove the original label before disposing of the container as regular laboratory glass or plastic waste, in accordance with your institution's policies.

3. Container Labeling:

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[2]

  • Constituents: List all chemical constituents and their approximate percentages on the hazardous waste tag.[6]

  • Hazard Symbols: Include any known hazard symbols (e.g., toxic, flammable, corrosive).

4. Storage:

  • Location: Store sealed waste containers in a designated, well-ventilated, and secure satellite accumulation area.[2]

  • Secondary Containment: Place waste containers in secondary containment to prevent spills.[2]

  • Incompatibilities: Store away from incompatible materials such as strong oxidizing agents and acids.[7]

5. Final Disposal:

  • Professional Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3]

  • Do Not Drain: Never dispose of this chemical down the drain or in the regular trash.[5]

Spill Management

In the event of a spill, follow these procedures:

  • Minor Spills: For small spills, absorb the material with an inert absorbent such as vermiculite, sand, or commercial sorbent pads.[8] Collect the contaminated absorbent material into a sealed, labeled container for disposal as hazardous waste.[2] Clean the spill area with an appropriate solvent, followed by soap and water.[8] All cleaning materials must also be disposed of as hazardous waste.[8]

  • Major Spills: For larger spills, evacuate the immediate area and contact your institution's EHS department immediately.[5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.

G Disposal Workflow for this compound cluster_prep Preparation cluster_segregation Segregation & Collection cluster_labeling Labeling & Storage cluster_disposal Final Disposal cluster_spill Spill Response A Identify Waste: (4-BROMO-3-METHYLPHENYLCARBONYL) PYRROLIDINE B Wear Appropriate PPE: Gloves, Goggles, Lab Coat A->B C Is the waste Solid or Liquid? B->C D Collect in 'Solid Halogenated Organic Waste' Container C->D Solid E Collect in 'Liquid Halogenated Organic Waste' Container C->E Liquid F Label Container: 'Hazardous Waste' Full Chemical Name Constituents & % D->F E->F G Store in Designated Satellite Accumulation Area with Secondary Containment F->G H Contact EHS or Licensed Waste Contractor for Pickup G->H I Waste Removed for Proper Disposal H->I J Spill Occurs K Minor or Major Spill? J->K L Absorb with Inert Material, Collect as Hazardous Waste K->L Minor M Evacuate Area, Contact EHS Immediately K->M Major

References

Personal protective equipment for handling (4-BROMO-3-METHYLPHENYLCARBONYL)PYRROLIDINE

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling (4-BROMO-3-METHYLPHENYLCARBONYL)PYRROLIDINE. Adherence to these protocols is mandatory to ensure personal safety and proper management of this chemical compound.

Personal Protective Equipment (PPE)

Appropriate PPE is the primary defense against chemical exposure. The following table summarizes the mandatory PPE for handling this compound.

Protection TypeRecommended EquipmentPurpose
Hand Protection Chemical-resistant gloves (Nitrile or Butyl rubber recommended).To prevent skin contact and absorption. Always inspect gloves for damage before use and replace them immediately if contaminated.
Eye Protection Safety glasses with side shields or chemical safety goggles.To protect eyes from splashes, dust, or vapors.
Body Protection Laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection NIOSH-approved respirator (e.g., P95 or P100 particulate respirator for solids; organic vapor cartridge for handling solutions or in case of spills).Required when handling powders outside of a certified chemical fume hood, in poorly ventilated areas, or when aerosols may be generated.

Operational Plan: Step-by-Step Handling Procedure

A systematic workflow is crucial for minimizing risks associated with this compound.

  • Preparation:

    • Ensure all manipulations are conducted within a certified chemical fume hood.

    • Verify the immediate accessibility and functionality of an emergency eyewash station and safety shower.

    • Assemble all necessary equipment, including appropriate PPE, before commencing work.

  • Handling:

    • Don the full complement of PPE as detailed in the table above.

    • Use a spatula or other appropriate tools for transferring the chemical to avoid generating dust.

    • Keep the container tightly sealed when not in use.

  • Spill and Emergency Procedures:

    • Small Spills (Solid):

      • Alert personnel in the immediate vicinity.

      • Wearing appropriate PPE, gently cover the spill with an inert absorbent material such as sand or vermiculite.

      • Carefully sweep the absorbed material into a labeled, sealed container for hazardous waste.

      • Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

    • Skin Contact:

      • Immediately flush the affected area with copious amounts of water for at least 15 minutes.

      • Remove all contaminated clothing.

      • Seek immediate medical attention.

    • Eye Contact:

      • Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.

      • Seek immediate medical attention.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Waste TypeDisposal Procedure
Solid Waste Collect in a designated, labeled, and sealed hazardous waste container.
Liquid Waste Collect in a designated, labeled, and sealed hazardous waste container. Avoid mixing with incompatible waste streams.
Contaminated PPE Dispose of in a designated hazardous waste container.

Note: All disposal activities must strictly adhere to local, state, and federal regulations.

Experimental Workflow Diagram

The following diagram illustrates the logical flow for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency prep_hood Verify Fume Hood Functionality prep_safety Check Eyewash & Safety Shower prep_hood->prep_safety prep_ppe Assemble All Necessary PPE prep_safety->prep_ppe handling_don Don Appropriate PPE prep_ppe->handling_don handling_transfer Transfer Chemical in Hood handling_don->handling_transfer handling_seal Keep Container Sealed handling_transfer->handling_seal emergency_spill Spill Occurs handling_transfer->emergency_spill emergency_skin Skin Contact handling_transfer->emergency_skin emergency_eye Eye Contact handling_transfer->emergency_eye disposal_collect Collect Waste in Labeled Container handling_seal->disposal_collect disposal_adhere Adhere to Regulations disposal_collect->disposal_adhere

Caption: Workflow for handling this compound.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.